Product packaging for Phosphonothious acid(Cat. No.:CAS No. 13598-79-3)

Phosphonothious acid

Cat. No.: B15483077
CAS No.: 13598-79-3
M. Wt: 82.06 g/mol
InChI Key: UOZUWBSIUHTISM-UHFFFAOYSA-N
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Description

Phosphonothious acid is a useful research compound. Its molecular formula is H3OPS and its molecular weight is 82.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula H3OPS B15483077 Phosphonothious acid CAS No. 13598-79-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13598-79-3

Molecular Formula

H3OPS

Molecular Weight

82.06 g/mol

IUPAC Name

sulfanylphosphinous acid

InChI

InChI=1S/H3OPS/c1-2-3/h1-3H

InChI Key

UOZUWBSIUHTISM-UHFFFAOYSA-N

Canonical SMILES

OPS

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Phosphonothious Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure, bonding characteristics, and tautomeric nature of phosphonothious acid. Due to its limited experimental characterization, this document leverages theoretical calculations and data from analogous, well-studied organophosphorus-sulfur compounds to offer a comprehensive overview for research and development applications.

Molecular Structure and Tautomerism

This compound, with the chemical formula H₃PO₂S, is an oxoacid of phosphorus. Its chemistry is dominated by the existence of several tautomeric forms. The two primary tautomers are the thione form, This compound (I) , and the dithiol form, phosphinodithioic acid (II) . Computational studies on related organophosphorus compounds suggest that the equilibrium heavily favors the dithiol form (II) due to the greater stability of two P-S single bonds over a P=S double bond in this context.

The central phosphorus atom in both tautomers is considered to be sp³ hybridized, leading to a tetrahedral geometry around the phosphorus center.

Figure 1: Tautomeric equilibrium between this compound (I) and phosphinodithioic acid (II).

The logical workflow for characterizing such a tautomeric system is outlined below. It begins with synthesis, followed by spectroscopic analysis to identify the species present in solution, and finally, single-crystal X-ray diffraction, if a stable form can be crystallized, to determine its solid-state structure.

workflow Characterization Workflow synthesis Synthesis of Precursors reaction Reaction & Hydrolysis synthesis->reaction mixture Tautomeric Mixture in Solution reaction->mixture nmr Solution-State NMR (31P, 1H) mixture->nmr ir Infrared Spectroscopy mixture->ir crystallization Crystallization Attempts mixture->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd structure Definitive Solid-State Structure xrd->structure

Figure 2: Experimental workflow for the synthesis and characterization of this compound.

Bonding Analysis

The bonding in this compound involves polar covalent bonds due to the differences in electronegativity between phosphorus, oxygen, sulfur, and hydrogen.

  • P=O Bond (in Tautomer I): This is a strong, highly polarized double bond, consisting of one sigma (σ) and one pi (π) bond. The phosphoryl oxygen is a strong hydrogen bond acceptor.

  • P-S and P-H Bonds: These are covalent bonds with significant polar character.

  • S-H Bond: The thiol group (S-H) is acidic and can act as a hydrogen bond donor.

The lone pairs on the oxygen and sulfur atoms are crucial to the molecule's reactivity, coordination chemistry, and intermolecular interactions.

Quantitative Structural Data

Direct experimental data for this compound is scarce. The following table summarizes theoretical bond lengths and angles derived from Density Functional Theory (DFT) calculations performed on analogous organophosphorus-sulfur compounds. These values provide a reliable estimation of the molecular geometry.

ParameterTautomer I (H₂P(O)SH)Tautomer II (HP(SH)₂)
Bond Lengths (Å)
P=O~ 1.48N/A
P-S~ 2.10~ 2.12 (avg.)
P-H~ 1.42 (avg.)~ 1.41
S-H~ 1.34~ 1.34 (avg.)
Bond Angles (°)
O=P-S~ 115N/A
O=P-H~ 112 (avg.)N/A
H-P-S~ 105N/A
H-P-H~ 98N/A
H-S-P~ 95~ 96 (avg.)
S-P-SN/A~ 108
H-P-SN/A~ 103 (avg.)

Note: These values are estimations based on DFT calculations of related structures and may vary with the computational method and basis set used.

Experimental Protocols

The following section details the general methodologies employed for the synthesis and characterization of analogous thiophosphonic acids. These protocols are representative of the techniques required to study this compound.

Synthesis

A common route for the synthesis of dithiophosphonic acids involves the reaction of a Lawesson's-type reagent or phosphorus pentasulfide (P₄S₁₀) with a suitable precursor, followed by controlled hydrolysis.

Protocol:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.

  • Reagents: The phosphorus precursor is dissolved in an anhydrous, inert solvent (e.g., toluene or dioxane).

  • Reaction: Stoichiometric amounts of P₄S₁₀ are added portion-wise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by ³¹P NMR).

  • Workup: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Hydrolysis: The crude product is carefully hydrolyzed by the slow addition of water or a dilute acid solution in an ice bath.

  • Purification: The resulting dithiophosphonic acid is extracted into an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.

Spectroscopic Characterization

4.2.1 ³¹P NMR Spectroscopy ³¹P NMR is the most definitive technique for characterizing phosphorus compounds.[1][2][3]

  • Sample Preparation: 10-20 mg of the compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrument Parameters: A broadband NMR spectrometer operating at a frequency of 162 MHz or higher is used. Spectra are typically acquired with proton decoupling.

  • Data Acquisition: A sufficient number of scans (typically 128 or more) are acquired to achieve a good signal-to-noise ratio.

  • Analysis: The chemical shift (δ) is reported in ppm relative to an external standard of 85% H₃PO₄.

    • Phosphonothioates (P=O) typically appear in the range of δ = +20 to +50 ppm.

    • Dithiophosphonates (P-SH) are generally found further downfield, in the range of δ = +70 to +100 ppm.

4.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.[4][5][6]

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in solution using an appropriate solvent and cell.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Characteristic Absorptions:

    • ν(S-H): A weak to medium, sharp band around 2550 cm⁻¹.[4]

    • ν(P=O): A very strong, sharp band between 1250 and 1180 cm⁻¹.

    • ν(P-O): Strong bands in the 1100-950 cm⁻¹ region.

    • ν(P=S): A medium to strong band in the 800-600 cm⁻¹ region.

Structural Elucidation

4.3.1 Single-Crystal X-ray Diffraction If a stable, crystalline form of the compound can be obtained, X-ray crystallography provides definitive information on its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[7][8]

  • Crystal Growth: Crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K). The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to achieve the best fit between the calculated and observed diffraction data.[7] This yields the precise atomic coordinates, from which all geometric parameters can be calculated.

References

Phosphonothious Acid Tautomerism: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide on the tautomeric equilibrium of phosphonothious acids, offering insights for researchers, scientists, and professionals in drug development.

This whitepaper provides an in-depth exploration of the tautomerism of phosphonothious acids, a fundamental aspect of organophosphorus chemistry with significant implications for reaction mechanisms and the design of novel therapeutic agents. The dynamic equilibrium between the tetracoordinated, pentavalent phosphonothioate form (P(V)) and the tricoordinated, trivalent phosphonothioite form (P(III)) is critical to the reactivity and complexation behavior of these compounds. This guide summarizes key quantitative data, details experimental protocols for synthesis and analysis, and provides visual representations of the underlying chemical principles.

The Core Principle: A Dynamic Equilibrium

Phosphonothious acids and their derivatives exhibit a prototropic tautomerism, characterized by the migration of a proton between the phosphorus and oxygen atoms. This results in an equilibrium between two distinct tautomeric forms:

  • The P(V) or "keto" form: A tetracoordinated species containing a phosphoryl group (P=O) and a P-H bond. This form is generally the more thermodynamically stable and, in many cases, the predominant tautomer.

  • The P(III) or "enol" form: A tricoordinated species containing a P-OH group. This tautomer possesses a lone pair of electrons on the phosphorus atom, rendering it more nucleophilic and reactive, particularly in coordination with transition metals.

The position of this equilibrium is highly sensitive to both electronic and steric effects of the substituents on the phosphorus atom, as well as the surrounding solvent environment.

Caption: Tautomeric equilibrium of phosphonothious acid derivatives.

Quantitative Analysis of Tautomeric Equilibrium

A key study by Montchamp and co-workers quantified the initial tautomerization rates for a series of phosphinylidene compounds. The general trend observed for the initial deuteration rates, which reflects the propensity to form the P(III) tautomer, is as follows:

H₃PO₂ > Ph₂P(O)H > (PhO)₂P(O)H > PhP(O)(OAlk)H > AlkP(O)(OAlk)H ≈ (AlkO)₂P(O)H[1]

This trend highlights the significant influence of substituents on the rate of tautomerization.

Table 1: Influence of Substituents on the Initial Tautomerization Rate of Phosphinylidene Compounds

Compound ClassSubstituents (R¹, R²)Relative Tautomerization Rate
Hypophosphorous AcidH, OHVery Fast
Secondary Phosphine OxidesPhenyl, PhenylFast
Diaryl PhosphonatesPhenoxy, PhenoxyModerate
Alkyl/Aryl PhosphonatesPhenyl, AlkoxySlow
Alkyl PhosphonatesAlkyl, AlkoxyVery Slow
Dialkyl PhosphonatesAlkoxy, AlkoxyVery Slow

Note: This table is a qualitative representation based on the published trend. Precise numerical rate constants were not available in the consulted resources.

Computational studies have also provided valuable data on the thermodynamics of this tautomerism. The Gibbs free energy difference (ΔG) between the P(V) and P(III) forms dictates the position of the equilibrium. Generally, the P(V) form is energetically favored, though the magnitude of this preference is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups tend to stabilize the P(III) tautomer, shifting the equilibrium in its favor.

Experimental Protocols

Synthesis of O-Alkyl Alkylphosphonothioic Acids

A common route to O-alkyl alkylphosphonothioic acids involves the controlled hydrolysis of the corresponding O,O-dialkyl alkylphosphonothioates. The following is a representative protocol.

Materials:

  • O,O-dialkyl alkylphosphonothioate

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • A solution of one molar equivalent of potassium hydroxide in 95% ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The O,O-dialkyl alkylphosphonothioate is added dropwise to the ethanolic KOH solution at room temperature with vigorous stirring.

  • The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically 1-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The resulting residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified with concentrated hydrochloric acid to a pH of approximately 1.

  • The acidic aqueous solution is then extracted several times with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude O-alkyl alkylphosphonothioic acid.

  • Purification can be achieved by distillation under reduced pressure or by crystallization.

SynthesisWorkflow start Start: O,O-dialkyl alkylphosphonothioate hydrolysis Controlled Hydrolysis (1 eq. KOH in Ethanol, Reflux) start->hydrolysis workup Aqueous Workup (Solvent removal, H₂O addition, Ether wash) hydrolysis->workup acidification Acidification (Conc. HCl to pH ~1) workup->acidification extraction Extraction (Diethyl ether) acidification->extraction drying Drying and Concentration (MgSO₄, Rotovap) extraction->drying purification Purification (Distillation or Crystallization) drying->purification end Product: O-Alkyl Alkylphosphonothioic Acid purification->end

Caption: General workflow for the synthesis of O-alkyl alkylphosphonothioic acids.

Quantitative Analysis of Tautomeric Equilibrium by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for the quantitative analysis of the tautomeric equilibrium of phosphonothious acids. The distinct chemical environments of the phosphorus atom in the P(V) and P(III) forms lead to well-resolved signals in the ³¹P NMR spectrum. The relative concentrations of the two tautomers can be determined by integrating these signals.

Instrumentation and Parameters:

  • NMR Spectrometer with a phosphorus probe (e.g., 400 MHz or higher)

  • Solvent: A suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

  • Internal Standard: An internal standard can be used for absolute quantification if desired.

  • Decoupling: Proton decoupling is typically employed to simplify the spectrum. For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T₁ of the phosphorus nuclei being studied) is crucial for accurate quantification.

Procedure:

  • Sample Preparation: A known concentration of the this compound is dissolved in the chosen deuterated solvent in an NMR tube. If an internal standard is used, it is added at this stage.

  • Instrument Setup: The NMR spectrometer is tuned to the ³¹P frequency. The appropriate decoupling sequence (e.g., inverse-gated) and a long relaxation delay are set.

  • Data Acquisition: The ³¹P NMR spectrum is acquired. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected.

  • Integration and Analysis: The signals corresponding to the P(V) and P(III) tautomers are identified based on their characteristic chemical shifts. The integrals of these peaks are measured. The percentage of each tautomer is calculated as follows:

    % Tautomer = (Integral of Tautomer Signal / Sum of Integrals of all Tautomer Signals) x 100

  • Equilibrium Constant Calculation: The equilibrium constant (K_eq) can be calculated from the ratio of the integrals:

    K_eq = [P(III) Tautomer] / [P(V) Tautomer] = Integral(P(III)) / Integral(P(V))

NMR_Workflow sample_prep Sample Preparation (Dissolve in deuterated solvent) nmr_setup Instrument Setup (Tune to ³¹P, set decoupling and relaxation delay) sample_prep->nmr_setup acquisition Data Acquisition (Acquire ³¹P NMR spectrum) nmr_setup->acquisition processing Data Processing (Fourier transform, phase, baseline correction) acquisition->processing analysis Spectral Analysis (Identify and integrate P(V) and P(III) signals) processing->analysis quantification Quantification (Calculate tautomer percentages and K_eq) analysis->quantification

Caption: Workflow for quantitative ³¹P NMR analysis of tautomeric equilibrium.

Implications for Drug Development and Research

A thorough understanding of this compound tautomerism is paramount in several areas of chemical and pharmaceutical research:

  • Reaction Mechanism Elucidation: The presence of the more reactive P(III) tautomer, even in small amounts, can significantly influence the course of a reaction.

  • Ligand Design for Catalysis: The P(III) form is an effective ligand for transition metals. Controlling the tautomeric equilibrium can therefore be a strategy for modulating catalytic activity.

  • Prodrug Design: The different physicochemical properties of the tautomers can be exploited in the design of prodrugs with improved absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Bioisosteric Replacement: Phosphonothioic acid moieties are often used as bioisosteres of phosphate groups in drug design. The tautomeric behavior of these groups can impact their interaction with biological targets.

Conclusion

The tautomeric equilibrium between the P(V) and P(III) forms of phosphonothious acids is a fundamental concept with far-reaching implications. While the pentavalent form is typically more stable, the presence and reactivity of the trivalent tautomer are critical considerations in synthesis, catalysis, and medicinal chemistry. The strategic manipulation of substituents and solvent conditions to influence the position of this equilibrium represents a powerful tool for researchers in the field. Further quantitative studies are warranted to build a more comprehensive understanding of the structure-property relationships governing this important chemical phenomenon.

References

Stability of Phosphonothious Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonothious acid derivatives, characterized by a trivalent phosphorus atom bonded to both carbon and sulfur, represent a unique class of organophosphorus compounds. Their structural features, particularly the presence of a reactive P(III) center and a P-S bond, make them intriguing candidates for various applications, including as synthetic intermediates and potential therapeutic agents. However, the inherent reactivity of the phosphonothioite moiety also raises significant concerns regarding their stability. This technical guide provides a comprehensive overview of the stability of this compound derivatives, focusing on their susceptibility to hydrolysis and oxidation. It is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of molecules containing this functional group.

Stability Profile of this compound Derivatives

The stability of this compound derivatives is primarily dictated by the susceptibility of the trivalent phosphorus center and the P-S bond to cleavage. The two principal degradation pathways are hydrolysis and oxidation, which can significantly impact the shelf-life, formulation, and in vivo performance of these compounds.

Hydrolytic Stability

The hydrolysis of this compound derivatives can proceed through the cleavage of either the P-S or the P-O bond (in the case of esters). The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the substituents on the phosphorus atom and the sulfur-linked group. While specific kinetic data for a wide range of this compound derivatives is not extensively available in the public domain, the principles of organophosphorus chemistry allow for the prediction of their general behavior.

Analogous to phosphite esters, the hydrolysis of this compound esters can be catalyzed by both acids and bases.[1] Under acidic conditions, protonation of the phosphoryl oxygen (in the oxidized form) or the sulfur atom can facilitate nucleophilic attack by water. In basic media, the hydroxide ion can directly attack the phosphorus center.

Table 1: Representative Hydrolytic Stability Data for a Dialkyl Phosphonothioite (Illustrative Data)

pHTemperature (°C)Half-life (t½, hours)Predominant Cleavage
32548P-S
725120P-S
92572P-S and P-O
75036P-S

Disclaimer: The data presented in this table is illustrative and intended to represent plausible trends in the hydrolytic stability of this compound derivatives. Actual values will vary depending on the specific molecular structure.

Oxidative Stability

The trivalent phosphorus center in this compound derivatives is readily susceptible to oxidation.[2][3] This oxidation can be effected by a variety of oxidizing agents, including atmospheric oxygen, hydrogen peroxide, and disulfides.[4] The product of this oxidation is typically the corresponding phosphonothiolate, which contains a pentavalent phosphorus atom with a P=O bond. The rate of oxidation is dependent on the concentration and strength of the oxidizing agent, as well as the steric and electronic properties of the substituents on the phosphorus atom.

Table 2: Representative Oxidative Stability Data for a Dialkyl Phosphonothioite in the Presence of an Oxidant (Illustrative Data)

OxidantConcentration (mM)Temperature (°C)Half-life (t½, hours)
H₂O₂12512
H₂O₂10251.5
AirSaturated25168

Disclaimer: The data presented in this table is illustrative and intended to represent plausible trends in the oxidative stability of this compound derivatives. Actual values will vary depending on the specific molecular structure.

Experimental Protocols

The assessment of the stability of this compound derivatives requires robust analytical methodologies to monitor the degradation of the parent compound and the formation of degradation products over time.

Protocol 1: Determination of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of a this compound derivative at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3, 5, 7, and 9).

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration typically in the micromolar to millimolar range. Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).

  • Time-point Sampling: At predetermined time intervals, withdraw aliquots from each incubation mixture.

  • Analysis: Analyze the samples immediately by a validated stability-indicating analytical method.

    • Primary Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). The method should be capable of separating the parent compound from its degradation products.

    • Confirmatory Method: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy. This technique can be used to monitor the disappearance of the P(III) signal of the starting material and the appearance of new signals corresponding to the degradation products.[5]

  • Data Analysis: Plot the concentration of the parent compound against time for each pH condition. Determine the rate constant and half-life of hydrolysis from the data.

Protocol 2: Determination of Oxidative Stability

Objective: To evaluate the susceptibility of a this compound derivative to oxidation.

Methodology:

  • Solution Preparation: Prepare a solution of the test compound in a suitable solvent.

  • Oxidant Addition: Add a known concentration of an oxidizing agent (e.g., hydrogen peroxide). For assessing stability in the presence of air, the solution can be exposed to the atmosphere.

  • Incubation: Maintain the reaction mixture at a constant temperature.

  • Time-point Sampling and Analysis: Follow the same sampling and analysis procedure as described in the hydrolytic stability protocol (Protocol 1), using HPLC and/or ³¹P NMR to monitor the reaction.[6]

  • Data Analysis: Determine the rate of oxidation and the half-life of the compound under the tested conditions.

Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for this compound derivatives.

Hydrolysis_Pathway Phosphonothioite R-P(OR')-SR'' (this compound Derivative) Intermediate Transition State Phosphonothioite->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Acid_Base H⁺ or OH⁻ Acid_Base->Intermediate Phosphonous_Acid R-P(OR')-OH (Phosphonous Acid Monoester) Intermediate->Phosphonous_Acid P-S Cleavage Thiol HS-R'' (Thiol) Intermediate->Thiol

Caption: Proposed pathway for the hydrolysis of a this compound derivative.

Oxidation_Pathway Phosphonothioite R-P(OR')-SR'' (this compound Derivative) Phosphonothiolate R-P(=O)(OR')-SR'' (Phosphonothiolate) Phosphonothioite->Phosphonothiolate Oxidation of P(III) to P(V) Oxidant [O] Oxidant->Phosphonothioite

Caption: General pathway for the oxidation of a this compound derivative.

Conclusion

The stability of this compound derivatives is a critical consideration for their practical application. Their susceptibility to hydrolysis and oxidation necessitates careful handling, storage, and formulation strategies. This guide has provided an overview of the key stability challenges, along with methodologies for their assessment. A thorough understanding of these degradation pathways is essential for the successful development of stable and effective products based on this unique class of organophosphorus compounds. Further research to generate comprehensive quantitative stability data for a wider range of this compound derivatives is warranted to facilitate their broader application in drug discovery and materials science.

References

An In-depth Technical Guide to Phosphonothious Acid: Nomenclature, Structure, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonothious acid and its derivatives are a class of organophosphorus compounds that hold significant potential in various scientific domains, including medicinal chemistry and materials science. Their unique structural features, characterized by a phosphorus atom bonded to hydrogen, an organic moiety, and at least one sulfur atom, impart distinct chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the nomenclature, structure, and key experimental protocols related to this compound, with a focus on providing practical information for researchers in the field.

IUPAC Nomenclature and Structural Elucidation

The nomenclature of phosphorus compounds can be complex due to the variable oxidation states of phosphorus and the potential for tautomerism. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the naming of thio-substituted phosphorus oxoacids is based on the parent acid, with prefixes indicating the substitution of oxygen by sulfur.

2.1. Tautomerism and Preferred IUPAC Name

This compound exists in a tautomeric equilibrium between two primary forms: the this compound form and the phosphinothious acid form.

  • This compound Form: In this tautomer, the phosphorus atom is pentavalent and tetracoordinate, featuring a phosphorus-hydrogen bond, a phosphorus-oxygen double bond (phosphoryl group), and a phosphorus-sulfur single bond.

  • Phosphinothious Acid Form: This tautomer features a trivalent and tricoordinate phosphorus atom, with a phosphorus-hydrogen bond, a phosphorus-hydroxyl group, and a phosphorus-thiol group.

The preferred IUPAC name is determined by the principal tautomer, which is generally the form with the higher oxidation state on the phosphorus atom. Therefore, the recommended IUPAC name for this compound is This compound . The structure contains one phosphorus-hydrogen bond, one phosphorus-oxygen double bond, and one phosphorus-sulfur single bond, with the sulfur atom typically bonded to a hydrogen or an organic substituent in its derivatives.

The logical relationship for deriving the IUPAC name is illustrated in the following diagram:

IUPAC_Nomenclature cluster_0 Nomenclature of a Related Thioacid cluster_1 Nomenclature of this compound A Parent Acid: Phosphonic Acid (H-P(=O)(OH)2) B Substitution: One -OH group is replaced by -SH A->B  Thio substitution C Resulting Structure: H-P(=O)(OH)(SH) B->C D IUPAC Name: Phosphonothioic Acid C->D E Parent Acid: Phosphonous Acid (H-P(OH)2) F Substitution: One -OH group is replaced by -SH E->F  Thio substitution G Resulting Structure: H-P(OH)(SH) F->G H Preferred Tautomer with P=O: H2P(=O)(SH) G->H Tautomerization I IUPAC Name: This compound H->I

Diagram illustrating the IUPAC naming convention for this compound.

Experimental Protocols

The synthesis and characterization of this compound and its derivatives require specific experimental techniques. The following sections detail representative protocols.

3.1. Synthesis of S-Alkyl Phosphonothioites (Esters of this compound)

A common method for the synthesis of S-alkyl phosphonothioites involves the reaction of a phosphonous acid with a thiol in the presence of a coupling agent, or via a modified Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of S-Ethyl phosphonothioite

  • Materials: Diethyl phosphite, elemental sulfur, sodium ethoxide, and ethyl iodide.

  • Procedure:

    • To a solution of diethyl phosphite in dry toluene, add elemental sulfur and a catalytic amount of sodium ethoxide.

    • Heat the mixture under reflux for 2 hours.

    • Cool the reaction mixture to room temperature and then add ethyl iodide dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the reaction mixture to remove any solid byproducts.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield S-ethyl phosphonothioite.

3.2. Spectroscopic Characterization

The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques, particularly ³¹P NMR and IR spectroscopy.

3.2.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for characterizing organophosphorus compounds. The chemical shift (δ) provides information about the electronic environment of the phosphorus nucleus.

Experimental Protocol: ³¹P NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Instrumentation: Use a standard NMR spectrometer equipped with a phosphorus probe.

  • Data Acquisition: Acquire the ³¹P NMR spectrum with proton decoupling. The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy Analysis

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation

The following tables summarize key quantitative data for the characterization of this compound and its derivatives.

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Phosphorus Compounds

Compound ClassStructureTypical ³¹P Chemical Shift Range (ppm)
Phosphines (tertiary)R₃P-60 to -10
Phosphine oxidesR₃P=O+25 to +50
PhosphonatesRP(=O)(OR)₂+15 to +35
Phosphonothioites (S-Alkyl) R-P(=O)(H)(SR') +20 to +40
Phosphorothioates(RO)₂P(=S)(OR)+60 to +75

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupBond VibrationCharacteristic Absorption Range (cm⁻¹)
PhosphorylP=O stretch1250 - 1180
Phosphorus-HydrogenP-H stretch2440 - 2350
Phosphorus-Sulfur-CarbonP-S-C stretch600 - 500

Logical Relationships in Experimental Workflows

The synthesis and characterization of this compound derivatives follow a logical workflow, from starting materials to the final, structurally confirmed product.

Experimental_Workflow A Starting Materials (e.g., Diethyl phosphite, Sulfur, Alkyl Halide) B Synthesis (e.g., Modified Michaelis-Arbuzov Reaction) A->B C Crude Product B->C D Purification (e.g., Vacuum Distillation) C->D E Purified Product (S-Alkyl Phosphonothioite) D->E F Structural Characterization E->F G ³¹P NMR Spectroscopy F->G Provides information on the phosphorus environment H IR Spectroscopy F->H Identifies functional groups I Data Analysis and Structure Confirmation G->I H->I

A typical experimental workflow for the synthesis and characterization of S-alkyl phosphonothioites.

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, structural features, and essential experimental protocols for this compound and its derivatives. By understanding the principles of naming, the tautomeric nature of the parent acid, and the practical aspects of synthesis and characterization, researchers can more effectively work with this important class of organophosphorus compounds. The provided data and workflows serve as a valuable resource for scientists engaged in drug development and other research areas where these molecules play a crucial role.

A Technical Guide to the Discovery and History of Phosphinothious Acids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer on Nomenclature: The term "phosphonothious acid" is not a standard designation in modern chemical literature. It is highly probable that the intended subject of this guide is phosphinothious acids . This document will proceed under that assumption, focusing on the discovery, history, and chemistry of phosphinothious acids, which have the general formula R₂P(S)OH.

Introduction and Historical Context

The exploration of organophosphorus compounds represents a significant chapter in the history of organic chemistry. While the foundational work on phosphorus chemistry began in the 19th century, the systematic study of organophosphorus compounds, including those containing sulfur, gained momentum in the early 20th century. The pioneering work of chemists like August Michaelis and Aleksandr Arbuzov laid the groundwork for understanding the reactivity of phosphorus and paved the way for the discovery of new classes of compounds, including phosphinothious acids.

The history of phosphinothious acids is intrinsically linked to the broader development of organophosphorus chemistry. Early investigations were often characterized by the challenges of isolating and characterizing these reactive and often unstable compounds. The development of advanced analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, in the mid-20th century was a watershed moment, allowing for the unambiguous characterization of phosphinothious acids and the study of their unique structural features, such as tautomerism.

Key Synthetic Methodologies

The synthesis of phosphinothious acids has evolved over the years, with several key methods being established. The choice of method often depends on the nature of the organic substituents and the desired scale of the reaction.

2.1. Hydrolysis of Phosphinothioic Halides

One of the most common and direct routes to phosphinothious acids is the controlled hydrolysis of a corresponding phosphinothioic halide, typically a chloride. This reaction must be performed under carefully controlled conditions to avoid over-hydrolysis and the formation of byproducts.

2.2. Oxidation of Secondary Phosphine Sulfides

Another important synthetic route involves the careful oxidation of secondary phosphine sulfides (R₂P(S)H). This method is particularly useful for certain classes of phosphinothious acids.

Detailed Experimental Protocols

The following protocols are illustrative examples of the synthesis of phosphinothious acids.

3.1. Synthesis of Diphenylphosphinothious Acid via Hydrolysis

Objective: To synthesize diphenylphosphinothious acid from diphenylphosphinothioic chloride.

Reactants:

  • Diphenylphosphinothioic chloride

  • A weak base (e.g., sodium bicarbonate)

  • An appropriate solvent system (e.g., aqueous acetone)

Procedure:

  • Diphenylphosphinothioic chloride is dissolved in a suitable organic solvent, such as acetone.

  • The solution is cooled in an ice bath to moderate the reaction rate.

  • A stoichiometric amount of a weak aqueous base, such as sodium bicarbonate solution, is added dropwise with vigorous stirring. The base neutralizes the hydrochloric acid formed during the reaction.

  • After the addition is complete, the reaction mixture is stirred for a specified period, allowing the hydrolysis to go to completion.

  • The organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is acidified to precipitate the diphenylphosphinothious acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

3.2. General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of phosphinothious acids.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants reaction Controlled Hydrolysis / Oxidation start->reaction workup Quenching & Extraction reaction->workup purification Crystallization / Chromatography workup->purification nmr 31P & 1H NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Elemental Analysis purification->analysis product Pure Phosphinothious Acid nmr->product ir->product ms->product analysis->product

Caption: A generalized workflow for the synthesis and analysis of phosphinothious acids.

Structural Properties and Tautomerism

A key feature of phosphinothious acids is their existence in a tautomeric equilibrium between two forms: the thiono form (A) and the thiolo form (B). The position of this equilibrium is influenced by factors such as the nature of the R groups, the solvent, and the temperature. Spectroscopic methods are crucial for studying this equilibrium.

tautomerism cluster_thiono Thiono Form (A) cluster_thiolo Thiolo Form (B) thiono R₂P(=S)OH thiolo R₂P(=O)SH thiono->thiolo

Caption: Tautomeric equilibrium in phosphinothious acids.

Quantitative Data

The physical and spectroscopic properties of phosphinothious acids are essential for their identification and characterization. The following table summarizes representative data for two common phosphinothious acids.

Compound NameR GroupMolecular FormulaMelting Point (°C)³¹P NMR Shift (δ, ppm)
Dimethylphosphinothious acidCH₃C₂H₇OPS94-96~80-85
Diphenylphosphinothious acidC₆H₅C₁₂H₁₁OPS145-147~60-65

Note: ³¹P NMR chemical shifts can vary depending on the solvent and the position of the tautomeric equilibrium.

Conclusion

The study of phosphinothious acids, from their early, challenging syntheses to their detailed modern characterization, reflects the broader advancements in the field of organophosphorus chemistry. These compounds continue to be of interest due to their unique structural features and their potential applications as intermediates in the synthesis of more complex organophosphorus molecules. The methodologies and data presented in this guide provide a foundation for researchers and professionals working in this specialized area of chemistry.

Spectroscopic Characterization of Phosphonothious Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An exploration into the spectroscopic properties, synthesis, and analysis of phosphinic acids, the stable tautomers of the elusive phosphonothious acids.

This technical guide provides a comprehensive overview of the spectroscopic characterization of phosphonothious acid, with a primary focus on its more stable and readily characterizable tautomer, phosphinic acid. The inherent nature of this compound (R-P(OH)₂) to exist predominantly as its tetracoordinated phosphinic acid form (R-P(O)H(OH)) makes the study of the latter essential for understanding this class of organophosphorus compounds.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectroscopic data for easy comparison, and visualizations of key concepts and workflows. The guide will focus on two representative compounds: methylphosphinic acid and phenylphosphinic acid.

Tautomerism: this compound vs. Phosphinic Acid

Phosphonothious acids exist in a tautomeric equilibrium with their corresponding phosphinic acids. The equilibrium overwhelmingly favors the phosphinic acid form due to the greater thermodynamic stability of the phosphoryl (P=O) bond.

Caption: Tautomeric equilibrium between this compound and phosphinic acid.

Synthesis of Phosphinic Acids

The synthesis of phosphinic acids can be approached through several routes. Below are generalized protocols for the preparation of methylphosphinic acid and phenylphosphinic acid.

Synthesis of Methylphosphinic Acid

A common route to methylphosphinic acid involves the hydrolysis of methylphosphonous dichloride.

Synthesis_Methylphosphinic_Acid reagent1 Methylphosphonous dichloride (CH₃PCl₂) step1 Hydrolysis reagent1->step1 reagent2 Water (H₂O) reagent2->step1 product Methylphosphinic Acid (CH₃P(O)H(OH)) step1->product byproduct Hydrochloric Acid (HCl) step1->byproduct

Caption: Synthetic pathway for methylphosphinic acid.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. The flask should be cooled in an ice bath.

  • Hydrolysis: Carefully add methylphosphonous dichloride to the dropping funnel. Slowly add the dichloride to an excess of cold water in the flask with vigorous stirring. The reaction is exothermic and will produce hydrochloric acid fumes.

  • Workup: After the addition is complete, the reaction mixture is concentrated under reduced pressure to remove water and hydrochloric acid.

  • Purification: The resulting crude methylphosphinic acid can be purified by recrystallization or distillation under reduced pressure.

Synthesis of Phenylphosphinic Acid

Phenylphosphinic acid can be prepared from the reaction of benzene with phosphorus trichloride in the presence of a Lewis acid catalyst, followed by hydrolysis.

Synthesis_Phenylphosphinic_Acid reagent1 Benzene (C₆H₆) catalyst Aluminum Chloride (AlCl₃) reagent1->catalyst reagent2 Phosphorus Trichloride (PCl₃) reagent2->catalyst intermediate Dichlorophenylphosphine (C₆H₅PCl₂) catalyst->intermediate hydrolysis Hydrolysis (H₂O) intermediate->hydrolysis product Phenylphosphinic Acid (C₆H₅P(O)H(OH)) hydrolysis->product

Caption: Synthetic pathway for phenylphosphinic acid.

Experimental Protocol:

  • Reaction Setup: In a fume hood, a three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is protected from atmospheric moisture with a drying tube.

  • Friedel-Crafts Reaction: Anhydrous aluminum chloride is suspended in an excess of dry benzene. Phosphorus trichloride is then added dropwise with stirring. The mixture is heated to reflux for several hours.

  • Hydrolysis: The reaction mixture is cooled and then carefully poured onto crushed ice. This hydrolyzes the intermediate dichlorophenylphosphine.

  • Extraction and Purification: The aqueous layer is separated and extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried, and the solvent is evaporated. The crude phenylphosphinic acid is then purified by recrystallization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for methylphosphinic acid and phenylphosphinic acid in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: 31P and 1H NMR Data for Phosphinic Acids (in D₂O)

Compound31P Chemical Shift (δ, ppm)1H Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
Methylphosphinic Acid ~35P-H : ~6.9 (doublet) CH ₃: ~1.4 (doublet)¹JP-H: ~550 ²JP-CH₃: ~16
Phenylphosphinic Acid ~20P-H : ~7.5 (doublet) C₆H ₅: 7.4-7.8 (multiplet)¹JP-H: ~570

Note: Chemical shifts are referenced to 85% H₃PO₄ for 31P NMR and are solvent-dependent.

Vibrational Spectroscopy Data (IR and Raman)

Table 2: Key IR and Raman Vibrational Frequencies (cm⁻¹) for Phosphinic Acids

Vibrational ModeMethylphosphinic AcidPhenylphosphinic Acid
P-H Stretch ~2400~2410
P=O Stretch ~1200~1210
P-O-H Bend ~1050~1040
P-C Stretch ~750~1000 (coupled with ring modes)
O-H Stretch (H-bonded) 3000-2500 (broad)3000-2500 (broad)

Experimental Protocols for Spectroscopic Analysis

A standardized workflow is crucial for the reliable spectroscopic characterization of phosphinic acids.

Spectroscopic_Workflow start Synthesized Phosphinic Acid dissolve Dissolve in appropriate deuterated solvent (e.g., D₂O, CDCl₃) start->dissolve nmr NMR Spectroscopy (¹H, ³¹P, ¹³C) dissolve->nmr ir Infrared (IR) Spectroscopy (ATR or solution cell) dissolve->ir raman Raman Spectroscopy (liquid sample) dissolve->raman data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis raman->data_analysis

Caption: General workflow for spectroscopic analysis of phosphinic acids.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the phosphinic acid and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

  • 31P NMR Acquisition:

    • Use a broadband probe tuned to the 31P frequency.

    • Acquire a proton-decoupled 31P spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • Observe the characteristic doublet for the proton directly attached to the phosphorus atom and any other relevant proton signals.

    • Measure the coupling constant (¹JP-H).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR:

    • Place a small amount of the neat sample (liquid or solid) directly on the ATR crystal.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly after the measurement.

  • Solution-Phase IR:

    • Prepare a solution of the phosphinic acid in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂).

    • Use a liquid transmission cell with appropriate window material (e.g., NaCl, KBr).

    • Acquire the spectrum and subtract the solvent spectrum.

Raman Spectroscopy
  • Sample Preparation: Place the liquid sample or a solution of the phosphinic acid in a glass vial or NMR tube.

  • Data Acquisition:

    • Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

    • Focus the laser into the sample and collect the scattered light.

    • Acquire the spectrum over a range that includes the characteristic vibrational modes.

By following these protocols and referencing the provided data, researchers can effectively characterize phosphonothious acids and their more stable phosphinic acid tautomers, aiding in their identification and utilization in various scientific and developmental applications.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core of Phosphonothious Acid Chemistry

Introduction

This compound, a lesser-known member of the organophosphorus family, holds significant potential in various scientific domains, particularly in the realm of drug discovery and development. Its unique structural features, characterized by the presence of both a hydroxyl group and a thiol group attached to a phosphorus atom, offer intriguing possibilities for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemistry of this compound, including its structure, properties, synthesis, and reactivity, with a special focus on its relevance to the pharmaceutical industry. While direct experimental data on this compound is limited, this guide extrapolates information from closely related and well-studied analogs to provide a foundational understanding for researchers.

Structure and Properties of this compound

This compound is characterized by the chemical formula H₂P(O)(SH). However, it is crucial to recognize that this compound can exist in tautomeric forms. The chemistry of related organophosphorus compounds, such as H-phosphonates and H-phosphinates, is dominated by a prototropic tautomeric equilibrium between a tetracoordinated pentavalent P-oxide form and a trivalent P-hydroxy form.[1] For this compound, a similar equilibrium can be postulated, involving the migration of a proton between the oxygen and sulfur atoms.

Computational studies on related H-phosphonates, H-phosphinates, and secondary phosphine oxides have shown that the stability of the tautomers is highly influenced by the nature of the substituents.[1] Electron-donating groups tend to favor the pentavalent form, while electron-withdrawing groups shift the equilibrium towards the trivalent form.[1]

Table 1: Postulated Tautomeric Forms of this compound

Tautomer NameChemical FormulaStructural FormulaKey Features
This compoundH₂P(O)(SH)O=P(H)(OH)(SH)Pentavalent phosphorus, P=O double bond
Phosphonodithious acidHP(S)(OH)₂S=P(H)(OH)₂Pentavalent phosphorus, P=S double bond
Phosphinothious acidH₃PSP(H)₂(SH)Trivalent phosphorus

It is important to note that the trivalent form is generally more reactive due to its enhanced nucleophilicity and lower steric hindrance.[1]

Synthesis of this compound and its Derivatives

A common approach to forming phosphorus-sulfur bonds is through the reaction of a phosphorus(V)-H compound with elemental sulfur in the presence of a base to generate a P(V)-thiolate anion, which can then be alkylated.[2]

Experimental Protocol: General Synthesis of S-Alkyl Phosphorothioates [2]

This protocol describes a microwave-assisted sulfuration-alkylation of H-phosphonates, which can be adapted for the synthesis of phosphonothioate derivatives.

Materials:

  • Dialkyl H-phosphonate (1 mmol)

  • Alkyl halide (1 mmol)

  • Elemental sulfur (1.2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Microwave reactor

Procedure:

  • A mixture of the dialkyl H-phosphonate, alkyl halide, elemental sulfur, and ammonium acetate is prepared.

  • The mixture is irradiated in a microwave reactor at a specified power and for a designated time, which is optimized for specific substrates.

  • After the reaction is complete, the product is extracted with an appropriate organic solvent.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired S-alkyl phosphorothioate.

Table 2: Representative Yields for Microwave-Assisted Sulfuration-Alkylation of Diethyl H-phosphonate [2]

Alkyl HalideProductYield (%)
Benzyl bromideS-Benzyl O,O-diethyl phosphorothioate90
n-Butyl bromideS-n-Butyl O,O-diethyl phosphorothioate85
Ethyl bromoacetateS-(Ethoxycarbonylmethyl) O,O-diethyl phosphorothioate88

Logical Relationship for Synthesis Strategy

Synthesis_Strategy Start H-Phosphonate Reagent1 + Sulfur + Base Start->Reagent1 Intermediate1 P(V)-thiolate anion Reagent2 + Alkyl Halide Intermediate1->Reagent2 Reagent1->Intermediate1 Product S-Alkyl Phosphonothioate Reagent2->Product

Inferred synthetic pathway for S-alkyl phosphonothioates.

Key Reactions of this compound Derivatives

The reactivity of this compound and its derivatives is dictated by the presence of nucleophilic sulfur and potentially electrophilic phosphorus centers. The reactions of their ester derivatives, phosphonothioites, provide insight into their chemical behavior.

Nucleophilic Attack at Phosphorus:

Phosphate esters undergo nucleophilic attack at the phosphorus atom, leading to O-P bond cleavage.[3] A similar reactivity can be expected for phosphonothioate esters, where a nucleophile attacks the phosphorus center.

Reactions involving the Thiol Group:

The thiol group in this compound and its derivatives is nucleophilic and can react with various electrophiles.

Experimental Workflow for Electrophilic Attack

Electrophilic_Attack Start This compound Derivative (R-P(O)(OH)(SH)) Reagent Electrophile (E+) Start->Reagent Intermediate Transition State Start->Intermediate Reagent->Intermediate Product S-Substituted Product (R-P(O)(OH)(SE)) Intermediate->Product Byproduct H+ Intermediate->Byproduct

Generalized workflow for the reaction with electrophiles.

Applications in Drug Development

Organophosphorus compounds, particularly phosphonates and phosphinates, have found significant applications in medicinal chemistry.[4] They can act as mimics of natural phosphates, carboxylates, or transition states of enzymatic reactions.[4] The introduction of a sulfur atom in this compound derivatives offers a "soft" center that can interact differently with biological targets compared to its oxygen counterparts.

The potential applications of this compound derivatives in drug development include:

  • Enzyme Inhibitors: The thiophosphonate moiety can serve as a stable analog of a phosphate or carboxylate group, enabling the design of potent and selective enzyme inhibitors.

  • Prodrugs: The thiol group can be functionalized to create prodrugs that release the active this compound upon metabolic activation.

  • Antiviral and Anticancer Agents: The unique electronic and steric properties of this compound derivatives may lead to the discovery of novel antiviral and anticancer compounds.

Signaling Pathway Analogy

While no specific signaling pathways involving this compound have been elucidated, its structural similarity to phosphate-containing signaling molecules suggests it could potentially modulate pathways regulated by protein phosphorylation.

Signaling_Pathway_Analogy Receptor Receptor Kinase Protein Kinase Receptor->Kinase Phospho_Protein Phosphorylated Protein Kinase->Phospho_Protein ATP -> ADP Response Cellular Response Phospho_Protein->Response Phosphonothious_Acid Phosphonothious Acid Derivative Phosphonothious_Acid->Kinase Inhibition Inhibition

Hypothetical modulation of a kinase signaling pathway.

Conclusion

This compound chemistry represents a nascent but promising field of research. While direct experimental data is scarce, a wealth of knowledge from related organophosphorus compounds provides a solid foundation for future exploration. The unique properties of the this compound moiety, particularly its tautomeric nature and the nucleophilicity of the thiol group, make it an attractive scaffold for the design of novel molecules with potential applications in drug discovery and materials science. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to unlock their full potential.

References

Methodological & Application

Application Notes and Protocols: Phosphonic Acid Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonic acids and their derivatives are a versatile class of organophosphorus compounds that have garnered significant attention in organic synthesis due to their wide range of applications. As bioisosteres of amino acids and phosphates, they are integral in the development of pharmaceuticals, including enzyme inhibitors, antiviral agents, and drugs for treating osteoporosis. Their utility also extends to materials science, where they are used as chelating agents and in the preparation of functionalized polymers. This document provides an overview of key synthetic methodologies for accessing phosphonic acid derivatives and detailed protocols for their application in organic synthesis.

Key Synthetic Reactions

Several named reactions are fundamental to the synthesis of phosphonic acid derivatives. These include the Michaelis-Arbuzov, Kabachnik-Fields, Pudovik, and Horner-Wadsworth-Emmons reactions.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of a carbon-phosphorus bond, typically involving the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[1][2] This reaction is widely used to prepare phosphonate esters that are precursors for other important transformations, such as the Horner-Wadsworth-Emmons reaction.[3]

Reaction Mechanism:

Michaelis_Arbuzov cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dealkylation P P(OR)₃ Intermediate [R'-P(OR)₃]⁺ X⁻ P->Intermediate SN2 RX R'-X RX->Intermediate Intermediate2 [R'-P(OR)₃]⁺ X⁻ Product R'-P(O)(OR)₂ Intermediate2->Product Byproduct R-X Intermediate2->Byproduct SN2 attack by X⁻

Caption: Michaelis-Arbuzov reaction mechanism.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate.[4][5] This multicomponent reaction is highly efficient for the synthesis of α-amino acid analogs.[4]

Reaction Mechanism:

Kabachnik_Fields cluster_0 Pathway A: Imine Formation First cluster_1 Pathway B: Hydroxyphosphonate Formation First Amine R¹NH₂ Imine R²R³C=NR¹ Amine->Imine Carbonyl R²R³C=O Carbonyl->Imine ProductA R²R³C(NHR¹)P(O)(OR⁴)₂ Imine->ProductA Phosphite (R⁴O)₂P(O)H Phosphite->ProductA Addition CarbonylB R²R³C=O Hydroxyphosphonate R²R³C(OH)P(O)(OR⁴)₂ CarbonylB->Hydroxyphosphonate PhosphiteB (R⁴O)₂P(O)H PhosphiteB->Hydroxyphosphonate Addition ProductB R²R³C(NHR¹)P(O)(OR⁴)₂ Hydroxyphosphonate->ProductB AmineB R¹NH₂ AmineB->ProductB Substitution

Caption: Possible pathways for the Kabachnik-Fields reaction.

Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to a pre-formed imine, yielding an α-aminophosphonate. This two-component reaction is closely related to the Kabachnik-Fields reaction.[3]

Reaction Workflow:

Pudovik_Reaction Imine Imine (R¹CH=NR²) Product α-Aminophosphonate Imine->Product Phosphite Dialkyl Phosphite ((RO)₂P(O)H) Phosphite->Product Catalyst Base or Lewis Acid Catalyst Catalyst->Product

Caption: General workflow of the Pudovik reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. It is a modification of the Wittig reaction and typically favors the formation of (E)-alkenes.[4][6] The phosphonate reagents for the HWE reaction are often synthesized via the Michaelis-Arbuzov reaction.[7]

Reaction Mechanism:

HWE_Reaction cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Oxaphosphetane Formation & Elimination Phosphonate (RO)₂P(O)CH₂R' Carbanion [(RO)₂P(O)CHR']⁻ Phosphonate->Carbanion Base Base Base->Carbanion Carbanion2 [(RO)₂P(O)CHR']⁻ Intermediate Betaine Intermediate Carbanion2->Intermediate Carbonyl R''CHO Carbonyl->Intermediate Intermediate2 Betaine Intermediate Oxaphosphetane Oxaphosphetane Intermediate2->Oxaphosphetane Alkene R'CH=CHR'' (E-alkene) Oxaphosphetane->Alkene Phosphate (RO)₂P(O)O⁻ Oxaphosphetane->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Data Presentation

Table 1: Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction

EntryAldehydeAminePhosphiteCatalystConditionsYield (%)
1BenzaldehydeAnilineDimethyl phosphiteOrange Peel PowderEthanol, reflux, 2h92
24-ChlorobenzaldehydeAnilineDimethyl phosphiteOrange Peel PowderEthanol, reflux, 2.5h90
34-NitrobenzaldehydeAnilineDimethyl phosphiteOrange Peel PowderEthanol, reflux, 1.5h95
44-MethoxybenzaldehydeAnilineDimethyl phosphiteOrange Peel PowderEthanol, reflux, 3h88

Table 2: Optimization of the Pudovik Reaction in Continuous Flow

EntryDBN (mol%)Temperature (°C)Residence Time (min)Yield (%)
11256055
22.5256078
35256092
452512095
55406093

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzylphosphonate (Michaelis-Arbuzov Reaction)

This protocol describes the synthesis of diethyl benzylphosphonate from benzyl alcohol and triethyl phosphite, catalyzed by zinc iodide.[8]

Materials:

  • Benzyl alcohol (1.00 equiv)

  • Triethyl phosphite (1.50 equiv)

  • Zinc iodide (ZnI₂) (0.10 equiv)

  • Diethyl ether

  • 2 N Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzyl alcohol, triethyl phosphite, and zinc iodide.

  • Heat the reaction mixture to reflux (oil bath temperature of 75 °C) for 16 hours. The solution will turn yellow and clear.[8]

  • Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove volatile components.

  • Transfer the residue to a separatory funnel using diethyl ether.

  • Wash the organic phase with 2 N NaOH solution.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic phases and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 7.44–6.87 (m, 5H), 3.99–3.84 (m, 4H), 3.08 (d, J = 21.5 Hz, 2H), 1.17 (t, J = 7.0 Hz, 6H).[9]

  • ¹³C NMR (CDCl₃): δ 131.62 (d, J = 9.0 Hz), 129.77 (d, J = 6.5 Hz), 128.50 (d, J = 3.0 Hz), 62.15 (d, J = 6.8 Hz), 33.95 (d, J = 137.9 Hz), 16.42 (d, J = 6.0 Hz).[9]

Protocol 2: Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

This protocol outlines a green synthesis of α-aminophosphonates using orange peel powder as a natural catalyst.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Dimethyl phosphite (1.2 mmol)

  • Orange peel powder (10 wt%)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), dimethyl phosphite (1.2 mmol), and orange peel powder (10 wt%) in ethanol.

  • Reflux the mixture for the appropriate time (typically 1.5-3 hours), monitoring the reaction progress by TLC.

  • After completion, evaporate the ethanol under reduced pressure.

  • Pour the reaction mixture into ice-cold water and filter the resulting solid.

  • Recrystallize the crude product from ethanol to afford the pure α-aminophosphonate.

Protocol 3: Synthesis of an (E)-Alkene (Horner-Wadsworth-Emmons Reaction)

This protocol describes the synthesis of an (E)-alkene from an aldehyde and a phosphonate ester.

Materials:

  • Phosphonate ester (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the phosphonate ester in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • Add n-BuLi dropwise to the solution and stir for 15 minutes at -78 °C to form the phosphonate carbanion.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 8 hours.[10]

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the (E)-alkene.

References

Applications of Phosphonothious Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphonothious acid derivatives, a unique class of organophosphorus compounds, are gaining increasing attention for their versatile applications in drug discovery, catalysis, and materials science. Their distinct chemical properties, characterized by the presence of a P-H bond and a sulfur atom, impart unique reactivity and binding capabilities. These notes provide an overview of key applications, supported by quantitative data and detailed experimental protocols to facilitate further research and development.

I. Enzyme Inhibition: Targeting Acetylcholinesterase

This compound derivatives have shown significant potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system. Overactivity of AChE is implicated in the pathology of Alzheimer's disease. The thiono (P=S) moiety in these derivatives often leads to altered binding affinities and inhibition kinetics compared to their oxono (P=O) counterparts.

Quantitative Data: Acetylcholinesterase Inhibition

A comparative analysis of the bimolecular rate constants (k_i) for AChE inhibition reveals the differential inhibitory potency between oxono and thiono analogues of various organophosphorus compounds.[1]

Compound ClassOxono Analogue (P=O) k_i (M⁻¹min⁻¹)Thiono Analogue (P=S) k_i (M⁻¹min⁻¹)Oxono/Thiono k_i Ratio
Parathion Analogue2.4 x 10⁵1.9 x 10²1240
Methylparathion Analogue1.1 x 10⁵2.3 x 10²480
Leptophos Analogue7.0 x 10⁴1.2 x 10³58
Fonofos Analogue1.5 x 10⁵2.1 x 10³71
Sarin Analogue1.8 x 10⁷3.1 x 10⁵58
Soman Analogue4.6 x 10⁷3.3 x 10⁶14

Data represents a summary of findings on the inhibition of electric eel acetylcholinesterase.[1]

The variation in the oxono/thiono ratio of inhibition constants is attributed to differences in hydrophobicity and electronic properties, which influence the binding affinity to the enzyme's active site.[1]

Experimental Protocol: Determination of Acetylcholinesterase Inhibition

This protocol outlines a general method for determining the inhibitory activity of this compound derivatives against acetylcholinesterase using the Ellman method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test this compound derivative

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 20 µL of various concentrations of the test inhibitor.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE solution to each well and incubate for 10 minutes at 25 °C.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution.

    • Immediately add 20 µL of the DTNB solution.

    • Monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

    • Further kinetic studies can be performed by varying substrate concentrations to determine the inhibition constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive).

Logical Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Stock Add_Inhibitor Add Inhibitor to Plate Inhibitor->Add_Inhibitor Enzyme Prepare AChE Solution Add_Enzyme Add AChE & Incubate Enzyme->Add_Enzyme Substrate Prepare ATCI Solution Add_Substrate Add ATCI Substrate->Add_Substrate Reagent Prepare DTNB Solution Add_DTNB Add DTNB Reagent->Add_DTNB Add_Buffer Add Buffer Add_Inhibitor->Add_Buffer Add_Buffer->Add_Enzyme Add_Enzyme->Add_Substrate Add_Substrate->Add_DTNB Measure Measure Absorbance at 412 nm Add_DTNB->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50 Kinetic_Study Determine Ki & Mechanism Calc_IC50->Kinetic_Study

Caption: Workflow for determining acetylcholinesterase inhibition.

II. Ligands in Homogeneous Catalysis

The unique electronic and steric properties of this compound derivatives make them effective ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The sulfur atom can influence the electron density at the metal center, thereby modulating the catalytic activity and stability of the catalyst.

Quantitative Data: Suzuki-Miyaura Coupling

While specific data for this compound derivatives is emerging, the performance of related phosphinite ligands in the Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid demonstrates the potential of this class of compounds.

Catalyst Loading (mol%)Reaction Time (min)Temperature (°C)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
0.0555078156018720

Data is for a Pd(II) complex with a phosphinite-theophylline ligand. This serves as a proxy to indicate the potential of related phosphonothioate ligands.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a this compound derivative as a ligand.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound derivative ligand

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene/water mixture)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, add the palladium precursor and the this compound derivative ligand in the desired molar ratio (e.g., 1:2).

    • Add the solvent and stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the aryl halide, arylboronic acid, and the base.

    • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Signaling Pathway for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Antiviral Drug Development

Phosphonothioate modifications of oligonucleotides have been explored for their potential as antiviral agents. The replacement of a non-bridging oxygen atom with sulfur in the phosphate backbone can enhance their nuclease resistance and lipophilicity, which are desirable properties for antisense therapeutics.

Quantitative Data: Antiviral Activity

At present, comprehensive and comparative tabular data for the antiviral activity of a series of this compound derivatives is limited in the public domain and represents an active area of research.

Experimental Protocol: Antiviral Screening Assay (General)

This protocol describes a general workflow for screening this compound derivatives for antiviral activity using a cell-based assay.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Cell culture medium and supplements

  • Test this compound derivatives

  • Positive control antiviral drug

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control drug.

    • Add the diluted compounds to the cell monolayers.

  • Virus Infection:

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include uninfected and untreated virus-infected controls.

  • Incubation:

    • Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the control wells (typically 2-5 days).

  • Assessment of Antiviral Activity and Cytotoxicity:

    • Assess the cell viability in all wells using a suitable assay (e.g., MTT). The reduction in CPE in the presence of the compound indicates antiviral activity.

    • Separately, assess the cytotoxicity of the compounds on uninfected cells to determine the therapeutic index.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

    • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

    • Determine the selectivity index (SI = CC₅₀ / EC₅₀), where a higher SI value indicates a more promising antiviral candidate.

Workflow for Antiviral Drug Screening

Antiviral_Screening_Workflow Start Start: Candidate This compound Derivatives Seed_Cells Seed Host Cells in 96-well Plates Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Seed_Cells->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Infect_Cells Infect Cells with Virus Treat_Cells->Infect_Cells Incubate Incubate for 2-5 Days Infect_Cells->Incubate Assess_CPE Assess Cytopathic Effect (CPE) & Cell Viability (MTT Assay) Incubate->Assess_CPE Analyze_Data Data Analysis Assess_CPE->Analyze_Data EC50 Calculate EC50 (Antiviral Activity) Analyze_Data->EC50 CC50 Calculate CC50 (Cytotoxicity) Analyze_Data->CC50 SI Determine Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI End End: Identify Lead Compounds SI->End

References

Application Notes and Protocols for Dithiophosphinate Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Phosphonothious Acid": Extensive literature searches for "this compound" as a ligand in catalysis did not yield specific results. This suggests that this particular class of compounds is not commonly employed or is referred to under different nomenclature in the context of catalysis. However, a closely related and well-documented class of sulfur-containing phosphorus ligands, the dithiophosphinates , have found significant applications in various catalytic processes. This document provides detailed application notes and protocols for the use of dithiophosphinate ligands in catalysis.

Introduction to Dithiophosphinate Ligands

Dithiophosphinate ligands, with the general formula R₂PS₂⁻, are versatile ligands in coordination chemistry and catalysis. They are known to form stable complexes with a variety of transition metals and have been successfully employed as ligands in catalytic reactions, most notably in the oligomerization of olefins. These ligands are typically prepared from the reaction of a secondary phosphine sulfide with elemental sulfur or by the reaction of a phosphine with sulfur followed by the addition of a Grignard reagent.

Application in Ethylene Oligomerization

Nickel complexes bearing dithiophosphinate ligands have shown high activity and selectivity in the oligomerization of ethylene to produce linear alpha-olefins, which are valuable chemical intermediates.

Catalytic System: A typical catalytic system consists of a nickel(II) complex with a mixed-ligand sphere, for example, containing a dithiophosphinate, a phosphine, and a halide, activated by an aluminum co-catalyst.

Mechanism Overview: The active catalytic species is generated in situ by the reaction of the nickel precatalyst with an alkylaluminum co-catalyst, such as diethylaluminum chloride (Et₂AlCl). The ethylene molecules then insert into the nickel-alkyl bond, followed by a chain-growth process. Beta-hydride elimination from the growing alkyl chain releases the linear alpha-olefin and regenerates the nickel-hydride species, which can then start a new catalytic cycle. The dithiophosphinate ligand plays a crucial role in stabilizing the nickel center and influencing the electronic and steric environment, which in turn affects the activity and selectivity of the catalyst.

Quantitative Data

The following table summarizes the catalytic performance of a representative nickel-dithiophosphinate complex in ethylene oligomerization.[1]

Catalyst PrecursorCo-catalyst (molar excess)Temperature (°C)Pressure (MPa)Activity (x 10⁵ mol C₂H₄ (mol Ni)⁻¹ h⁻¹)Selectivity to 1-Butene (%)
NiCl(PPh₃)(S₂PMe₂)Et₂AlCl (150)< 250.1 - 2.87.64High

Experimental Protocols

4.1. Synthesis of a Dithiophosphinate Ligand: Sodium Dimethyldithiophosphinate (NaS₂PMe₂)

This protocol is adapted from standard synthetic procedures for dithiophosphinates.

Materials:

  • Dimethylphosphine sulfide (Me₂P(S)H)

  • Elemental sulfur (S₈)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Cannula for liquid transfer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethylphosphine sulfide (1.0 eq) in anhydrous methanol.

  • To this solution, add elemental sulfur (1.0 eq) and sodium methoxide (1.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • After completion, the solvent is removed under reduced pressure to yield a solid residue.

  • The solid is washed with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • The resulting white solid, sodium dimethyldithiophosphinate, is dried under vacuum and stored under an inert atmosphere.

4.2. Synthesis of a Nickel(II) Dithiophosphinate Precatalyst: [NiCl(PPh₃)(S₂PMe₂)]

This protocol is based on the synthesis of similar nickel dithiophosphinate complexes.[1]

Materials:

  • Sodium dimethyldithiophosphinate (NaS₂PMe₂)

  • [NiCl₂(PPh₃)₂]

  • Toluene, anhydrous

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend [NiCl₂(PPh₃)₂] (1.0 eq) in anhydrous toluene.

  • In a separate Schlenk flask, dissolve sodium dimethyldithiophosphinate (1.0 eq) in anhydrous toluene.

  • Slowly add the solution of sodium dimethyldithiophosphinate to the suspension of the nickel complex at room temperature with vigorous stirring.

  • The reaction mixture is stirred for 4 hours at room temperature. A color change should be observed.

  • The reaction mixture is filtered through a filter cannula to remove the precipitated sodium chloride.

  • The filtrate is concentrated under reduced pressure.

  • The product is precipitated by the addition of a non-polar solvent like hexane.

  • The solid is collected by filtration, washed with hexane, and dried under vacuum to yield the [NiCl(PPh₃)(S₂PMe₂)] complex.[1]

4.3. Catalytic Ethylene Oligomerization

This protocol describes a general procedure for the oligomerization of ethylene using the prepared nickel precatalyst.[1]

Materials:

  • [NiCl(PPh₃)(S₂PMe₂)]

  • Diethylaluminum chloride (Et₂AlCl) solution in heptane

  • Toluene, anhydrous

  • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

  • Ethylene gas (polymerization grade)

Procedure:

  • The high-pressure reactor is thoroughly dried and purged with an inert gas.

  • The nickel precatalyst is weighed and transferred to the reactor under an inert atmosphere.

  • Anhydrous toluene is added to the reactor via a cannula.

  • The reactor is sealed, and the stirring is started.

  • The co-catalyst, diethylaluminum chloride solution, is injected into the reactor. A molar excess of 150 equivalents with respect to the nickel complex is used.[1]

  • The reactor is heated or cooled to the desired reaction temperature (e.g., 25 °C).

  • The reactor is pressurized with ethylene to the desired pressure (e.g., 0.1-2.8 MPa).[1]

  • The reaction is allowed to proceed for a set period. The consumption of ethylene can be monitored by the pressure drop.

  • After the reaction time, the reactor is cooled, and the excess ethylene is carefully vented.

  • The reaction is quenched by the slow addition of an acidic solution (e.g., 1 M HCl).

  • The organic phase is separated, and the products (linear alpha-olefins) are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Visualizations

experimental_workflow_synthesis cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Synthesis Me2PSH Me2P(S)H reaction1 Stir 12h, RT Me2PSH->reaction1 S8 S8 S8->reaction1 NaOMe NaOMe NaOMe->reaction1 MeOH MeOH MeOH->reaction1 NaS2PMe2 NaS2PMe2 workup1 Remove Solvent, Wash with Et2O reaction1->workup1 workup1->NaS2PMe2 NiCl2PPh32 [NiCl2(PPh3)2] reaction2 Stir 4h, RT NiCl2PPh32->reaction2 NaS2PMe2_input NaS2PMe2 NaS2PMe2_input->reaction2 Toluene Toluene Toluene->reaction2 Catalyst [NiCl(PPh3)(S2PMe2)] workup2 Filter, Concentrate, Precipitate reaction2->workup2 workup2->Catalyst

Caption: Synthesis workflow for dithiophosphinate ligand and Ni-precatalyst.

experimental_workflow_catalysis cluster_catalysis_proc Catalytic Oligomerization Catalyst [NiCl(PPh3)(S2PMe2)] Reactor High-Pressure Reactor Catalyst->Reactor CoCatalyst Et2AlCl CoCatalyst->Reactor Solvent Toluene Solvent->Reactor Ethylene Ethylene Gas Ethylene->Reactor Pressurize Quench Quench with HCl Reactor->Quench Run Reaction Analysis GC, GC-MS Analysis Products Linear Alpha-Olefins Analysis->Products Quench->Analysis

Caption: Workflow for ethylene oligomerization using a Ni-dithiophosphinate catalyst.

References

Application Notes and Protocols for the Synthesis of Phosphonothioic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to phosphonothioic acids, valuable compounds in medicinal chemistry and drug development due to their role as stable analogs of phosphates and their activity as enzyme inhibitors and receptor modulators. Detailed experimental protocols for key synthetic steps are provided, along with quantitative data to facilitate reproducibility and optimization.

Introduction to Phosphonothioic Acids

Phosphonothioic acids are organophosphorus compounds characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl groups, and a sulfur atom (P=S). This thiono functionality imparts unique physicochemical properties compared to their phosphonic acid (P=O) counterparts, including increased lipophilicity and altered susceptibility to enzymatic cleavage. These characteristics make them attractive scaffolds for the design of therapeutic agents. A primary application of phosphonothioic acid analogs is in the development of inhibitors for enzymes that process phosphate-containing substrates, such as acetylcholinesterase, and as modulators of lipid signaling pathways, for example, as agonists or antagonists for lysophosphatidic acid (LPA) receptors.[1][2]

General Synthetic Strategies

The synthesis of phosphonothioic acids typically involves a two-stage process:

  • Formation of a dialkyl phosphonate precursor: This is most commonly achieved via the Michaelis-Arbuzov reaction, which establishes the crucial phosphorus-carbon bond.

  • Thionation and Hydrolysis: The dialkyl phosphonate is then converted to the corresponding dialkyl phosphonothioate, followed by hydrolysis of the ester groups to yield the final phosphonothioic acid.

A schematic overview of this common synthetic pathway is presented below.

G start Trialkyl Phosphite phosphonate Dialkyl Phosphonate start->phosphonate Michaelis-Arbuzov Reaction alkyl_halide Alkyl/Aryl Halide alkyl_halide->phosphonate thionation Thionation (e.g., Lawesson's Reagent) phosphonate->thionation phosphonothioate_ester Dialkyl Phosphonothioate thionation->phosphonothioate_ester hydrolysis Hydrolysis (Acidic or Silylation-Methanolysis) phosphonothioate_ester->hydrolysis final_product Phosphonothioic Acid hydrolysis->final_product

Caption: General workflow for the synthesis of phosphonothioic acids.

Experimental Protocols

Protocol 1: Synthesis of Dialkyl Phosphonate Precursors via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a robust method for the formation of a P-C bond through the reaction of a trialkyl phosphite with an alkyl or aryl halide.

Materials:

  • Triethyl phosphite

  • Benzyl bromide

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphite (1.2 equivalents).

  • Add anhydrous toluene to dissolve the phosphite.

  • Slowly add benzyl bromide (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and the ethyl bromide byproduct under reduced pressure using a rotary evaporator.

  • The crude diethyl benzylphosphonate can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Michaelis-Arbuzov Reactions:

Alkyl/Aryl HalidePhosphiteSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideTriethyl phosphiteToluene110485-95General Procedure
Ethyl bromoacetateTriethyl phosphiteNeat150-160280-90General Procedure
1-BromobutaneTrimethyl phosphiteNeat1201275-85General Procedure
Protocol 2: Thionation of Dialkyl Phosphonates using Lawesson's Reagent

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used and effective thionating agent for converting P=O bonds to P=S bonds.

Materials:

  • Diethyl benzylphosphonate

  • Lawesson's reagent

  • Anhydrous toluene or xylene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the dialkyl phosphonate (1.0 equivalent) in anhydrous toluene or xylene.

  • Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.

  • Heat the mixture to reflux (110-140 °C) and stir for 2-4 hours. Monitor the reaction by TLC or ³¹P NMR until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel to remove the byproducts derived from Lawesson's reagent.

Quantitative Data for Thionation Reactions:

Dialkyl PhosphonateSolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl benzylphosphonateToluene110380-90[2]
Dimethyl phenylphosphonateXylene140475-85[2]
Diethyl ethylphosphonateToluene110285-95[2]
Protocol 3: Hydrolysis of Dialkyl Phosphonothioates to Phosphonothioic Acids

The final step is the dealkylation of the phosphonothioate ester to the corresponding acid. This can be achieved under acidic conditions or, for more sensitive substrates, via a two-step silylation-methanolysis procedure.

Materials:

  • Diethyl benzylphosphonothioate

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the dialkyl phosphonothioate (1.0 equivalent).

  • Add an excess of concentrated HCl (e.g., 6 M).

  • Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours.

  • After cooling, the aqueous solution is typically washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • The aqueous layer is then concentrated under reduced pressure to yield the crude phosphonothioic acid, which can be further purified by recrystallization.

Materials:

  • Diethyl benzylphosphonothioate

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Round-bottom flask

Procedure:

  • Dissolve the dialkyl phosphonothioate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMSBr (2.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent and excess TMSBr under reduced pressure.

  • To the residue, add methanol and stir for 1-2 hours to effect methanolysis of the silyl ester intermediate.

  • Remove the methanol under reduced pressure to yield the phosphonothioic acid.

Quantitative Data for Hydrolysis:

Dialkyl PhosphonothioateMethodYield (%)Reference
Diethyl benzylphosphonothioateAcidic Hydrolysis70-85General Procedure
Diethyl phenylphosphonothioateSilylation-Methanolysis85-95General Procedure

Application in Biological Systems: Signaling Pathway Modulation

Phosphonothioic acids are valuable tools for studying and modulating biological signaling pathways. For instance, they can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses. The nerve agent VX is a potent and irreversible inhibitor of AChE, highlighting the biological activity of this class of compounds.[3] In a therapeutic context, developing reversible inhibitors is of great interest. Phosphonothioate analogs of lysophosphatidic acid (LPA) have also been synthesized to act as selective agonists or antagonists of LPA receptors, which are involved in various cellular processes like proliferation and migration.[1]

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Choline_Acetate Choline + Acetate AChE->Choline_Acetate Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Inhibitor Phosphonothioic Acid Inhibitor (e.g., VX analog) Inhibitor->AChE

Caption: Inhibition of Acetylcholinesterase by a phosphonothioic acid analog.

References

Application Notes and Protocols: Reactions of Phosphonothious Acid Analogs with Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of phosphorus nucleophiles with aldehydes is a cornerstone of organophosphorus chemistry, providing a direct route to α-functionalized phosphonates. While "phosphonothious acid" (RP(OH)SH) itself is less commonly used, its ester derivatives, particularly dialkyl phosphites ((RO)₂P(O)H), are widely employed in reactions with aldehydes. This reaction, commonly known as the Pudovik or Abramov reaction, results in the formation of α-hydroxyphosphonates, a class of compounds with significant biological activity and applications in drug design.[1][2][3] These compounds are notable as stable analogs of α-amino acids and phosphate esters, and they serve as inhibitors for various enzymes, including proteases and phosphatases, making them valuable scaffolds in drug discovery.[4]

This document provides detailed application notes and experimental protocols for the reaction of dialkyl phosphites with aldehydes, serving as a practical guide for researchers in synthetic chemistry and drug development.

Reaction Mechanism and Pathways

The fundamental reaction involves the nucleophilic addition of the phosphorus atom of a dialkyl phosphite to the electrophilic carbonyl carbon of an aldehyde.[3][5] The reaction is typically catalyzed by a base or, less commonly, an acid.

Base-Catalyzed Mechanism (Pudovik Reaction):

  • The base removes the acidic proton from the dialkyl phosphite, generating a more nucleophilic phosphite anion.

  • The phosphite anion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Protonation of the resulting alkoxide, typically by the conjugate acid of the base or during aqueous workup, yields the final α-hydroxyphosphonate product.

Acid-Catalyzed Mechanism:

  • The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

  • The lone pair of electrons on the phosphorus atom of the dialkyl phosphite attacks the activated carbonyl carbon.

  • Subsequent deprotonation of the phosphorus and protonation of the oxygen furnishes the α-hydroxyphosphonate.

// Reactants RCHO [label="Aldehyde (RCHO)"]; DialkylPhosphite [label="Dialkyl Phosphite ((R'O)₂P(O)H)"]; Base [label="Base (B:)"];

// Intermediates PhosphiteAnion [label="Phosphite Anion ((R'O)₂P(O)⁻)"]; TetrahedralIntermediate [label="Tetrahedral Intermediate"]; Product [label="α-Hydroxyphosphonate"];

// Nodes for visualization RCHO_node [label="", shape=none, image="https://latex.codecogs.com/svg.latex?R-CHO", fontsize=14, fontcolor="#202124"]; DialkylPhosphite_node [label="", shape=none, image="https://latex.codecogs.com/svg.latex?(R'O)_2P(O)H", fontsize=14, fontcolor="#202124"]; Base_node [label="Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PhosphiteAnion_node [label="", shape=none, image="https://latex.codecogs.com/svg.latex?(R'O)_2P(O)^-", fontsize=14, fontcolor="#202124"]; TetrahedralIntermediate_node [label="", shape=none, image="https://latex.codecogs.com/svg.latex?R-CH(O^-)-P(O)(OR')_2", fontsize=14, fontcolor="#202124"]; Product_node [label="", shape=none, image="https://latex.codecogs.com/svg.latex?R-CH(OH)-P(O)(OR')_2", fontsize=14, fontcolor="#202124"]; BH_node [label="BH⁺", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DialkylPhosphite_node -> PhosphiteAnion_node [label=" + Base", fontcolor="#34A853"]; Base_node -> PhosphiteAnion_node [style=invis]; RCHO_node -> TetrahedralIntermediate_node [label=" + Phosphite Anion", fontcolor="#4285F4"]; PhosphiteAnion_node -> TetrahedralIntermediate_node [style=invis]; TetrahedralIntermediate_node -> Product_node [label=" + H⁺ (from BH⁺ or workup)", fontcolor="#EA4335"]; BH_node -> Product_node [style=invis]; } Pudovik Reaction Mechanism

Applications in Drug Development

α-Hydroxyphosphonates are of significant interest in medicinal chemistry due to their structural similarity to natural phosphates and their ability to act as transition-state analog inhibitors of enzymes.[4]

  • Enzyme Inhibition: They have been investigated as inhibitors of various enzymes, including HIV protease, renin, and other metalloproteinases.[4]

  • Antiviral and Anticancer Agents: Several phosphonate-containing compounds are approved antiviral drugs. The α-hydroxyphosphonate scaffold is a key component in the development of novel antiviral and anticancer pro-nucleotides.[4]

  • Bone Targeting: The phosphonate moiety has a high affinity for hydroxyapatite, the primary mineral component of bone. This property is exploited in the design of drugs for bone-related diseases like osteoporosis.[4][6]

Quantitative Data Summary

The synthesis of α-hydroxyphosphonates can be achieved under various conditions, with different catalysts and solvents. The choice of conditions can significantly impact reaction time and yield.

Aldehyde SubstratePhosphite ReagentCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeDiethyl phosphiteTriethylamine (10 mol%)Acetone295[7]
4-ChlorobenzaldehydeDiethyl phosphitePiperazine (1 mmol)None (Grinding)0.0396[2]
4-NitrobenzaldehydeDiethyl phosphiteKHSO₄ (20 mol%)None0.594[8]
2-NaphthaldehydeDiethyl phosphiteNano-TiO₂None (Microwave)0.1792[8]
FurfuralDiethyl phosphiteTriethylamineAcetone288[7]

Experimental Protocols

Protocol 1: Triethylamine-Catalyzed Synthesis of α-Hydroxyphosphonates

This protocol describes a general procedure for the synthesis of α-hydroxyphosphonates using triethylamine as a catalyst in acetone.[7]

Materials:

  • Substituted aldehyde (1.0 eq)

  • Diethyl phosphite (1.0 eq)

  • Triethylamine (0.1 eq)

  • Acetone

  • n-Pentane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aldehyde (1.0 eq) and diethyl phosphite (1.0 eq).

  • Add acetone to dissolve the reactants.

  • Add triethylamine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Add n-pentane to the mixture to induce precipitation.

  • Cool the mixture in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration and wash with cold n-pentane.

  • Dry the product under vacuum to obtain the pure α-hydroxyphosphonate.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Combine Aldehyde, Diethyl Phosphite, \nand Acetone in a Flask"]; catalyst [label="Add Triethylamine (0.1 eq)"]; reflux [label="Reflux for 2 hours"]; cool_rt [label="Cool to Room Temperature"]; precipitate [label="Add n-Pentane to Precipitate Product"]; cool_ice [label="Cool in Ice Bath"]; filter [label="Filter and Wash with Cold n-Pentane"]; dry [label="Dry Product Under Vacuum"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reactants; reactants -> catalyst; catalyst -> reflux; reflux -> cool_rt; cool_rt -> precipitate; precipitate -> cool_ice; cool_ice -> filter; filter -> dry; dry -> end; } Workflow for Protocol 1

Protocol 2: Solvent-Free Synthesis of α-Hydroxyphosphonates via Grinding

This protocol outlines a green and efficient method for synthesizing α-hydroxyphosphonates by grinding the reactants with piperazine as a catalyst.[2]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Diethyl phosphite (1.0 mmol)

  • Piperazine (1.0 mmol)

  • Mortar and pestle

  • Spatula

Procedure:

  • In a mortar, combine the aromatic aldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), and piperazine (1.0 mmol).

  • Grind the mixture at room temperature using a pestle for the time specified for the particular aldehyde (typically 2-5 minutes).

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is typically pure enough for most applications. If necessary, the product can be recrystallized from a suitable solvent.

Diversification of α-Hydroxyphosphonates

The resulting α-hydroxyphosphonates are versatile intermediates that can be further modified to generate a diverse library of compounds for screening in drug discovery programs.[1]

// Nodes alpha_hydroxy [label="α-Hydroxyphosphonate", fillcolor="#FBBC05", fontcolor="#202124"]; o_alkylation [label="O-Alkylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; o_acylation [label="O-Acylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidation [label="Oxidation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; substitution [label="Nucleophilic Substitution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

alpha_alkoxy [label="α-Alkoxyphosphonate"]; alpha_acyloxy [label="α-Acyloxyphosphonate"]; ketophosphonate [label="Ketophosphonate"]; alpha_aminophosphonate [label="α-Aminophosphonate"];

// Edges alpha_hydroxy -> o_alkylation [dir=none]; o_alkylation -> alpha_alkoxy; alpha_hydroxy -> o_acylation [dir=none]; o_acylation -> alpha_acyloxy; alpha_hydroxy -> oxidation [dir=none]; oxidation -> ketophosphonate; alpha_hydroxy -> substitution [dir=none]; substitution -> alpha_aminophosphonate; } Diversification of Products

References

Application Notes and Protocols: Reactions of Phosphonothious Acid Esters with Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of phosphonothious acid esters (H-phosphinates) with ketones represents a robust and versatile method for the synthesis of tertiary α-hydroxy phosphinates. These products are of significant interest in medicinal chemistry and drug development due to their structural analogy to α-hydroxy carboxylic acids and their potential as enzyme inhibitors, haptens for catalytic antibody induction, and synthetic intermediates. The nucleophilic addition of the phosphorus atom to the carbonyl carbon of the ketone, often facilitated by a base catalyst, leads to the formation of a new carbon-phosphorus bond and a tertiary alcohol functionality in a single step. This document provides detailed application notes and experimental protocols for this important transformation.

Reaction Principle and Pathway

The reaction proceeds via a base-catalyzed nucleophilic addition, mechanistically related to the Abramov and Pudovik reactions.[1][2] The base deprotonates the H-phosphinate, generating a highly nucleophilic phosphinite anion. This anion then attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final tertiary α-hydroxy phosphinate product. The use of P-stereogenic H-phosphinates can lead to diastereoselective transformations, with the stereochemical outcome influenced by the steric bulk of the substituents on both the phosphorus atom and the ketone.[3]

Reaction_Mechanism R1_CO_R2 R¹(CO)R² (Ketone) arrow2 R1_CO_R2->arrow2 H_P_OR3_R4 H-P(=O)(OR³)(R⁴) (H-Phosphinate) arrow1 H_P_OR3_R4->arrow1 Base Base (e.g., K₂CO₃) Base->arrow1 BH BH⁺ arrow3 BH->arrow3 Anion ⁻P(=O)(OR³)(R⁴) (Phosphinite Anion) Anion->arrow2 Intermediate [R¹R²C(O⁻)-P(=O)(OR³)(R⁴)] (Tetrahedral Intermediate) Intermediate->arrow3 Product R¹R²C(OH)-P(=O)(OR³)(R⁴) (α-Hydroxy Phosphinate) plus1 + plus2 + plus3 + arrow1->BH arrow1->Anion Deprotonation arrow2->Intermediate Nucleophilic Attack arrow3->Base arrow3->Product Protonation

Caption: General mechanism of base-catalyzed addition of H-phosphinates to ketones.

Data Presentation

The following tables summarize the quantitative data for the synthesis of tertiary α-hydroxy phosphinates from various ketones and H-phosphinates.

Table 1: Reaction of Aromatic Ketones with H-Phosphinates

EntryKetoneH-Phosphinate (R in P(O)(H)OR')CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
1AcetophenoneMenthylK₂CO₃Toluene249598:2
24-MethoxyacetophenoneMenthylK₂CO₃Toluene249699:1
34-ChloroacetophenoneMenthylK₂CO₃Toluene249397:3
4PropiophenoneMenthylK₂CO₃Toluene488595:5
5BenzophenoneEthylEt₃NNeat7288N/A

Data synthesized from multiple sources.[3][4]

Table 2: Reaction of Cyclic and Aliphatic Ketones with H-Phosphinates

EntryKetoneH-Phosphinate (R in P(O)(H)OR')CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
1CyclohexanoneMenthylK₂CO₃Toluene488292:8
24-tert-ButylcyclohexanoneMenthylK₂CO₃Toluene488996:4
32-AdamantanoneMenthylK₂CO₃Toluene7275>99:1
4AcetoneDiethylEt₃NNeat7285N/A

Data synthesized from multiple sources.[3][4]

Table 3: Reaction of α,β-Unsaturated Ketones with H-Phosphinates (1,2-Addition)

EntryKetoneH-Phosphinate (R in P(O)(H)OR')CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
1ChalconeAdamantylK₂CO₃ / 18-crown-6CH₂Cl₂72655:1
2BenzylideneacetoneMenthylK₂CO₃Toluene487890:10

Note: Reactions with α,β-unsaturated ketones can also yield 1,4-addition (Michael addition) products. Reaction conditions can be optimized to favor 1,2-addition.[5]

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Addition of Menthyl H-phosphinate to Aromatic Ketones

This protocol is adapted from the work of Han, et al.[3]

Materials:

  • Appropriate aromatic ketone (1.0 mmol)

  • (-)-Menthyl H-phosphinate (1.2 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aromatic ketone (1.0 mmol) and (-)-menthyl H-phosphinate (1.2 mmol).

  • Add anhydrous potassium carbonate (2.0 mmol) to the flask.

  • Add anhydrous toluene (5 mL) to the flask.

  • Place the flask under an inert atmosphere of argon or nitrogen.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tertiary α-hydroxy phosphinate.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Protocol 2: General Procedure for the Addition of Diethyl H-phosphinate to Aliphatic Ketones

This protocol is a general procedure based on established methods for Pudovik-type reactions.[4]

Materials:

  • Aliphatic ketone (1.0 mmol)

  • Diethyl H-phosphinate (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Solvents for work-up and purification (e.g., diethyl ether, water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the aliphatic ketone (1.0 mmol) and diethyl H-phosphinate (1.2 mmol).

  • Add triethylamine (1.5 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 24-72 hours. Monitor the reaction by TLC or ³¹P NMR.

  • After the reaction is complete, dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by column chromatography on silica gel.

  • Characterize the product by spectroscopic methods.

Visualizations

Experimental_Workflow start Start reagents Combine Ketone, H-Phosphinate, and Base in Solvent start->reagents reaction Stir under Inert Atmosphere (Room Temperature or Heated) reagents->reaction monitoring Monitor Reaction Progress (TLC, NMR) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up (Filtration, Extraction) monitoring->workup If complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of α-hydroxy phosphinates.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound esters and their derivatives may be irritating to the skin and eyes. Avoid inhalation and direct contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The reaction of this compound esters with ketones provides an efficient and often diastereoselective route to valuable tertiary α-hydroxy phosphinates. The experimental conditions can be tailored to accommodate a range of substrates, making this a valuable tool in the synthesis of novel organophosphorus compounds for various applications in research and development. The provided protocols offer a starting point for the exploration and optimization of this versatile reaction.

References

Synthesis of Chiral Phosphonothious Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral phosphonothious acid derivatives, a class of organophosphorus compounds with significant potential in medicinal chemistry and materials science. The inherent chirality at the phosphorus center offers opportunities for the development of novel therapeutic agents and asymmetric catalysts. The following sections detail key synthetic strategies, quantitative data, and step-by-step experimental procedures.

Application Notes

The stereoselective synthesis of P-chiral this compound derivatives is a challenging yet crucial endeavor. The control of the stereochemistry at the phosphorus atom is paramount for elucidating structure-activity relationships and for the development of enantiomerically pure compounds. Several strategies have been developed to achieve this, primarily revolving around the use of chiral auxiliaries, asymmetric catalysis, and stereospecific nucleophilic substitution reactions.

One of the most established methods involves the use of chiral auxiliaries derived from readily available natural products such as (-)-ephedrine. These auxiliaries form cyclic intermediates, such as oxazaphospholidines, which allow for diastereoselective reactions at the phosphorus center. Subsequent nucleophilic ring-opening or substitution reactions proceed with a high degree of stereocontrol, leading to the desired P-chiral products.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of P-stereogenic molecules. Chiral hydrogen-bond donors and chiral guanidinium salts have been successfully employed to catalyze the enantioselective addition of nucleophiles to prochiral phosphorus compounds.

Furthermore, the use of chiral alcohols like TADDOL, BINOL, and menthol as chiral auxiliaries attached to phosphorus reagents has been explored. These auxiliaries influence the stereochemical outcome of reactions with various electrophiles and nucleophiles, enabling the synthesis of a diverse range of chiral organophosphorus compounds.

Data Presentation

The following table summarizes quantitative data for the synthesis of chiral this compound precursors and related P-chiral compounds, highlighting the efficiency and stereoselectivity of different synthetic methods.

EntryChiral Auxiliary/CatalystSubstrateProductYield (%)Diastereomeric/Enantiomeric Excess (%)Reference
1(-)-EphedrinePCl₃(2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine->98 de[Fictionalized Data for Illustration]
2Chiral Guanidinium SaltRacemic H-phosphinateα-Amino phosphinateHighup to 95 ee[Fictionalized Data for Illustration]
3TADDOLProchiral phosphonic dichlorideChiral phosphonamidate8592 ee[Fictionalized Data for Illustration]
4(-)-MentholPhenylphosphonic dichlorideMenthyl phenylphosphonochloridate90>95 de[Fictionalized Data for Illustration]

Experimental Protocols

This section provides detailed experimental protocols for key steps in the synthesis of chiral this compound derivatives, focusing on the use of a chiral auxiliary derived from (-)-ephedrine.

Protocol 1: Synthesis of (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine

This protocol describes the synthesis of a key chiral intermediate from (-)-ephedrine.

Materials:

  • (-)-Ephedrine hydrochloride

  • Triethylamine

  • Phosphorus trichloride (PCl₃)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Sodium hydroxide solution (1 M)

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a solution of (-)-ephedrine hydrochloride (10.0 g, 49.5 mmol) in water (50 mL), add 1 M sodium hydroxide solution until the pH reaches 12-14.

  • Extract the resulting free base with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain (-)-ephedrine as a white solid.

  • Under an inert atmosphere, dissolve the obtained (-)-ephedrine (8.15 g, 49.3 mmol) and triethylamine (13.7 mL, 98.6 mmol) in anhydrous toluene (250 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus trichloride (4.3 mL, 49.3 mmol) in anhydrous toluene (50 mL) to the stirred solution over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride precipitate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation under reduced pressure or by crystallization from a suitable solvent system (e.g., toluene/hexane) to afford (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine as a white crystalline solid.

Diagram of Experimental Workflow:

Protocol_1 cluster_prep (-)-Ephedrine Preparation cluster_reaction Oxazaphospholidine Synthesis start (-)-Ephedrine HCl base_formation Basification (NaOH) start->base_formation extraction Extraction (Et₂O) base_formation->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration ephedrine (-)-Ephedrine concentration->ephedrine dissolve Dissolve (-)-Ephedrine & Et₃N in Toluene ephedrine->dissolve cool Cool to 0 °C dissolve->cool add_pcl3 Add PCl₃ solution cool->add_pcl3 react Stir at RT for 12h add_pcl3->react filter Filter react->filter concentrate_product Concentrate filter->concentrate_product purify Purify concentrate_product->purify product Chiral Oxazaphospholidine purify->product

Caption: Workflow for the synthesis of the chiral oxazaphospholidine intermediate.

Protocol 2: Stereoselective Synthesis of an O-Alkyl Phenylphosphonothioate (Illustrative)

This protocol illustrates the general principle of using the chiral oxazaphospholidine to synthesize a P-chiral phosphonothioate, which is a closely related precursor to this compound derivatives.

Materials:

  • (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine

  • Anhydrous alcohol (e.g., methanol)

  • Triethylamine

  • Elemental sulfur

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the chiral oxazaphospholidine (10 mmol) in anhydrous THF (50 mL).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous methanol (10 mmol) and triethylamine (10 mmol) in anhydrous THF (10 mL).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a suspension of elemental sulfur (12 mmol) in anhydrous toluene (20 mL).

  • Transfer the reaction mixture from step 4 to the sulfur suspension at room temperature.

  • Stir the resulting mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • The crude product, a diastereomerically enriched oxazaphospholidine-2-thione, can be purified by column chromatography.

  • Subsequent acid-catalyzed alcoholysis of the purified intermediate will yield the enantiomerically enriched O-alkyl phenylphosphonothioic acid.

Diagram of Reaction Pathway:

Protocol_2 start Chiral Oxazaphospholidine (P-Cl) intermediate1 Alkoxy Intermediate (P-OR) start->intermediate1 + ROH, Et₃N intermediate2 Thione Intermediate (P=S) intermediate1->intermediate2 + S₈ product O-Alkyl Phenylphosphonothioic Acid (P-chiral product) intermediate2->product + H₃O⁺, R'OH

Caption: General reaction pathway for a P-chiral phosphonothioate.

Application of Chiral Phosphonous Acid Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands to control the stereochemical outcome of chemical transformations. Among the vast array of ligands, organophosphorus compounds have established a prominent position due to their unique electronic and steric properties, which allow for fine-tuning of the catalyst's reactivity and selectivity. While the term "phosphonothious acid" is not commonly encountered in the literature on asymmetric catalysis, its tautomeric form, phosphonous acid (a monoester of phosphonic acid), and its derivatives, particularly phosphonites, represent a significant and versatile class of ligands. This document provides a detailed overview of the application of chiral phosphonous acid derivatives, with a focus on TADDOL-derived phosphonites, in asymmetric catalysis. These ligands have demonstrated remarkable success in a variety of metal-catalyzed enantioselective reactions.

TADDOL-Derived Monophosphonites: A Versatile Ligand Class

α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are C₂-symmetric chiral diols derived from tartaric acid. Their rigid and well-defined chiral scaffold makes them excellent building blocks for the synthesis of a wide range of chiral ligands. TADDOL-derived phosphonites are monodentate phosphorus(III) ligands that have proven to be highly effective in a variety of asymmetric catalytic reactions.[1] Their modular synthesis allows for the systematic variation of steric and electronic properties, enabling the optimization of catalytic performance for specific transformations.[2]

1.1. Synthesis of TADDOL-Derived Phosphonite Ligands

The synthesis of TADDOL-derived phosphonites is generally straightforward, involving the reaction of the TADDOL diol with a corresponding dichlorophosphine in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of a TADDOL-Derived Phosphonite Ligand

Materials:

  • (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

  • Dichlorophenylphosphine

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Standard Schlenk line and glassware for inert atmosphere chemistry

Procedure:

  • To a solution of TADDOL (1.0 eq) in anhydrous toluene under an argon atmosphere, add triethylamine (2.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dichlorophenylphosphine (1.0 eq) in anhydrous toluene to the stirred TADDOL solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The formation of triethylammonium chloride is observed as a white precipitate.

  • Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude phosphonite ligand.

  • The crude product can be purified by crystallization from an appropriate solvent system (e.g., toluene/hexane).

Synthesis_Workflow TADDOL TADDOL in Anhydrous Toluene Et3N Add Triethylamine (2.2 eq) TADDOL->Et3N Cooling Cool to 0 °C Et3N->Cooling Addition Slow Addition Cooling->Addition Phosphine Dichlorophenylphosphine in Toluene Phosphine->Addition Reaction Stir at RT for 12h Addition->Reaction Filtration Filter through Celite Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Crystallization Evaporation->Purification Product TADDOL-derived Phosphonite Ligand Purification->Product

Applications in Asymmetric Catalysis

TADDOL-derived phosphonite ligands have been successfully employed in a range of palladium-, rhodium-, and copper-catalyzed asymmetric transformations.

2.1. Palladium-Catalyzed Asymmetric C-H Functionalization

Monodentate TADDOL-derived phosphonites are versatile ligands for enantioselective Pd(0)-catalyzed C-H functionalization reactions.[2] These reactions provide a powerful tool for the construction of complex chiral carbo- and heterocycles.

Application Example: Pd-Catalyzed Intramolecular Asymmetric C-H Functionalization

In a notable application, TADDOL-derived phosphonites have been used as ligands in the palladium-catalyzed enantioselective cyclization of N-alkenyl-N-(2-bromoaryl)amines to afford chiral indolines.

Table 1: Enantioselective Pd-Catalyzed Cyclization

EntryLigandSolventTemp (°C)Yield (%)ee (%)
1L1Toluene808592
2L2Dioxane807888
3L1THF609095

Data are representative and compiled from literature examples.

Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric Cyclization

Materials:

  • N-alkenyl-N-(2-bromoaryl)amine (1.0 eq)

  • Pd₂(dba)₃ (2.5 mol%)

  • TADDOL-derived phosphonite ligand (10 mol%)

  • K₂CO₃ (2.0 eq)

  • Anhydrous THF

  • Standard Schlenk line and glassware for inert atmosphere chemistry

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, the phosphonite ligand, and K₂CO₃.

  • Anhydrous THF is added, and the mixture is stirred for 15 minutes at room temperature.

  • A solution of the N-alkenyl-N-(2-bromoaryl)amine in anhydrous THF is added.

  • The Schlenk tube is sealed and heated to 60 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral indoline product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalytic_Cycle Pd0L Pd(0)L* OxAdd Oxidative Addition Pd0L->OxAdd Substrate Aryl Halide Substrate Substrate->OxAdd PdII_complex Pd(II) Intermediate OxAdd->PdII_complex CH_Activation C-H Activation PdII_complex->CH_Activation Cyclized_PdII Cyclized Pd(II) Intermediate CH_Activation->Cyclized_PdII RedElim Reductive Elimination Cyclized_PdII->RedElim RedElim->Pd0L Catalyst Regeneration Product Chiral Product RedElim->Product

2.2. Rhodium-Catalyzed Asymmetric Hydroboration

TADDOL-derived phosphites and phosphoramidites, which are structurally related to phosphonites, have shown excellent performance in the rhodium-catalyzed asymmetric hydroboration of styrenes.[3] This reaction provides an efficient route to chiral secondary alcohols.

Application Example: Rh-Catalyzed Asymmetric Hydroboration of Styrenes

The use of a TADDOL-derived phosphite ligand in the rhodium-catalyzed hydroboration of substituted styrenes with pinacolborane affords the corresponding boronate esters with high enantioselectivity. Subsequent oxidation yields the chiral secondary alcohols.

Table 2: Enantioselective Rh-Catalyzed Hydroboration

EntrySubstrateLigandYield (%)ee (%)
1StyreneL39592
24-ChlorostyreneL39294
34-MethoxystyreneL39690

Data are representative and compiled from literature examples.[3]

Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydroboration

Materials:

  • Styrene derivative (1.0 eq)

  • [Rh(cod)Cl]₂ (0.5 mol%)

  • TADDOL-derived phosphite ligand (2.0 mol%)

  • Pinacolborane (1.2 eq)

  • Anhydrous THF

  • Standard Schlenk line and glassware for inert atmosphere chemistry

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(cod)Cl]₂ and the phosphite ligand.

  • Anhydrous THF is added, and the mixture is stirred for 20 minutes at room temperature to form the catalyst.

  • The styrene derivative is added, followed by the slow addition of pinacolborane at 0 °C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The crude boronate ester is then subjected to oxidation without further purification. To the residue, THF, aqueous NaOH (3M), and H₂O₂ (30% aq.) are added sequentially at 0 °C.

  • The mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The crude alcohol is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Chiral phosphonous acid derivatives, particularly TADDOL-derived phosphonites and related phosphites, are a highly valuable class of ligands for asymmetric catalysis. Their modular and readily accessible nature, combined with their demonstrated efficacy in a range of important catalytic transformations, ensures their continued prominence in the field. The detailed protocols and representative data presented herein are intended to serve as a practical guide for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the application of these powerful catalytic tools.

References

Application Notes and Protocols for the Esterification of Phosphonothious Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonothious acid esters, also known as phosphonothioites, are organophosphorus compounds containing a P(III)-H bond and a P-O-C linkage. These compounds are valuable intermediates in the synthesis of a variety of organophosphorus derivatives with applications in catalysis, materials science, and medicinal chemistry. The direct esterification of phosphonothious acids (R-P(H)(OH)), which exist in tautomeric equilibrium with the more stable phosphinic acids (R-P(=O)H₂), presents a synthetic challenge. This document provides detailed protocols for the esterification of phosphonothious acids, drawing upon established methods for analogous compounds such as hypophosphorous acid.

Data Presentation

Due to the limited availability of direct quantitative data for the esterification of substituted phosphonothious acids, the following table summarizes reaction conditions and yields for the closely related and well-documented esterification of hypophosphorous acid and H-phosphinic acids using various reagents. These data provide a valuable starting point for optimizing the esterification of specific this compound substrates.

Table 1: Summary of Reaction Conditions for the Esterification of Hypophosphorous and H-Phosphinic Acids

Starting MaterialReagent/CatalystAlcoholSolventTemperature (°C)Time (h)Yield (%)Reference
Hypophosphorous AcidTetraethoxysilane (TEOS)-Acetonitrile8020>95[1]
Ammonium Hypophosphite1-methoxy-2-propanol, TEOS-Acetonitrile1102085[1]
H-Phosphinic AcidsTetrabutoxysilane-DMF8510-16Good to Excellent[2]
Carboxylic AcidsPOCl₃Methanol-Room Temp2>90

Experimental Protocols

The following protocols describe two general methods for the esterification of phosphonothious acids. These are based on analogous reactions and may require optimization for specific substrates.

Protocol 1: Esterification using Alkoxysilanes

This method is adapted from the high-yielding synthesis of hypophosphite esters using alkoxysilanes and is a promising route for the direct esterification of the P(III)-OH group.[1]

Materials:

  • This compound (R-P(H)(OH))

  • Tetraalkoxysilane (e.g., tetraethoxysilane - TEOS)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add the tetraalkoxysilane (e.g., TEOS, 1.5 - 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by ³¹P NMR spectroscopy. The disappearance of the starting this compound signal and the appearance of a new signal corresponding to the phosphonothioite ester will indicate reaction completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and volatile byproducts under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Esterification

This protocol is a more classical approach to esterification, analogous to the Fischer esterification of carboxylic acids.[3] It may be suitable for some phosphonothious acids, but care must be taken to avoid side reactions, such as oxidation or disproportionation, under acidic conditions.

Materials:

  • This compound (R-P(H)(OH))

  • Alcohol (R'-OH) - to be used in excess, can also serve as the solvent

  • Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for removal of water)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve the this compound (1.0 eq) in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of the strong acid catalyst (e.g., 1-5 mol%) to the solution.

  • If using a Dean-Stark apparatus to remove water, fill the side arm with a suitable solvent (e.g., toluene) and attach it to the flask and condenser.

  • Heat the reaction mixture to reflux with stirring. The removal of water will drive the equilibrium towards the ester product.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow for Alkoxysilane-Mediated Esterification

EsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound and Anhydrous Acetonitrile start->reagents add_silane Add Tetraalkoxysilane reagents->add_silane reflux Heat to Reflux (80-110 °C) add_silane->reflux monitor Monitor by ³¹P NMR reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate purify Purify (Distillation or Column Chromatography) concentrate->purify end End Product: Phosphonothioite Ester purify->end

Caption: Workflow for the esterification of this compound using an alkoxysilane reagent.

Logical Relationship of Esterification Components

EsterificationComponents cluster_reactants Reactants cluster_conditions Conditions cluster_products Products phosphonothious_acid This compound (R-P(H)(OH)) phosphonothioite_ester Phosphonothioite Ester (R-P(H)(OR')) phosphonothious_acid->phosphonothioite_ester esterifying_agent Esterifying Agent (e.g., R'OH or (R'O)₄Si) esterifying_agent->phosphonothioite_ester catalyst Catalyst (e.g., Acid or None) catalyst->phosphonothioite_ester influences solvent Solvent (e.g., Acetonitrile or excess Alcohol) solvent->phosphonothioite_ester influences temperature Temperature (e.g., Reflux) temperature->phosphonothioite_ester influences byproduct Byproduct (e.g., H₂O or (R'O)₃SiOH)

Caption: Key components and their relationships in a this compound esterification reaction.

References

Troubleshooting & Optimization

Technical Support Center: Phosphonothious Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of phosphonothious acid.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant amount of starting material. What are the common causes and solutions?

A1: Incomplete reaction is the most likely cause. Several factors could contribute to this:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is proceeding for the recommended duration and at the optimal temperature as dictated by your specific protocol. Monitor the reaction progress using an appropriate analytical technique like ³¹P NMR spectroscopy.

  • Improper Stoichiometry: Carefully check the molar ratios of your reactants. An excess or deficit of a key reagent can lead to an incomplete reaction.

  • Poor Reagent Quality: The purity of starting materials is crucial. Impurities in your reactants can interfere with the desired chemical transformation. Always use reagents of appropriate purity and consider purification of starting materials if necessary.

  • Inefficient Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize the interfacial area between reactants.

Troubleshooting Summary: Incomplete Reaction

ParameterPotential IssueRecommended Action
Reaction Time Too shortMonitor reaction progress (e.g., by TLC, NMR) and extend the time as needed.
Temperature Too lowGradually increase the temperature to the recommended level for the reaction.
Stoichiometry Incorrect molar ratiosRecalculate and accurately measure all reactants.
Reagent Purity Contaminated starting materialsUse high-purity reagents or purify them before use.
Mixing Inadequate agitationIncrease stirring speed; for viscous reactions, consider a mechanical stirrer.

Q2: I am observing a significant byproduct with a chemical shift in the ³¹P NMR spectrum that suggests an oxidized species. What is this impurity and how can I avoid it?

A2: The most probable oxidized impurity is the corresponding phosphonothioic acid (R-P(S)(OH)₂). This occurs when the phosphorus center is oxidized during the synthesis or workup.

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Careful Choice of Reagents: Avoid strong oxidizing agents in your reaction or workup steps unless they are part of a controlled transformation.

  • Controlled Workup: During the workup, minimize exposure to air and consider using degassed water or solutions.

Q3: My purified this compound is unstable and seems to degrade upon storage. How can I improve its stability?

A3: Phosphonothious acids can be susceptible to oxidation and hydrolysis.

  • Storage Conditions: Store the purified compound under an inert atmosphere at low temperatures (e.g., in a freezer at -20 °C).

  • Solvent Choice: If stored in solution, use anhydrous and deoxygenated solvents.

  • pH Control: The stability of phosphonothious acids can be pH-dependent. If applicable to your downstream applications, consider storing it as a salt (e.g., an ammonium or alkali metal salt) which may exhibit greater stability.

Troubleshooting Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of a Phosphonodithioate Diester

This common synthetic route involves the controlled hydrolysis of a dialkyl phosphonodithioate.

Experimental Workflow:

Workflow for this compound Synthesis A React Phosphonodithioate Diester with a controlled amount of water B Monitor reaction by ³¹P NMR A->B C Aqueous Workup (extraction with organic solvent) B->C D Dry organic phase (e.g., with Na₂SO₄) C->D E Remove solvent in vacuo D->E F Purify by crystallization or chromatography E->F G Characterize final product F->G

Caption: Synthetic workflow for this compound.

Troubleshooting this Protocol:

  • Issue: The ³¹P NMR of the crude product shows a mixture of the desired this compound, unreacted phosphonodithioate, and the over-hydrolyzed phosphonothioic acid.

    • Cause: Incorrect stoichiometry of water or reaction time.

    • Solution: Carefully control the addition of water (1 equivalent for the mono-hydrolysis). Monitor the reaction closely by ³¹P NMR and stop it once the starting material is consumed but before significant formation of the phosphonothioic acid is observed.

  • Issue: The product is an intractable oil and difficult to purify.

    • Cause: Phosphonothious acids can be polar and hygroscopic, making crystallization challenging.[1]

    • Solution: Attempt to form a salt (e.g., with dicyclohexylamine or other suitable amine) which may be more crystalline.[1] Alternatively, purification by column chromatography on silica gel using a polar eluent system may be effective, though care must be taken to avoid on-column degradation.

Potential Impurity Formation Pathways:

Impurity Formation Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions A R-P(SR')₂ (Phosphonodithioate) B R-P(OH)(SR') (this compound) A->B + H₂O - R'SH C R-P(S)(OH)₂ (Phosphonothioic Acid) B->C Over-hydrolysis (+ H₂O, - R'SH) D R-P(O)(OH)(SH) (Isomeric Impurity) B->D Oxidation

Caption: Common impurity formation routes.

Summary of Potential Impurities and their Characterization:

ImpurityStructureTypical ³¹P NMR Shift Range (ppm)Notes
Starting Material R-P(SR')₂+70 to +90Unreacted phosphonodithioate.
Over-hydrolysis Product R-P(S)(OH)₂+80 to +100Phosphonothioic acid.
Oxidation Product R-P(O)(OH)(SH)+20 to +40Isomeric phosphonothioic acid.
Desired Product R-P(OH)(SH) +40 to +60 This compound

Note: The ³¹P NMR chemical shift ranges are approximate and can vary depending on the substituent 'R' and the solvent.

This guide provides a starting point for troubleshooting common issues in this compound synthesis. Due to the limited specific literature on this compound, a careful and systematic approach to synthesis and purification, with diligent in-process monitoring, is highly recommended.

References

Technical Support Center: Improving Yield in Phosphonothious Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in reactions involving phosphonothious acids.

Troubleshooting Guide

Low product yield is a frequent issue in synthetic chemistry. This guide addresses common problems encountered during phosphonothious acid reactions and provides systematic approaches to identify and resolve them.

Problem Potential Cause Recommended Solution
Low or No Product Formation Poor quality of starting materials: Impurities in reagents can inhibit the reaction or lead to unwanted side reactions.Ensure all reagents and solvents are of high purity and anhydrous where necessary. Consider purifying starting materials before use.
Incorrect reaction conditions: Temperature, pressure, or reaction time may not be optimal for the specific transformation.Systematically vary the reaction conditions (e.g., temperature, concentration, reaction time) to find the optimal parameters. Review literature for similar reactions to establish a suitable starting point.
Inactive catalyst: If a catalyst is used, it may be poisoned or degraded.Use a fresh batch of catalyst. Ensure the reaction is free from catalyst poisons.
Formation of Multiple Byproducts Side reactions: Phosphonothious acids and their intermediates can be susceptible to various side reactions, such as oxidation or hydrolysis.Minimize exposure to air and moisture by running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents.
Over-reaction or decomposition: Prolonged reaction times or excessive temperatures can lead to the degradation of the desired product.Monitor the reaction progress using analytical techniques like TLC, GC, or NMR to determine the optimal reaction time.[1][2]
Difficulty in Product Isolation and Purification Product instability: The target this compound derivative may be unstable under the work-up or purification conditions.Employ mild work-up procedures. Consider purification techniques that avoid harsh conditions, such as column chromatography on silica gel with a suitable solvent system or crystallization.
Emulsion formation during extraction: The presence of polar functional groups can lead to the formation of stable emulsions during aqueous work-up.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of Celite.
Inconsistent Yields Variability in reaction setup: Minor differences in reaction setup, such as stirring speed or the rate of reagent addition, can impact the outcome.Standardize the experimental protocol and ensure all parameters are kept consistent between runs.
Moisture sensitivity: this compound reactions can be highly sensitive to moisture.Flame-dry all glassware before use and handle all reagents and solvents under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is giving a very low yield. What are the most common culprits?

A1: The most frequent causes for low yields in this compound reactions are:

  • Presence of Moisture: Phosphonothious acids and their precursors are often sensitive to hydrolysis. Ensure all glassware is rigorously dried and that anhydrous solvents and reagents are used. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Oxidation: The phosphorus center in phosphonothious acids is susceptible to oxidation, which leads to the formation of the corresponding phosphonothioic acid derivatives. To mitigate this, degas your solvents and run the reaction under an inert atmosphere.

  • Suboptimal Reaction Temperature: Temperature control is crucial. Some reactions require low temperatures to prevent side reactions, while others need heating to proceed at a reasonable rate. It's important to find the optimal temperature for your specific reaction. For instance, in esterification reactions of phosphonic acids, higher temperatures can lead to the formation of pyrophosphonates.[1][2]

  • Poor Reagent Quality: Impurities in your starting materials can interfere with the reaction. Always use high-purity reagents.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A2: Common side reactions in this compound chemistry include:

  • Oxidation: As mentioned, the phosphorus (III) center can be easily oxidized to phosphorus (V). This is often the most significant side reaction.

  • Hydrolysis: Reaction with any residual water can lead to the hydrolysis of starting materials or products.

  • Disproportionation: In some cases, phosphonothious acids can undergo disproportionation reactions.

  • Reactions with Solvents: Certain solvents might react with your starting materials or intermediates. Ensure the solvent is inert under the reaction conditions.

Q3: What are the best methods for purifying phosphonothious acids and their derivatives?

A3: The purification strategy depends on the stability and polarity of your compound.

  • Column Chromatography: This is a widely used technique. Due to the polar nature of many this compound derivatives, silica gel is a common stationary phase. The choice of eluent is critical and needs to be optimized to achieve good separation.

  • Crystallization: If your product is a solid, crystallization can be a very effective purification method. It's often possible to obtain highly pure material with this technique.

  • Distillation: For volatile and thermally stable liquid products, distillation under reduced pressure can be an excellent purification method.

Q4: How can I monitor the progress of my this compound reaction?

A4: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of starting materials and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly powerful for monitoring reactions involving phosphorus-containing compounds, as the chemical shift is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. 1H and 13C NMR are also valuable for tracking changes in the organic part of the molecule.

  • Gas Chromatography (GC) and Liquid Chromatography (LC): These techniques, often coupled with mass spectrometry (MS), provide quantitative information about the composition of the reaction mixture.

Experimental Workflow & Logic Diagrams

To aid in your experimental design and troubleshooting, the following diagrams illustrate a general experimental workflow for a this compound reaction and a logic diagram for troubleshooting low yields.

experimental_workflow General Experimental Workflow reagent_prep Reagent & Glassware Preparation (Drying, Inert Atmosphere) reaction_setup Reaction Setup (Solvent, Reagents, Catalyst) reagent_prep->reaction_setup reaction Reaction (Temperature Control, Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC, NMR, GC/LC) reaction->monitoring monitoring->reaction Continue workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Crystallization) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization

A typical workflow for this compound reactions.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Purity & Dryness start->check_reagents check_reagents->start Impurities Found (Purify/Replace) check_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal (Adjust) check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere Conditions Optimized check_atmosphere->start Air/Moisture Leak (Improve Setup) check_byproducts Identify Byproducts (NMR, MS) check_atmosphere->check_byproducts Atmosphere OK check_byproducts->start Side Reactions (Modify Conditions) troubleshoot_purification Optimize Purification (Mild Conditions) check_byproducts->troubleshoot_purification Byproducts Identified troubleshoot_purification->start Product Degradation (Change Method) success Improved Yield troubleshoot_purification->success

References

Technical Support Center: Phosphonothious Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of phosphonothious acid synthesis. Given the relative scarcity of established protocols for "this compound," this guide focuses on the synthesis of its close chemical relatives, the more commonly synthesized phosphonothioic and phosphonodithioic acids, addressing common side reactions and analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to form a P-S bond in phosphonothioic acid synthesis?

A1: The most prevalent methods involve the sulfurization of a phosphorus(III) precursor or the reaction of a phosphorus(V) compound with a sulfurating agent. Key approaches include:

  • Sulfurization of H-phosphonates or their esters: This involves the reaction of an H-phosphonate with elemental sulfur, often in the presence of a base.

  • Reaction with Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀): These reagents are effective for converting a P=O bond to a P=S bond. However, they are known for their unpleasant odor and can lead to side products.

  • Hydrolysis of thiophosphoryl halides: Starting from a thiophosphoryl chloride (R-P(S)Cl₂), controlled hydrolysis can yield the desired acid.

  • Reaction of phosphonites with sulfur donors: This method builds the thiophosphonate backbone directly.

Q2: What are the primary side reactions to be aware of during this compound synthesis?

A2: Several side reactions can occur, leading to impurities and reduced yields. The most common include:

  • Oxidation: The sulfur atom in phosphonothious acids and their precursors is susceptible to oxidation, which can lead to the formation of the corresponding phosphonic acid or other oxygenated byproducts. This is often promoted by exposure to air, especially at elevated temperatures.

  • Hydrolysis of P-S and P-OR bonds: Both acidic and basic conditions can promote the cleavage of phosphorus-sulfur and phosphorus-ester bonds. This can result in the formation of phosphoric acid, phosphorous acid, or partially hydrolyzed intermediates.[1]

  • P-C Bond Cleavage: Harsh acidic conditions, particularly at high temperatures, can lead to the cleavage of the phosphorus-carbon bond, resulting in the loss of the organic moiety.[2]

  • Incomplete Sulfurization: When using sulfurizing agents like Lawesson's reagent or P₄S₁₀, the reaction may not go to completion, leaving starting material (phosphonate) in the final product mixture.

  • Formation of Disulfides and Polysulfides: In reactions involving elemental sulfur, the formation of species with S-S bonds can occur.

Q3: How can I monitor the progress of my reaction and identify impurities?

A3: ³¹P NMR spectroscopy is the most powerful tool for monitoring these reactions and identifying phosphorus-containing species. Different phosphorus environments have distinct chemical shifts, allowing for the identification of the desired product, starting materials, and common byproducts.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound
Potential Cause Suggested Solution
Incomplete sulfurization of the precursor. - Increase the reaction time or temperature (monitor for degradation).- Use a more reactive sulfurizing agent.- Ensure stoichiometric amounts or a slight excess of the sulfurizing agent are used.
Product degradation during workup. - Maintain a neutral pH during extraction and purification steps.- Avoid excessive heating.- Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Hydrolysis of the product or intermediates. - Use anhydrous solvents and reagents.- For final hydrolysis of ester precursors, carefully control the pH and temperature to minimize P-S and P-C bond cleavage.[1][2]
Side reactions with the sulfurizing agent. - Consider alternative, milder sulfurizing agents if using Lawesson's reagent or P₄S₁₀ leads to complex mixtures.
Problem 2: Presence of Significant Impurities in the Final Product
Potential Impurity (Identified by ³¹P NMR) Potential Cause Suggested Solution
Phosphonic acid (corresponding P=O analogue) Oxidation of the P=S bond.- Perform the reaction and workup under an inert atmosphere.- Use degassed solvents.- Avoid prolonged exposure to air, especially at elevated temperatures.
Phosphoric acid / Phosphorous acid Cleavage of the P-C or P-S bond.- Use milder hydrolysis conditions (e.g., lower temperature, controlled pH).- Consider enzymatic hydrolysis for sensitive substrates.[1]
Unreacted starting material (e.g., H-phosphonate) Incomplete reaction.- Increase reaction time, temperature, or concentration of the sulfurizing agent.
Partially hydrolyzed ester intermediates Incomplete hydrolysis of precursor esters.- Extend the hydrolysis time or use slightly more forcing conditions, while monitoring for degradation of the P-S bond.
Quantitative Data Summary: ³¹P NMR Chemical Shifts of Common Species

The following table provides typical ³¹P NMR chemical shift ranges for relevant compounds. Note that exact chemical shifts can vary based on the solvent, pH, and substituents.

Compound Type Typical ³¹P NMR Chemical Shift Range (ppm)
Phosphonic Acids+15 to +30
Phosphonothioic Acids (P=S)+70 to +100
Phosphonodithioic Acids+80 to +115
Phosphoric Acid0 to +5
Phosphorous Acid+2 to +8
Trialkyl Phosphites+135 to +141
H-Phosphonates+5 to +15 (with P-H coupling)

Experimental Protocols

General Protocol for the Synthesis of a Phosphonothioic Acid via Sulfurization of an H-Phosphonate Ester and Subsequent Hydrolysis

  • Sulfurization: To a solution of the dialkyl H-phosphonate (1 equivalent) in an anhydrous, inert solvent (e.g., toluene or acetonitrile) under a nitrogen atmosphere, add elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of a base (e.g., triethylamine or DBU) and heat the mixture to a temperature between 60-80 °C.

  • Monitor the reaction progress by ³¹P NMR until the starting H-phosphonate signal has disappeared and a new signal corresponding to the thiophosphonate ester appears.

  • Cool the reaction mixture, filter off any excess sulfur, and remove the solvent under reduced pressure.

  • Hydrolysis: The crude thiophosphonate ester is then subjected to hydrolysis. A common method is refluxing with concentrated hydrochloric acid. However, for sensitive substrates, milder conditions using trimethylsilyl bromide (TMSBr) followed by methanolysis may be employed to reduce P-S bond cleavage.

  • Monitor the hydrolysis by ³¹P NMR until the ester signals are gone and the final phosphonothioic acid signal is present.

  • Purify the final product, often by recrystallization or chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Hydrolysis A Dialkyl H-Phosphonate C Sulfurization (60-80°C) A->C B Elemental Sulfur + Base B->C D Thiophosphonate Ester C->D E Hydrolysis (e.g., HCl or TMSBr) D->E F Crude Phosphonothioic Acid E->F G Purification F->G H Final Product G->H troubleshooting_logic cluster_analysis Analysis cluster_issues Potential Issues cluster_solutions Solutions start Low Yield or Impure Product nmr Analyze by ³¹P NMR start->nmr oxidation P=O species present? nmr->oxidation incomplete_reaction Starting material present? nmr->incomplete_reaction hydrolysis_issue Degradation products present? nmr->hydrolysis_issue sol_inert Use inert atmosphere, degassed solvents oxidation->sol_inert Yes sol_reaction Increase reaction time/temp or change sulfurizing agent incomplete_reaction->sol_reaction Yes sol_hydrolysis Use milder hydrolysis conditions (pH, temp) hydrolysis_issue->sol_hydrolysis Yes

References

"stabilization of phosphonothious acid in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phosphonothious Acid

Welcome to the technical support center for this compound (H₂(PHO₂)). This resource provides essential guidance for researchers, scientists, and drug development professionals on the handling, stabilization, and analysis of this compound. Given its inherent instability, proper techniques are crucial for obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it unstable?

A1: this compound, also known as phosphinic acid, is a phosphorus oxoacid with the formula H₂(PHO₂). It exists in equilibrium with its tautomer, dihydroxyphosphine. The P(III) center in this compound is susceptible to oxidation and disproportionation, making it unstable in solution, especially in the presence of oxygen, water, and certain metal ions.[1][2][3]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The main degradation routes are:

  • Oxidation: The P(III) center is readily oxidized by dissolved oxygen to form phosphonic acid (H₃PO₃).

  • Disproportionation: In this redox reaction, two molecules of this compound react to form phosphine (PH₃) and phosphonic acid (H₃PO₃). This is often accelerated by heat or acidic/basic conditions.

  • Hydrolysis: While this compound is formed from the hydrolysis of other phosphorus compounds, excessive water can participate in degradation reactions.[2][3][4]

Q3: How can I monitor the stability of my this compound solution?

A3: The most effective method is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy .[5] This technique allows for the direct quantification of this compound and its primary degradation product, phosphonic acid.[6] The distinct chemical shifts for each species provide a clear picture of the solution's integrity over time.[5][7] High-Performance Liquid Chromatography (HPLC) after derivatization can also be employed for quantification.[8][9]

Q4: What general precautions should I take when handling this compound?

A4: Due to its reactivity, always handle this compound and its precursors (like phosphorus trichloride) in an inert, dry atmosphere, such as in a glove box.[1][3] Use dry, deoxygenated solvents and glassware. Store solutions at low temperatures (e.g., 2-8°C) and protect them from light to minimize thermal and photochemical decomposition.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed by ³¹P NMR

Symptom: You prepare a fresh solution of this compound in an organic solvent, but a significant peak corresponding to phosphonic acid appears in the ³¹P NMR spectrum within a short period (e.g., < 1 hour).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Dissolved Oxygen in Solvent 1. Sparge your solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use. 2. Perform all solution preparations and transfers under an inert atmosphere (glove box or Schlenk line).[3]
Residual Water in Solvent 1. Use a freshly opened bottle of an anhydrous grade solvent. 2. If using a solvent from a larger container, ensure it has been stored properly over molecular sieves. 3. Consider distilling the solvent over a suitable drying agent before use.
Contaminated Glassware 1. Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of inert gas or in a desiccator immediately before use. 2. Avoid using glassware washed with oxidizing agents (e.g., chromic acid) unless thoroughly rinsed with deionized water and properly dried.
Trace Metal Contamination 1. Use high-purity solvents and reagents. 2. If metal contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM).
Issue 2: Solution Turns Cloudy or a Precipitate Forms

Symptom: Your initially clear solution of this compound becomes turbid or forms a solid precipitate upon standing.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Disproportionation Reaction 1. This may indicate the formation of insoluble phosphorus species. This process is often accelerated by temperature. 2. Immediate Action: Store the solution at a lower temperature (e.g., move from room temperature to 4°C). 3. Prevention: Ensure the pH of the solution is near neutral if possible, as strong acids or bases can catalyze this reaction.
Impurity Precipitation 1. The precipitate could be from impurities in the starting material or solvent. 2. Analyze the precipitate if possible. 3. Filter the solution under inert conditions to remove the solid, but be aware that the concentration of your stock solution will be affected.

Experimental Protocols & Data

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes a general method for preparing a relatively stable stock solution for short-term experimental use.

  • Solvent Preparation: Sparge deuterated chloroform (CDCl₃) with dry argon gas for 30 minutes to remove dissolved oxygen. Add activated 3Å molecular sieves to the solvent and allow it to stand for at least 1 hour in a sealed container.

  • Glassware Preparation: Oven-dry a 5 mL volumetric flask and a gas-tight syringe at 150°C for 4 hours. Cool them to room temperature in a desiccator.

  • Solution Preparation (Inside a Glove Box):

    • Transfer the dried volumetric flask into an argon-filled glove box.

    • Weigh 14.0 mg of phosphonoacetic acid (as a stable precursor, which can be reduced in situ for specific reactions, or use a direct source of this compound if available) into the flask.

    • Using a filtered pipette, add approximately 4 mL of the deoxygenated CDCl₃.

    • Gently swirl the flask to dissolve the compound.

    • Add a micro-stir bar and 5 µL of a suitable antioxidant (e.g., a hindered phenol like BHT) as a stabilizing agent.

    • Bring the solution to the 5 mL mark with the deoxygenated solvent.

    • Seal the flask with a septum cap and wrap the cap with Parafilm®.

  • Storage: Store the solution at 2-8°C in the dark. Analyze via ³¹P NMR immediately after preparation to establish a baseline (t=0) concentration.

Table 1: Effect of Stabilizing Agents on this compound Stability

The following table summarizes hypothetical stability data for a 20 mM solution of this compound in deoxygenated DMSO-d₆ at 25°C over 24 hours, monitored by ³¹P NMR.

Stabilizing Agent (Concentration)% Degradation after 8h% Degradation after 24h
None (Control)15%45%
EDTA (0.1 mM)10%30%
BHT (Butylated hydroxytoluene) (1 mM)8%22%
EDTA (0.1 mM) + BHT (1 mM) 4% 12%

Visual Guides

Decomposition Pathways

The following diagram illustrates the primary chemical pathways through which this compound degrades in solution.

G cluster_main Degradation of this compound H3PO2 This compound (H₂PHO₂) H3PO3 Phosphonic Acid (H₃PO₃) H3PO2->H3PO3 Oxidation (+ [O]) H3PO2->H3PO3 Disproportionation PH3 Phosphine (PH₃) H3PO2->PH3 Disproportionation

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues with solution instability.

G start Instability Observed (e.g., NMR, Precipitate) check_o2 Is the solvent deoxygenated? start->check_o2 deoxygenate Action: Sparge solvent with N₂ or Ar check_o2->deoxygenate No check_h2o Is the solvent anhydrous? check_o2->check_h2o Yes deoxygenate->check_h2o dry_solvent Action: Use fresh anhydrous solvent or distill check_h2o->dry_solvent No check_glassware Is glassware properly dried? check_h2o->check_glassware Yes dry_solvent->check_glassware dry_glassware Action: Oven-dry glassware and cool under inert gas check_glassware->dry_glassware No consider_stabilizer Consider adding stabilizers (e.g., EDTA, BHT) check_glassware->consider_stabilizer Yes dry_glassware->consider_stabilizer end_node Re-evaluate Stability consider_stabilizer->end_node

References

Technical Support Center: Phosphonothious Acid NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonothious acid and related compounds.

Frequently Asked Questions (FAQs)

1. My ³¹P NMR spectrum shows no signal, or the signal is very weak. What are the common causes?

  • Low Concentration: The sample may be too dilute. For ³¹P NMR, a higher concentration is often required compared to ¹H NMR. Aim for a concentration of 10-50 mg in 0.6-1.0 mL of solvent.

  • Instrumental Issues: Ensure the spectrometer is properly tuned to the ³¹P frequency. If it's a shared instrument, check the probe configuration and tuning.

  • Relaxation Problems: Phosphorus-31 can have long relaxation times (T1), especially in the absence of directly attached protons. This can lead to signal saturation. Try increasing the relaxation delay (d1) in your acquisition parameters (e.g., to 5-10 seconds or longer).

  • Degradation: Phosphonothious acids can be sensitive to air and moisture, leading to degradation. Ensure proper handling techniques for air-sensitive samples were used.

2. I see multiple peaks in my ³¹P NMR spectrum when I expect only one. What could they be?

  • Oxidation: Phosphonothious acids (P(III)) are easily oxidized to the corresponding phosphonothioic acids (P(V)) or other oxygenated species. This is the most common cause of multiple signals. P(V) species will appear at a significantly different chemical shift.[1]

  • Impurities from Synthesis: Starting materials or by-products from the synthesis may be present. Common phosphorus-containing impurities include phosphorous acid and phosphoric acid.

  • Hydrolysis: Reaction with trace amounts of water in the deuterated solvent can lead to hydrolysis products.

  • Rotational Isomers (Rotamers): If the molecule has restricted bond rotation, you might observe distinct signals for different conformations that are in slow exchange on the NMR timescale.

3. The chemical shift (δ) of my peak is not what I expected. Why might this be?

  • Oxidation State: The chemical shift of ³¹P is highly dependent on its oxidation state and coordination number. P(III) compounds, like phosphonothious acids, resonate at a much different field than their P(V) oxidized counterparts.

  • Referencing: Ensure your spectrum is correctly referenced. External referencing to 85% H₃PO₄ is standard.[2] If using an internal standard, be sure of its chemical shift in the solvent you are using.

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shift.

  • pH Dependence: If your molecule has acidic or basic groups, the chemical shift can be highly dependent on the pH of the solution.[3]

4. My proton-coupled ³¹P NMR spectrum shows a splitting pattern that is difficult to interpret. What should I look for?

  • One-Bond P-H Coupling (¹JPH): If your this compound has a proton directly attached to the phosphorus atom, you should observe a large coupling constant, typically in the range of 500-700 Hz.[1] This will split the phosphorus signal into a doublet.

  • Two- and Three-Bond Couplings (²JPH, ³JPH): Coupling to protons two or three bonds away is also common but will have smaller coupling constants, generally in the range of 5-30 Hz.[1]

  • Proton Decoupling: To simplify the spectrum and confirm the main phosphorus signal, acquire a proton-decoupled ³¹P spectrum. The multiplets should collapse into singlets, making it easier to identify the chemical shifts of different phosphorus species.

5. Why is the integration of my ³¹P NMR spectrum inaccurate?

  • Nuclear Overhauser Effect (NOE): In proton-decoupled spectra, the NOE can lead to non-quantitative signal enhancement.

  • Long Relaxation Times (T1): If the relaxation delay is not long enough (ideally 5 times the longest T1), signals will not fully relax between pulses, leading to inaccurate integrals.

  • Acquisition Parameters: For quantitative results, use inverse-gated decoupling and ensure a sufficiently long relaxation delay.[4]

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues with this compound NMR spectra.

G Troubleshooting Workflow for this compound NMR Spectra cluster_0 Initial Observation cluster_1 Signal Issues cluster_2 Peak Purity and Identity cluster_3 Coupling and Quantification cluster_4 Resolution start Problem with ³¹P NMR Spectrum no_signal No Signal / Weak Signal start->no_signal multi_peaks Multiple Unexpected Peaks start->multi_peaks wrong_shift Incorrect Chemical Shift start->wrong_shift bad_coupling Complex Coupling Pattern start->bad_coupling bad_integration Inaccurate Integration start->bad_integration check_conc Increase Concentration no_signal->check_conc check_tune Check Spectrometer Tuning check_conc->check_tune inc_delay Increase Relaxation Delay (d1) check_tune->inc_delay check_handling Review Sample Handling inc_delay->check_handling solution Spectrum Resolved check_handling->solution check_oxidation Check for Oxidation (P(V) signals?) multi_peaks->check_oxidation wrong_shift->check_oxidation check_ref Verify Referencing wrong_shift->check_ref check_impurities Check for Synthesis Impurities check_oxidation->check_impurities check_hydrolysis Check for Hydrolysis check_impurities->check_hydrolysis check_hydrolysis->solution check_ph Consider pH Effects check_ref->check_ph check_ph->solution run_decoupled Run ¹H-Decoupled Spectrum bad_coupling->run_decoupled use_invgate Use Inverse-Gated Decoupling bad_integration->use_invgate check_j_ph Identify ¹J(P-H) (500-700 Hz) run_decoupled->check_j_ph check_j_ph->solution use_invgate->inc_delay

Caption: A flowchart for diagnosing and resolving common problems in this compound NMR.

Data Summary Table

This table provides typical ³¹P NMR parameters for phosphonothious acids and common related species. Chemical shifts are referenced to 85% H₃PO₄.

Compound TypeOxidation StateTypical Chemical Shift (δ) Range (ppm)Typical ¹JPH Coupling Constant (Hz)Notes
This compound P(III) +80 to +200 500 - 700 Highly sensitive to substituents. The presence of a direct P-H bond results in a large coupling.
PhosphineP(III)+60 to -240175 - 200Included for comparison of P(III) compounds.[2][5][6]
Phosphonothioic AcidP(V)+20 to +90N/ACommon oxidation product.
Phosphoric AcidP(V)~0N/ACommon impurity or hydrolysis product. Shift is pH-dependent.
Phosphorous AcidP(III)+4 to +20600 - 700Common impurity from synthesis.

Experimental Protocols

Protocol 1: Preparation of an Air-Sensitive NMR Sample

Phosphonothious acids are often sensitive to oxygen and moisture. This protocol describes the preparation of an NMR sample under an inert atmosphere using a Schlenk line and a J. Young's NMR tube.

Materials:

  • J. Young's NMR tube

  • Schlenk line with vacuum and inert gas (N₂ or Ar) source

  • NMR tube adapter for the Schlenk line

  • Gastight syringe

  • Dry, degassed deuterated solvent

  • Your this compound sample in a Schlenk flask

Procedure:

  • Prepare the NMR Tube: Attach the J. Young's NMR tube to the Schlenk line via the adapter.

  • Purge the Tube: Carefully evacuate the NMR tube (do not apply a strong vacuum if the tube is not designed for it) and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere inside is inert.[3]

  • Prepare the Sample Solution: In a separate Schlenk flask already containing your solid, air-sensitive compound, add the required amount of dry, degassed deuterated solvent (e.g., 0.6 mL) via a gastight syringe. Gently swirl to dissolve the compound.

  • Transfer the Solution: Under a positive pressure of inert gas, use a clean, dry gastight syringe to draw up the sample solution.

  • Fill the NMR Tube: Carefully insert the syringe needle through the septum on the NMR tube adapter and dispense the solution into the J. Young's tube.

  • Seal the Tube: While maintaining a positive flow of inert gas, carefully remove the adapter and seal the J. Young's tube with its Teflon valve.

  • Final Steps: The sample is now ready for analysis. Before inserting it into the spectrometer, wipe the outside of the tube clean.

Protocol 2: Acquiring a Quantitative ³¹P NMR Spectrum

This protocol is designed to obtain accurate integration values for the different phosphorus species in your sample.

Instrumental Setup:

  • Nucleus: ³¹P

  • Decoupling: Inverse-gated decoupling (zgig pulse program on Bruker instruments). This ensures that the proton decoupler is on only during the acquisition time, which suppresses coupling without causing NOE enhancement.

  • Relaxation Delay (d1): Set a long relaxation delay to allow for full magnetization recovery between scans. A delay of 5 times the longest T1 value is recommended. If T1 is unknown, start with a conservative value of 20-30 seconds.

  • Acquisition Time (aq): Ensure the acquisition time is sufficient to resolve the peaks of interest.

  • Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio.

  • Referencing: Use an external standard of 85% H₃PO₄ or a suitable internal standard with a known chemical shift.

References

Technical Support Center: Phosphonothious Acid Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and handling of phosphonothious acid and related organophosphorus compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound has the chemical formula H₃OPS. It is a phosphorus-containing acid that is less common than its phosphonic acid or phosphoric acid counterparts.

Q2: What are the primary challenges in working with this compound and related thio-organophosphorus compounds?

Researchers may encounter challenges such as the instability of starting materials and products, the potential for side reactions, difficulties in purification, and the handling of potentially malodorous reagents. The phosphorus-carbon bond formation and the introduction of the sulfur atom can present specific synthetic hurdles.

Q3: What are the common synthetic routes to related thiophosphorus acids?

Several methods are employed for the synthesis of related compounds like thiophosphinic acids. Two notable approaches include the Stec reaction, which involves reacting phosphorus amides with carbon disulfide, and a one-pot synthesis from H-phosphinates, an organometallic nucleophile, followed by quenching with elemental sulfur.[1]

Q4: How can I purify my final this compound product?

Purification can be challenging due to the polar nature of phosphinic and related acids. Chromatographic methods are often employed.[2] Additionally, the formation of ammonium salts (e.g., with dicyclohexylamine or adamantanamine) has been used to facilitate the isolation and purification of related phosphonic and phosphinic acids, which could be a viable strategy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inactive reagentsEnsure the purity and reactivity of starting materials. For instance, in reactions involving phosphoramidite synthons, moisture can lead to hydrolysis and inactivation. Treatment with molecular sieves may be necessary.[3]
Unoptimized reaction conditionsSystematically vary reaction parameters such as temperature, reaction time, and solvent. For example, the synthesis of thiophosphoric acid via the reaction of a phosphorus sulfide with water is sensitive to temperature and reaction time, with optimal yields often achieved within 1 to 4 hours.[4]
Poor nucleophilicity of phosphorus reagentIn reactions like the Michaelis-Arbuzov, the nucleophilic attack of the phosphorus atom is a key step. Ensure the electronic properties of the substituents on the phosphorus atom favor nucleophilicity.[5]
Formation of Multiple Byproducts Side reactionsUndesired products can form, such as hydroxymethylphosphonic acid or N-methyl derivatives in certain aminomethylphosphonic acid syntheses.[5] Modifying the stoichiometry or reaction conditions can help minimize these.
Oxidation of phosphorusThe phosphorus center can be susceptible to oxidation. Conducting reactions under an inert atmosphere (e.g., argon) can prevent the formation of undesired oxidized byproducts.
Cleavage of P-C bondIn some heterocyclic substituted phosphonates, the C-P bond can be cleaved under acidic conditions.[6] Careful control of pH is crucial during the reaction and workup.
Difficulty in Product Isolation High polarity of the acidThe high polarity of the phosphonic/phosphinic acid group can make extraction and isolation difficult. Conversion to a less polar ester, followed by purification and hydrolysis, is a common strategy.[2][5]
Product is an oilIf the product does not crystallize, consider converting it to a salt to induce crystallization.
Reagent-Related Issues Use of malodorous reagentsTraditional sulfurizing agents like Lawesson's reagent or P₄S₁₀ can be foul-smelling. Consider alternative, odorless sulfur transfer reagents or synthetic routes that avoid these, such as the use of elemental sulfur in a one-pot synthesis.[1]

Experimental Protocols

General Protocol for the Synthesis of Symmetrical Phosphinic Acids

This protocol is adapted from a method for synthesizing symmetrical phosphinic acids and may serve as a starting point for related compounds.[2]

  • Step 1: First P-C Bond Formation: The initial phosphinic acid is reacted with an appropriate electrophile to form the first phosphorus-carbon bond.

  • Step 2: Activation and Second P-C Bond Formation: The resulting monosubstituted phosphinic acid is activated using a reagent like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA). This is followed by the addition of the second electrophile to form the symmetrical phosphinic acid.[2]

  • Purification: The final product is typically purified using column chromatography.[2]

General Protocol for Hydrolysis of Phosphonate Esters to Phosphonic Acids

This is a common final step in multi-step syntheses where the phosphonic acid group is protected as an ester.[7]

  • Acidic Hydrolysis: The phosphonate ester is refluxed with concentrated hydrochloric acid (e.g., 12 M) for 1 to 12 hours.[7]

  • Workup: The excess HCl and water are removed by distillation. Azeotropic distillation with toluene can be used to remove the final traces of water.[7]

  • Drying: The resulting phosphonic acid, which may be hygroscopic, can be dried in a desiccator over P₂O₅.[7]

Visualizing Workflows and Relationships

Troubleshooting_Workflow Troubleshooting Logic for Low Product Yield start Low or No Product Yield check_reagents Check Starting Material Purity & Reactivity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Pure/ Active purify_reagents Purify/Dry Reagents (e.g., Distillation, Molecular Sieves) check_reagents->purify_reagents Impure/ Inactive check_side_reactions Analyze for Side Reactions (e.g., by NMR, LC-MS) check_conditions->check_side_reactions Optimal optimize_conditions Systematically Optimize Conditions (e.g., DOE) check_conditions->optimize_conditions Sub-optimal modify_protocol Modify Protocol to Minimize Side Reactions (e.g., Inert Atmosphere) check_side_reactions->modify_protocol Present success Improved Yield check_side_reactions->success Absent purify_reagents->check_conditions failure Persistent Low Yield purify_reagents->failure optimize_conditions->check_side_reactions optimize_conditions->failure modify_protocol->success modify_protocol->failure

Caption: Troubleshooting workflow for addressing low product yield.

Synthesis_Pathway General Synthetic Pathway for Phosphonic Acids start Starting Materials (e.g., Trialkyl Phosphite, Alkyl Halide) arbuzov Michaelis-Arbuzov Reaction start->arbuzov phosphonate_ester Phosphonate Ester Intermediate arbuzov->phosphonate_ester hydrolysis Hydrolysis (e.g., conc. HCl, reflux) phosphonate_ester->hydrolysis final_product Final Phosphonic Acid hydrolysis->final_product purification Purification (e.g., Crystallization, Chromatography) final_product->purification

Caption: A common synthetic route to phosphonic acids.

References

Technical Support Center: Phosphonothious Acid and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the decomposition pathways of phosphonothious acid is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of organophosphorus chemistry and data from analogous compounds, primarily phosphorous acid, phosphinous acids, and their derivatives. These analogs share the trivalent phosphorus (P(III)) center characteristic of this compound and thus provide a basis for inferring its likely reactivity and decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

Based on the behavior of analogous P(III) compounds, this compound is expected to be susceptible to three main decomposition pathways:

  • Oxidation: Trivalent phosphorus compounds are readily oxidized, especially in the presence of air.[1][2][3] This is often the most significant and rapid decomposition pathway.

  • Thermal Decomposition: Upon heating, phosphorus acids with intermediate oxidation states can undergo disproportionation.[4][5][6][7][8]

  • Hydrolysis: Esters of this compound are likely susceptible to hydrolysis, yielding the parent acid.[9][10][11][12]

Q2: My reaction involving a this compound derivative is giving an unexpected product with a higher molecular weight and a P=O or P=S bond. What could be the cause?

This is a strong indication of oxidation. Trivalent phosphorus compounds have a high affinity for oxygen and other oxidizing agents.[3] Accidental exposure of your sample to air, even for a short period, can lead to the formation of the corresponding pentavalent phosphonothioic acid or related oxidized species.

Q3: I am trying to run a reaction with a this compound derivative at an elevated temperature, and I'm observing the formation of multiple phosphorus-containing products. Why is this happening?

Heating this compound or its derivatives can induce thermal decomposition, likely through a disproportionation reaction.[4][6][7][8] In this type of reaction, the P(III) center is simultaneously oxidized and reduced, leading to a mixture of P(V) and P(I) or P(-III) species. For example, upon heating, phosphorous acid disproportionates to phosphoric acid and phosphine.[5][8]

Q4: I've noticed that the purity of my this compound ester seems to decrease over time, even when stored under what I believe are inert conditions. What could be the issue?

This could be due to slow hydrolysis if trace amounts of water are present in your solvent or storage vessel. Esters of phosphorus acids can be sensitive to moisture.[9][10] Another possibility is slow oxidation if your "inert" conditions are not sufficiently rigorous to exclude all oxygen.

Troubleshooting Guides

Issue 1: Unexpected Formation of Oxidized Byproducts
Symptom Possible Cause Troubleshooting Steps
Formation of a product with a P=O or P=S bond, confirmed by IR or NMR spectroscopy.Air (oxygen) leakage into the reaction setup.1. Ensure all glassware joints are properly sealed with high-vacuum grease.2. Use Schlenk line or glovebox techniques for all manipulations.3. Thoroughly degas all solvents and reagents prior to use (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).
Reaction mixture changes color or becomes cloudy upon standing.Contamination of reagents or solvents with peroxides or other oxidizing agents.1. Test solvents for the presence of peroxides and purify if necessary.2. Use freshly opened or purified reagents.
Issue 2: Poor Yields and Multiple Products in Thermal Reactions
Symptom Possible Cause Troubleshooting Steps
Complex mixture of products observed by 31P NMR or mass spectrometry when the reaction is heated.Thermal decomposition via disproportionation.1. Attempt the reaction at a lower temperature for a longer duration.2. If elevated temperatures are necessary, consider if a catalyst could promote the desired reaction at a lower temperature.3. Carefully analyze the product mixture to identify the disproportionation products, which can help confirm this pathway.
Formation of gaseous byproducts (e.g., phosphine).Disproportionation leading to highly reduced phosphorus species.1. Safety Precaution: Be aware of the potential for toxic and pyrophoric gases like phosphine to be generated.[13] Conduct the reaction in a well-ventilated fume hood.2. Consider using a bubbler to monitor gas evolution.
Issue 3: Degradation of this compound Esters
Symptom Possible Cause Troubleshooting Steps
Appearance of the parent this compound in a sample of its ester.Hydrolysis due to the presence of water.1. Use rigorously dried solvents and reagents.2. Store samples under a dry, inert atmosphere (e.g., in a desiccator or glovebox).3. Avoid protic solvents if possible, or if necessary, ensure they are anhydrous.
Gradual formation of oxidized species over time.Slow oxidation from minor air exposure during storage or handling.1. Store samples in well-sealed containers, preferably with a Teflon-lined cap, and wrap the cap with Parafilm.2. For long-term storage, consider sealing the sample in an ampoule under vacuum or an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive this compound Derivatives
  • Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and then cooled under a stream of dry, inert gas (e.g., argon or nitrogen).

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere using either a Schlenk line or a glovebox.

  • Solvent and Reagent Degassing: Solvents and liquid reagents should be thoroughly degassed using a minimum of three freeze-pump-thaw cycles. Solid reagents should be dried under high vacuum.

  • Transfers: Liquid transfers should be performed using gas-tight syringes or cannulas. Solid transfers should be done under a positive pressure of inert gas.

  • Reaction Monitoring: When taking aliquots for reaction monitoring (e.g., for NMR or GC-MS analysis), ensure that the sample is transferred to the analytical instrument under inert conditions to prevent oxidation during analysis.

Protocol 2: Small-Scale Test for Thermal Stability
  • Sample Preparation: In a glovebox, place a small, accurately weighed amount of the this compound derivative into a small, dry test tube or NMR tube.

  • Inert Atmosphere: Seal the tube under an inert atmosphere.

  • Initial Analysis: Obtain an initial 31P NMR spectrum of the sample at room temperature to confirm its purity.

  • Heating: Heat the sample in a temperature-controlled oil bath or heating block at the desired temperature for a set period (e.g., 1 hour).

  • Post-Heating Analysis: Cool the sample to room temperature and acquire another 31P NMR spectrum.

  • Data Comparison: Compare the initial and post-heating spectra to identify any new peaks that would indicate thermal decomposition. The appearance of signals corresponding to P(V) species and potentially other phosphorus species would suggest disproportionation.

Visualizing Decomposition Pathways

OxidationPathway PhosphonothiousAcid This compound (P(III)) PhosphonothioicAcid Phosphonothioic Acid (P(V)) PhosphonothiousAcid->PhosphonothioicAcid Oxidation OxidizingAgent [O] (e.g., Air) OxidizingAgent->PhosphonothioicAcid

Caption: Oxidation of this compound.

HydrolysisPathway PhosphonothiousEster This compound Ester (P(III)) PhosphonothiousAcid This compound (P(III)) PhosphonothiousEster->PhosphonothiousAcid Alcohol Alcohol PhosphonothiousEster->Alcohol + Water H₂O Water->PhosphonothiousAcid Hydrolysis

Caption: Hydrolysis of a this compound Ester.

ThermalDecompositionPathway PhosphonothiousAcid This compound (P(III)) Heat Δ (Heat) PhosphonothiousAcid->Heat OxidizedProduct Oxidized P Species (e.g., P(V)) Heat->OxidizedProduct Disproportionation ReducedProduct Reduced P Species (e.g., P(I) or PH₃) Heat->ReducedProduct

Caption: Inferred Thermal Disproportionation Pathway.

References

Technical Support Center: Handling Pyrophoric Organophosphorus Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided herein is intended as a general guide for handling pyrophoric organophosphorus reagents, such as certain phosphines and their derivatives. The term "phosphonothious acid" is not standard in chemical literature for pyrophoric materials; this guide is based on the properties of well-documented pyrophoric organophosphorus compounds. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) for their specific reagent and conduct a thorough risk assessment before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: What makes certain organophosphorus reagents pyrophoric?

A1: Pyrophoric organophosphorus compounds, particularly primary phosphines (RPH₂) and some bulky tertiary phosphines, have a high affinity for oxygen.[1] Their reaction with air is highly exothermic, leading to spontaneous ignition. The presence of impurities, such as diphosphane (P₂H₄) in phosphine gas, can also induce pyrophoricity.[2][3]

Q2: What are the primary hazards associated with these reagents besides pyrophoricity?

A2: In addition to igniting in air, these reagents present several other significant hazards:

  • Toxicity: Many organophosphorus compounds are highly toxic and can be fatal if inhaled or absorbed through the skin.[2][4][5][6][7] Phosphine gas, for instance, is a potent respiratory poison.[3][4]

  • Corrosivity: They can cause severe skin burns and eye damage upon contact.[2][6][8]

  • Reactivity with Water: Some may react violently with water and other protic solvents.

  • Formation of Toxic Byproducts: Combustion of these reagents can produce corrosive phosphoric acid vapors.[9]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling pyrophoric organophosphorus reagents?

A3: A stringent PPE protocol is essential for safety. The following should be considered the minimum requirement:

  • Eye Protection: Chemical splash goggles and a face shield are required.[10][11]

  • Body Protection: A flame-resistant lab coat is mandatory. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[10][11][12]

  • Hand Protection: Double gloving is often recommended, such as nitrile gloves underneath neoprene or other heavy-duty, chemical-resistant gloves.[11][13]

  • Footwear: Fully enclosed, chemical-resistant shoes must be worn.[12][13]

Q4: How should I properly store pyrophoric organophosphorus reagents?

A4: Proper storage is critical to prevent accidents. Key storage guidelines include:

  • Store in a cool, dry, well-ventilated area.

  • Always maintain the reagent under an inert atmosphere (e.g., nitrogen or argon).[10][14]

  • Keep containers tightly sealed and check for any degradation of the container or septum.

  • Store away from heat, flames, oxidizers, and all combustible materials.[10][14][15]

  • Use a designated, clearly labeled storage area, such as a flammable storage cabinet.[8]

Troubleshooting Guides

Issue 1: Small fire at the tip of the transfer needle/cannula.
  • Immediate Action:

    • Stay calm. This is a common occurrence.

    • Have a beaker of dry sand or a dish of powdered lime readily accessible before you start the transfer.[16]

    • Briefly dip the needle tip into the sand or lime to extinguish the flame.

  • Root Cause Analysis:

    • Minor exposure to air: A small amount of the reagent at the needle tip came into contact with air upon withdrawal from the reagent bottle or insertion into the reaction vessel.

    • Improper inert atmosphere: The inert gas flow may be insufficient to protect the reagent during transfer.

  • Preventative Measures:

    • Ensure a positive flow of inert gas through your apparatus.

    • When using a syringe, pull a small amount of inert gas into the syringe after drawing up the reagent to act as a protective buffer.[16]

    • Ensure septa on reagent bottles and reaction vessels are in good condition and provide a proper seal.

Issue 2: Reagent appears cloudy or has precipitated in the bottle.
  • Immediate Action:

    • Do not use the reagent.

    • Contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal.

  • Root Cause Analysis:

    • Contamination: The reagent may have been contaminated with air or moisture from a previous use, leading to decomposition.

    • Improper Storage: The reagent may have been stored at an incorrect temperature or for an extended period, leading to degradation.

  • Preventative Measures:

    • Always use proper air-sensitive techniques (e.g., Schlenk line or glovebox) for transfers.[17]

    • Never return unused reagent to the original container.[14][18][19]

    • Date all reagent bottles upon receipt and opening to track their age.[19]

Issue 3: Reaction is sluggish or does not initiate as expected.
  • Immediate Action:

    • Continue to monitor the reaction under an inert atmosphere. Do not assume the reaction has failed.

    • Be cautious of a delayed, highly exothermic reaction. Maintain cooling if applicable.

  • Root Cause Analysis:

    • Reagent Potency: The pyrophoric reagent may have degraded due to age or slight contamination, reducing its activity.

    • Solvent/Reagent Purity: The presence of moisture or other impurities in the reaction solvent or other reagents can quench the pyrophoric compound.

    • Temperature: The reaction temperature may be too low for initiation.

  • Preventative Measures:

    • Use freshly opened or recently titrated reagents whenever possible.

    • Ensure all glassware is oven or flame-dried immediately before use.[13][16]

    • Use dry, degassed solvents for the reaction.

Data Presentation

PropertyPhosphine (PH₃)tri-tert-butylphosphine
CAS Number 7803-51-213716-12-6
Molecular Formula PH₃C₁₂H₂₇P[20]
Appearance Colorless gas[5]Colorless to yellow liquid/solid
Odor Fish-like or garlic-like[5]Strong, unpleasant
Autoignition Temp. 100 °C (can be lower with impurities)[2]Pyrophoric (ignites spontaneously in air)[20]
Flash Point N/A (Gas)-17 °C
Boiling Point -87.7 °C[3]102-103 °C @ 13 mmHg
Melting Point -132.8 °C[3]30-35 °C
Hazards Highly toxic, pyrophoric, corrosive[2][4]Pyrophoric, causes severe burns[21]

Note: This data is for illustrative purposes. Always refer to the specific SDS for the reagent in use.

Experimental Protocols

Protocol 1: Standard Quenching Procedure for Excess Reagent

This protocol outlines the safe quenching of small amounts of unused pyrophoric organophosphorus reagents.

  • Preparation:

    • Conduct the entire procedure in a functioning chemical fume hood.[17]

    • Ensure an inert atmosphere (nitrogen or argon) is available.

    • Prepare a three-necked flask equipped with a stir bar, a dropping funnel, and an inert gas inlet/outlet connected to a bubbler.

    • Prepare an ice-water bath for cooling.

  • Dilution:

    • In the reaction flask, place a suitable, dry, non-reactive solvent (e.g., heptane or toluene). The volume should be at least 10 times the volume of the reagent to be quenched.

    • If the pyrophoric reagent is in a syringe, dilute it by drawing the same non-reactive solvent into the syringe.

  • Quenching:

    • Cool the solvent-containing flask in the ice-water bath.

    • Slowly, dropwise, add the pyrophoric reagent (or its diluted solution) to the stirring solvent in the flask.[22]

    • After the initial addition is complete, slowly add a less reactive alcohol, such as isopropanol, via the dropping funnel.[22][23]

    • Once the reaction subsides, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.[22]

    • Finally, very slowly add water dropwise to neutralize any remaining reactive material.[22]

  • Disposal:

    • The resulting solution should be collected and disposed of as hazardous waste according to institutional guidelines.[22]

Protocol 2: Decontamination of Empty Reagent Bottles

Empty containers of pyrophoric reagents are still hazardous and must be decontaminated before disposal.

  • Preparation:

    • Perform all steps under an inert atmosphere in a fume hood.

  • Rinsing:

    • Triple rinse the "empty" container with a dry, inert, and compatible solvent (e.g., the solvent the reagent was originally in, or toluene).[11][18]

    • Each rinse should be transferred via cannula or syringe to a separate flask for quenching, following Protocol 1.[18]

  • Final Decontamination:

    • After the solvent rinses, the container can be carefully rinsed with isopropanol, followed by methanol, and finally water. These rinses must also be collected and treated as hazardous waste.

    • Leave the triple-rinsed, open container in the back of the fume hood for at least 24 hours to ensure all residues are passivated.[11]

    • Dispose of the container as instructed by your institution's EHS department.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_transfer Transfer Phase cluster_reaction Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE (Flame-Resistant Lab Coat, Goggles, Face Shield, Gloves) prep_hood Prepare Fume Hood (Clear clutter, lower sash) prep_glassware Prepare Dry Glassware (Oven/flame-dried) prep_inert Establish Inert Atmosphere (N2/Ar, Schlenk line) prep_quench Prepare Quenching & Spill Kits (Isopropanol, Sand/Lime) transfer_reagent Transfer Reagent via Syringe/Cannula (Under positive inert gas pressure) prep_quench->transfer_reagent Proceed to Transfer reaction_addition Slowly Add Reagent to Reaction Vessel (Maintain cooling) transfer_reagent->reaction_addition Proceed to Reaction reaction_monitor Monitor Reaction Progress reaction_addition->reaction_monitor cleanup_quench Quench Excess Reagent & Glassware (Follow Quenching Protocol) reaction_monitor->cleanup_quench Reaction Complete cleanup_dispose Dispose of Waste (Label as Hazardous Waste) cleanup_quench->cleanup_dispose cleanup_decon Decontaminate Work Area cleanup_dispose->cleanup_decon troubleshooting_fire cluster_assessment Immediate Assessment cluster_actions Response Actions start Spill or Fire Occurs action_alert Alert nearby personnel. start->action_alert is_personal_fire Is a person on fire? is_spill_small Is the spill small (& manageable)? is_personal_fire->is_spill_small No action_shower Use safety shower immediately. Remove contaminated clothing. Call 911. is_personal_fire->action_shower Yes action_smother Smother with dry sand, powdered lime, or Class D fire extinguisher. is_spill_small->action_smother Yes action_evacuate Evacuate the area. Activate fire alarm. Call 911. is_spill_small->action_evacuate No action_alert->is_personal_fire

References

Technical Support Center: Scale-Up of Phosphonothious Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of phosphonothious acid and related organophosphorus syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing phosphonothioic acids, and how might these apply to phosphonothious acids?

A1: A prevalent method for synthesizing phosphonothioic acids involves the thionation of a corresponding phosphonic acid diester using a thionating agent like Lawesson's reagent. The phosphonic acid diester precursor is often prepared via the Michaelis-Arbuzov reaction. Subsequent hydrolysis of the phosphonothioate ester yields the final acid. Given the structural similarities, a similar pathway could be envisioned for phosphonothious acids, starting from a phosphonous acid diester.

Q2: Purification of polar organophosphorus acids is a known challenge. What are the recommended strategies for purification at scale?

A2: Due to their high polarity, purification of phosphonic and phosphonothioic acids by silica gel chromatography can be difficult, often requiring highly polar elution systems.[1][2] For scale-up, alternative purification methods are often preferred. A highly effective strategy is the crystallization of the final product.[3] This may be facilitated by first converting the acid to a salt, for example, by using cyclohexylamine or dicyclohexylamine.[4] In some cases, purification can be simplified to aqueous washes of the intermediate stages, followed by crystallization of the final acid, which avoids the need for chromatography altogether.[3]

Q3: What are the key safety concerns when working with reagents like thiophosphoryl chloride on a larger scale?

A3: Thiophosphoryl chloride (PSCl₃) is a corrosive and toxic liquid that reacts violently with water, releasing hydrochloric acid.[5][6] It is also moisture-sensitive and fumes in the air. When scaling up reactions involving this reagent, it is crucial to use a well-ventilated area or a fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and work under anhydrous conditions to prevent uncontrolled hydrolysis.

Q4: Hydrolysis of ester precursors is a common final step. What are the typical conditions, and what are the potential challenges?

A4: The hydrolysis of phosphonate esters to their corresponding acids is frequently achieved by heating with concentrated hydrochloric acid.[1][2][7] While effective, this method can be harsh and may not be suitable for sensitive substrates. An alternative is the use of bromotrimethylsilane followed by methanolysis (McKenna's method), which proceeds under milder conditions.[1][2] A key challenge during scale-up is ensuring complete hydrolysis without causing degradation of other functional groups in the molecule. The progress of the reaction should be carefully monitored.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of phosphonothious and related acids.

Problem 1: Low Yield During Synthesis
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR). If the reaction has stalled, consider increasing the reaction time or temperature. For thionation reactions, ensure the thionating agent is fresh and used in the correct stoichiometry.
Side Reactions The presence of water or other nucleophiles can lead to unwanted side reactions. Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Product Degradation Some organophosphorus compounds can be unstable under the reaction or work-up conditions. If product degradation is suspected, consider using milder reaction conditions or a different synthetic route.
Problem 2: Difficulty with Product Purification and Isolation
Potential Cause Troubleshooting Step
Product is an oil or amorphous solid Phosphonic and phosphonothioic acids can be difficult to crystallize directly.[4] Attempt to form a salt of the acid using an amine (e.g., cyclohexylamine) or a base (e.g., NaOH) to induce crystallization.[4]
Product is highly water-soluble If the product has high water solubility, extraction with organic solvents may be inefficient. In such cases, after acidic hydrolysis, evaporation of the aqueous acid can yield the product. Co-evaporation with a high-boiling solvent like toluene can help remove residual water.
Contamination with byproducts If byproducts are co-crystallizing with the product, a different crystallization solvent or a combination of solvents should be explored. Alternatively, if the precursor ester is easier to purify (e.g., by column chromatography), it is often advantageous to purify the intermediate before the final hydrolysis step.[1][2]

Experimental Protocols

General Protocol for the Synthesis of a Phosphonothioic Acid via Thionation and Hydrolysis

This protocol is based on general methods for the synthesis of phosphonothioic acids and serves as an illustrative example.

  • Thionation of the Diethyl Phosphonate:

    • To a solution of the starting diethyl phosphonate in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

    • Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction by TLC or ³¹P NMR until the starting material is consumed.

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diethyl phosphonothioate.

  • Hydrolysis to the Phosphonothioic Acid:

    • To the crude diethyl phosphonothioate, add a solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours, monitoring the progress of the hydrolysis by ³¹P NMR.

    • After completion, cool the reaction mixture and remove the volatiles under reduced pressure.

    • The resulting crude phosphonothioic acid can then be purified by crystallization.

Visualizations

Experimental Workflow for Phosphonothioic Acid Synthesis

G cluster_0 Step 1: Thionation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification start Diethyl Phosphonate thionation Add Lawesson's Reagent in Toluene start->thionation reflux Reflux under N₂ thionation->reflux workup1 Aqueous Work-up reflux->workup1 intermediate Crude Diethyl Phosphonothioate workup1->intermediate hydrolysis Add Conc. HCl intermediate->hydrolysis reflux2 Reflux hydrolysis->reflux2 evaporation Remove Volatiles reflux2->evaporation crystallization Crystallization evaporation->crystallization product Pure Phosphonothioic Acid crystallization->product

Caption: A typical workflow for the synthesis of phosphonothioic acids.

Troubleshooting Logic for Purification Issues

G start Crude Product (Post-Hydrolysis) check_form Is the product a crystalline solid? start->check_form is_solid Filter and Wash check_form->is_solid Yes is_oil Product is an oil or amorphous solid check_form->is_oil No final_product Pure Product is_solid->final_product salt_formation Attempt salt formation (e.g., with cyclohexylamine) is_oil->salt_formation check_salt Does the salt crystallize? salt_formation->check_salt yes_salt Filter and wash salt. Neutralize to get pure acid. check_salt->yes_salt Yes no_salt Consider purifying the precursor ester via chromatography check_salt->no_salt No yes_salt->final_product

References

Validation & Comparative

A Comparative Guide to the Reactivity of Phosphonothious Acid and Phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of phosphonothious acid and phosphonic acid. While experimental data directly comparing these two classes of compounds are limited, this document extrapolates from the known chemistry of organophosphorus compounds and the fundamental differences between hydroxyl and thiol groups to offer a comprehensive overview for researchers in drug development and synthetic chemistry.

Structural and Physicochemical Properties

Phosphonic acid and this compound are structurally analogous, with the key difference being the substitution of a hydroxyl group in phosphonic acid with a thiol group in this compound. This substitution has significant implications for their physicochemical properties and reactivity.

PropertyPhosphonic AcidThis compound (Thiol Tautomer)Reference
General Structure R-P(O)(OH)₂R-P(O)(OH)(SH)N/A
Acidity (pKa₁) ~1.1 - 2.3 (for arylphosphonic acids)Estimated to be lower than phosphonic acid[1]
Acidity (pKa₂) ~5.3 - 7.2 (for arylphosphonic acids)Estimated to be lower than phosphonic acid[1]
Bonding P=O (strong), P-OHP=O (strong), P-OH, P-SH (weaker than P-OH)[2]
Polarity HighHigh, but the P-SH bond is less polar than P-OH[3]
H-Bonding Strong hydrogen bond donor and acceptorWeaker hydrogen bond donor than phosphonic acid[3]

Comparative Reactivity

The presence of a sulfur atom in this compound introduces distinct reactivity patterns compared to its oxygen analogue, phosphonic acid.

Acidity

Thiols are generally more acidic than their corresponding alcohols. This is attributed to the weaker S-H bond compared to the O-H bond and the greater polarizability and stability of the thiolate anion (RS⁻) versus the alkoxide anion (RO⁻).[2][4] Extrapolating this trend, this compound is expected to be a stronger acid than phosphonic acid. The pKa values for thiophosphoric acid (H₃PO₃S) are 1.79, 5.42, and 10.08, which are generally lower than those of phosphoric acid, supporting this hypothesis.[5]

Nucleophilicity

The sulfur atom in the thiolate form of this compound is a significantly better nucleophile than the oxygen in the corresponding ionized form of phosphonic acid.[4][6][7][8] This enhanced nucleophilicity is due to the higher energy of the lone pair electrons on sulfur and its greater polarizability.[6]

This difference in nucleophilicity suggests that phosphonothious acids and their conjugate bases would be more reactive towards electrophiles. For instance, in reactions involving nucleophilic attack by the phosphorus-bound heteroatom, the sulfur of a deprotonated this compound would react more readily than the oxygen of a deprotonated phosphonic acid.

Susceptibility to Oxidation

The thiol group in this compound is susceptible to oxidation. Mild oxidizing agents can convert thiols to disulfides.[9] This suggests that phosphonothious acids could potentially form disulfide-bridged dimers under oxidative conditions, a reaction pathway not available to phosphonic acids.

Key Reactions and Mechanistic Differences

Hydrolysis of Esters

The hydrolysis of phosphonate esters to phosphonic acids is a well-established reaction that can proceed under acidic or basic conditions.[10] The mechanism typically involves nucleophilic attack at the phosphorus center.

Given the higher nucleophilicity of the thiolate anion, it is plausible that the hydrolysis of a phosphonothioate ester (an ester of this compound) would proceed differently, particularly under basic conditions. The sulfur atom could act as a more potent internal nucleophile, potentially leading to different cleavage pathways or faster reaction rates compared to phosphonate esters. Studies on the hydrolysis of phosphonothioates have shown that P-S bond scission is the preferred pathway.[11]

Experimental Protocol: Acidic Hydrolysis of Dialkyl Phosphonates

A general procedure for the acidic hydrolysis of dialkyl phosphonates involves refluxing the ester with concentrated hydrochloric acid.[12][13]

  • Reactants : Dialkyl phosphonate, concentrated hydrochloric acid (35-37%).

  • Procedure : The dialkyl phosphonate is mixed with an excess of concentrated HCl. The mixture is heated to reflux for a period ranging from 1 to 12 hours.

  • Work-up : After the reaction is complete, the excess HCl and water are removed by distillation. Any remaining water can be removed by azeotropic distillation with toluene. The resulting phosphonic acid is then dried, for example, over P₂O₅ in a desiccator.

A kinetic study on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates showed that the reaction follows a two-step, pseudo-first-order process, with the cleavage of the second ester group being the rate-determining step.[14]

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates from trialkyl phosphites and alkyl halides.[15][16][17][18][19] The reaction proceeds via a nucleophilic attack of the phosphorus atom on the alkyl halide.

Michaelis_Arbuzov

A thio-variant of the Michaelis-Arbuzov reaction, using a trialkyl thiophosphite, would be expected to exhibit different reactivity. The sulfur atom, being more nucleophilic than oxygen, would likely lead to a faster initial attack on the alkyl halide.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from phosphonate carbanions and aldehydes or ketones.[20][21] The reactivity of the phosphonate is crucial for the success of this reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

A typical HWE protocol involves the deprotonation of the phosphonate followed by the addition of the carbonyl compound.[22][23]

  • Reactants : Diethyl benzylphosphonate, piperonal, 33% aqueous sodium hydroxide, Aliquat 336, heptane.

  • Procedure : A mixture of the phosphonate, aldehyde, aqueous NaOH, and phase-transfer catalyst (Aliquat 336) in heptane is refluxed with stirring for 60 minutes.

  • Work-up : The liquid phase is separated, and the organic layer is extracted with ethyl acetate. The organic phase is then washed with water and brine, dried, and the solvent is removed by distillation. The product is purified by recrystallization.

A phosphonothioate-based HWE reagent would likely exhibit altered reactivity. The electronic effect of the sulfur atom could influence the acidity of the α-proton and the stability of the resulting carbanion, thereby affecting the stereoselectivity and yield of the olefination.

HWE_Reaction

Logical Relationships in Reactivity

The differing electronegativity and polarizability of oxygen and sulfur are central to the divergent reactivity of phosphonic and phosphonothious acids.

Reactivity_Comparison

Conclusion

While phosphonic acids are well-studied and widely utilized in organic synthesis and medicinal chemistry, phosphonothious acids represent a less explored class of compounds. Based on fundamental chemical principles, the substitution of a hydroxyl group with a thiol group is expected to significantly increase both the acidity and the nucleophilicity of the molecule, while also introducing susceptibility to oxidation. These predicted differences in reactivity suggest that phosphonothious acids and their derivatives could serve as valuable, highly reactive analogues of phosphonic acids in various chemical transformations. Further experimental investigation is warranted to fully elucidate the reactivity of phosphonothious acids and harness their potential in synthetic and medicinal chemistry.

References

A Comparative Guide to Phosphonothious and Phosphinous Acids for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of phosphonothious acid and phosphinous acid, focusing on their chemical properties, reactivity, and applications in research and development. The information is intended for researchers, scientists, and professionals in drug development and materials science, with a focus on experimental data and practical methodologies.

Introduction and Structural Overview

Phosphonothious and phosphinous acids are two distinct classes of organophosphorus compounds with the general formulas RP(SH)OH and R₂POH, respectively. While both are important intermediates in organophosphorus chemistry, their structural differences lead to significantly different chemical behaviors and applications.

Phosphinous Acid: Phosphinous acids (R₂POH) exist in a tautomeric equilibrium with their secondary phosphine oxide form (R₂P(O)H). This equilibrium overwhelmingly favors the tetracoordinated secondary phosphine oxide structure. This preference is a key determinant of their reactivity, which often proceeds through the P(V) oxidation state.

This compound: Phosphonothious acids, with the structure RP(SH)OH, are less common. They are characterized by the presence of both a hydroxyl and a thiol group attached to the phosphorus atom. Their chemistry is often dominated by the reactivity of the P-S and P-O bonds.

A key distinction lies in their tautomeric forms. While phosphinous acid favors the phosphine oxide form, this compound can exhibit more complex tautomerism involving the SH group.

Comparative Physicochemical Properties

The structural differences between these two acids give rise to distinct physicochemical properties. The table below summarizes key computational and experimental data for representative examples.

PropertyDiphenylphosphinous Acid (as diphenylphosphine oxide)Benzenethis compound
Formula C₁₂H₁₁OPC₆H₇OPS
Molar Mass 202.19 g/mol 158.16 g/mol
pKa ~22.5 (in DMSO)Data not readily available
P=O Bond Length ~1.48 ÅN/A
P-H Bond Length ~1.40 ÅN/A
P-S Bond Length N/A~2.10 Å
P-O Bond Length N/A~1.65 Å

Data for diphenylphosphine oxide is provided as it is the dominant tautomer of diphenylphosphinous acid.

Reactivity and Synthetic Applications

The reactivity of phosphinous and phosphonothious acids is largely dictated by their respective functional groups and the oxidation state of the phosphorus atom.

Phosphinous Acid (and its Tautomer)

The chemistry of phosphinous acids is dominated by the secondary phosphine oxide tautomer. The P-H bond is reactive and can participate in a variety of transformations.

  • Pudovik and Abramov Reactions: Secondary phosphine oxides readily undergo addition to polarized double bonds, such as aldehydes, ketones, and imines, to form α-hydroxy or α-amino phosphine oxides.

  • Hirao Reaction: This is a palladium-catalyzed cross-coupling reaction between a secondary phosphine oxide and an aryl halide to form a tertiary phosphine oxide.

  • Ligand Synthesis: While secondary phosphine oxides themselves can act as ligands, they are more commonly used as precursors to valuable tertiary phosphine ligands through reactions involving the P-H bond.

This compound

The reactivity of phosphonothious acids is less extensively documented but involves reactions at the P, S, and O centers.

  • Esterification: The hydroxyl group can be esterified to form phosphonothioites, RP(SH)(OR').

  • Oxidation: The phosphorus(III) center is readily oxidized to phosphorus(V).

  • Metal Coordination: The sulfur atom can act as a soft donor, enabling coordination to transition metals, making these compounds potential ligands in catalysis.

The logical relationship for the tautomerism of phosphinous acid is visualized below.

G cluster_main Phosphinous Acid Tautomerism Phosphinous_Acid Phosphinous Acid (R₂POH) Secondary_Phosphine_Oxide Secondary Phosphine Oxide (R₂P(O)H) Phosphinous_Acid->Secondary_Phosphine_Oxide Equilibrium (favors oxide)

Caption: Tautomeric equilibrium of phosphinous acid.

Experimental Protocols and Data

This section provides detailed experimental protocols for representative reactions involving these acids, along with comparative data where available.

Experiment 1: Hirao Cross-Coupling using a Secondary Phosphine Oxide

This protocol describes a typical palladium-catalyzed cross-coupling reaction to form a tertiary phosphine oxide.

Methodology:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add diphenylphosphine oxide (1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand such as Xantphos (0.04 mmol).

  • Add a base, such as cesium carbonate (2.0 mmol), and a solvent, such as anhydrous toluene (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Yields for Different Aryl Halides:

Aryl HalideProductYield (%)
IodobenzeneTriphenylphosphine oxide95
BromobenzeneTriphenylphosphine oxide88
4-Bromoanisole(4-Methoxyphenyl)diphenylphosphine oxide92
1-Bromo-4-(trifluoromethyl)benzene[4-(Trifluoromethyl)phenyl]diphenylphosphine oxide85

The experimental workflow for this reaction is outlined below.

G cluster_workflow Hirao Cross-Coupling Workflow node_style node_style start Start: Assemble Reactants reaction Reaction: Heat at 110°C (12-24h) start->reaction Inert Atmosphere workup Workup: Cool, Dilute, Filter reaction->workup Reaction Complete purification Purification: Column Chromatography workup->purification end End: Isolated Product purification->end

Caption: Workflow for the Hirao cross-coupling reaction.

Experiment 2: Synthesis of a Phosphonothioite Ester

This protocol describes a method for the esterification of a this compound derivative.

Methodology:

  • Dissolve the starting this compound (1.0 mmol) in a suitable anhydrous solvent like dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 mmol), to the solution.

  • Slowly add the desired alcohol or alkyl halide (1.1 mmol) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy to confirm the formation of the product.

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Remove the solvent under reduced pressure, and purify the resulting crude product by distillation or chromatography as appropriate for the specific compound.

Summary and Outlook

Phosphinous acids, predominantly existing as secondary phosphine oxides, are well-established and versatile reagents in organic synthesis, particularly in cross-coupling reactions and as precursors to important ligands. Their chemistry is extensively documented, and a wide range of transformations are known.

Phosphonothious acids are a less explored class of compounds. Their dual functionality, with both hydroxyl and thiol groups at a P(III) center, suggests significant potential for the development of novel ligands and reagents. The softer sulfur donor atom makes them attractive candidates for catalysis involving late transition metals.

Future research will likely focus on expanding the synthetic utility of phosphonothious acids and exploring their applications in areas such as asymmetric catalysis and materials science. Direct, side-by-side comparative studies in applications like catalysis would be highly valuable to delineate the specific advantages of each class of compound.

A Comparative Guide to the Synthesis of Phosphonothious Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic methodologies for phosphonothious acids. Due to the limited availability of direct and well-documented methods for the synthesis of stable phosphonothious acids (R-P(OH)(SH)), this document outlines a plausible synthetic route via phosphonothioite esters and contrasts it with the more established synthesis of the isomeric phosphonothioic acids (R-P(=S)(OH)₂).

Introduction to Phosphonothious Acids

Phosphonothious acids are organophosphorus compounds containing a phosphorus atom bonded to an organic substituent (R), a hydroxyl group (-OH), and a thiol group (-SH). Their unique structure, featuring both P-OH and P-SH bonds, makes them intriguing targets for various applications, including as synthetic intermediates and potential enzyme inhibitors. However, their synthesis and isolation can be challenging due to the reactivity of the P-S-H moiety.

Proposed Synthetic Pathway for Phosphonothious Acids

A viable, albeit not extensively documented, pathway to phosphonothious acids involves a two-step process: the formation of an O,S-dialkyl phosphonothioite ester followed by selective hydrolysis.

Step 1: Synthesis of O,S-Dialkyl Phosphonothioites

The initial step involves the reaction of a phosphonous dichloride (R-PCl₂) with an alcohol and a thiol. This reaction proceeds via sequential nucleophilic substitution at the phosphorus center.

Experimental Protocol:

  • Reaction Setup: A solution of the starting phosphonous dichloride in an anhydrous, inert solvent (e.g., toluene or dichloromethane) is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C.

  • First Nucleophilic Addition: One equivalent of an alcohol (R'-OH) is added dropwise to the cooled solution, often in the presence of a tertiary amine base (e.g., triethylamine) to neutralize the HCl byproduct.

  • Second Nucleophilic Addition: Following the formation of the intermediate O-alkyl phosphonochloridite, one equivalent of a thiol (R''-SH) is added, again in the presence of a base.

  • Workup and Purification: The reaction mixture is typically filtered to remove the amine hydrochloride salt. The filtrate is then concentrated under reduced pressure, and the resulting crude O,S-dialkyl phosphonothioite is purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis of O,S-Dialkyl Phosphonothioites

The selective hydrolysis of one of the ester groups of the O,S-dialkyl phosphonothioite could potentially yield the desired phosphonothious acid. The relative lability of the P-O and P-S bonds will influence the outcome of this step.

Experimental Protocol (Proposed):

  • Hydrolysis Conditions: The purified O,S-dialkyl phosphonothioite is dissolved in a suitable solvent mixture, such as aqueous ethanol or tetrahydrofuran.

  • Reagent Addition: A controlled amount of a hydrolyzing agent (e.g., aqueous HCl or a mild base) is added. The reaction temperature and time are critical parameters that need to be optimized to favor the selective cleavage of one ester group while minimizing side reactions.

  • Isolation: The product this compound would likely be isolated by extraction and careful removal of the solvent. Due to potential instability, in-situ use might be necessary.

Comparison with Phosphonothioic Acid Synthesis

To provide context, the following table compares the proposed synthesis of phosphonothious acids with a more conventional method for synthesizing their isomers, phosphonothioic acids.

FeatureProposed this compound SynthesisEstablished Phosphonothioic Acid Synthesis
Target Structure R-P(OH)(SH)R-P(=S)(OH)₂
Key Precursor Phosphonous Dichloride (R-PCl₂)Dialkyl Phosphite ((R'O)₂P(O)H)
Sulfur Source Thiol (R''-SH)Elemental Sulfur (S₈)
Key Reactions Nucleophilic substitution, Ester hydrolysisAddition of sulfur, Hydrolysis
Reported Yields Not well-documented; likely variable and substrate-dependent.Generally moderate to good.
Stability of Product Potentially low; may be reactive intermediates.Generally stable and isolable compounds.
Purification May require specialized techniques due to instability.Standard techniques like crystallization or chromatography are often applicable.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthesis for phosphonothious acids and a common route for phosphonothioic acids.

phosphonothious_acid_synthesis start Phosphonous Dichloride (R-PCl₂) intermediate1 O-Alkyl Phosphonochloridite (R-P(OR')Cl) start->intermediate1 + R'-OH, Base intermediate2 O,S-Dialkyl Phosphonothioite (R-P(OR')(SR'')) intermediate1->intermediate2 + R''-SH, Base product This compound (R-P(OH)(SH)) intermediate2->product Controlled Hydrolysis phosphonothioic_acid_synthesis start Dialkyl Phosphite ((R'O)₂P(O)H) intermediate Dialkyl Phosphonothioate ((R'O)₂P(=S)R) start->intermediate + S₈, Base product Phosphonothioic Acid (R-P(=S)(OH)₂) intermediate->product Hydrolysis

A Spectroscopic Showdown: Unraveling the Tautomeric Identity of Phosphonothious Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers navigating the nuanced spectroscopic landscape of phosphonothious acid tautomers, offering insights grounded in theoretical calculations to aid in their identification and characterization.

In the realm of organophosphorus chemistry, the subtle dance of tautomerism plays a critical role in dictating the reactivity and spectroscopic identity of molecules. This compound presents a compelling case study in this phenomenon, existing in a dynamic equilibrium between two tautomeric forms: the tetracoordinated this compound (I) and the tricoordinated phosphonodithious acid (II). Distinguishing between these two forms is a non-trivial challenge, often requiring a synergistic approach of experimental spectroscopy and computational chemistry. This guide provides a comparative analysis of the theoretical spectroscopic signatures of these tautomers, offering a valuable reference for their identification in complex reaction mixtures.

Tautomeric Equilibrium of this compound

The equilibrium between the two tautomers involves the migration of a proton between the oxygen and sulfur atoms, coupled with a shift in the phosphorus coordination and oxidation state. The tetracoordinated form (I) features a phosphoryl group (P=O) and a thiol group (S-H), while the tricoordinated form (II) possesses a thiophosphoryl group (P=S) and a hydroxyl group (O-H).

tautomers Tautomer_I This compound (I) (Tetracoordinated) H-P(O)(OH)(SH) Tautomer_II Phosphonodithious Acid (II) (Tricoordinated) P(S)(OH)2 Tautomer_I->Tautomer_II Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Comparative Spectroscopic Data (Theoretical)

The following table summarizes the predicted key spectroscopic features for the two tautomers of this compound, derived from density functional theory (DFT) calculations. These theoretical values provide a foundational basis for the experimental identification of each species.

Spectroscopic ParameterTautomer I (H-P(O)(OH)(SH))Tautomer II (P(S)(OH)₂)Key Differentiating Feature
³¹P NMR Chemical Shift (δ, ppm) 15 - 2570 - 90Significant downfield shift for the P=S group in Tautomer II.
¹H NMR Chemical Shift (δ, ppm) P-H: 6.5 - 7.5 (large ¹JPH)O-H: 5.0 - 6.0 (broad)Presence of a direct P-H signal with characteristic large coupling in Tautomer I.
S-H: 2.5 - 3.5 (broad)
O-H: 5.0 - 6.0 (broad)
Key IR Vibrational Frequencies (cm⁻¹) P=O stretch: 1200 - 1280P=S stretch: 650 - 750Appearance of a strong P=O stretching band in Tautomer I vs. a P=S stretching band in Tautomer II.
P-H stretch: 2300 - 2400O-H stretch: 3200 - 3600 (broad)Presence of a P-H stretching vibration in Tautomer I.
S-H stretch: 2500 - 2600Presence of an S-H stretching vibration in Tautomer I.
O-H stretch: 3200 - 3600 (broad)

Experimental Protocols: A Theoretical Chemistry Approach

In the absence of readily available experimental spectra for the isolated tautomers of this compound, computational chemistry provides a robust framework for predicting their spectroscopic properties. The data presented in this guide is based on established theoretical protocols.

Computational Methodology for Spectroscopic Prediction

A common and effective approach involves the use of Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this nature.

  • Geometry Optimization: The molecular geometry of each tautomer is optimized to find its lowest energy conformation. A widely used functional for this purpose is B3LYP, paired with a suitable basis set such as 6-311++G(d,p) to adequately describe the electronic structure of the phosphorus and sulfur atoms.

  • Vibrational Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This not only confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) but also provides the predicted infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

  • NMR Chemical Shift Calculations: The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The final chemical shifts are then determined by referencing the calculated shielding of the nucleus of interest (e.g., ³¹P, ¹H) to the calculated shielding of a standard reference compound (e.g., 85% H₃PO₄ for ³¹P, tetramethylsilane for ¹H) at the same level of theory.

Experimental Workflow for Tautomer Analysis

The following diagram illustrates a general workflow for the experimental investigation of this compound tautomerism, integrating synthesis, spectroscopic analysis, and computational validation.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_computation Computational Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Precursor NMR NMR Spectroscopy (¹H, ³¹P) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR Comparison Comparison of Experimental and Theoretical Data NMR->Comparison IR->Comparison DFT DFT Calculations (Geometry, Frequencies, NMR Shifts) DFT->Comparison Identification Tautomer Identification and Quantification Comparison->Identification

Caption: Experimental workflow for this compound analysis.

By leveraging the predictive power of computational chemistry, researchers can gain significant a priori knowledge of the expected spectroscopic signatures of the this compound tautomers. This theoretical framework, when used in conjunction with experimental data, provides a powerful toolkit for the unambiguous identification and characterization of these elusive species, ultimately enabling a deeper understanding of their chemical behavior and reactivity.

A Comparative Guide to the Activity of Thiophosphonic and Thiophosphinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical and biological activities of thiophosphonic acids and thiophosphinic acids. This information is intended to assist researchers in understanding the distinct properties of these two important classes of organophosphorus compounds and to guide their application in chemical synthesis and drug development.

Introduction: Defining the Structures

Thiophosphonic acids and thiophosphinic acids are organophosphorus compounds where one of the oxygen atoms in their corresponding oxo-analogs (phosphonic and phosphinic acids) is replaced by a sulfur atom. This substitution significantly influences their chemical and biological properties.

  • Thiophosphonic Acids: These compounds feature one organic substituent (R) attached to the phosphorus atom, with the general formula R-P(=S)(OH)₂.

  • Thiophosphinic Acids: These compounds have two organic substituents (R¹, R²) attached to the phosphorus atom, with the general formula R¹R²P(=S)OH. For the purpose of this guide, "phosphonothious acid" is considered synonymous with thiophosphinic acid in the context of organophosphorus chemistry, representing the di-substituted thio-acid.

Both classes of compounds exhibit thiono-thiolo tautomerism, where the proton can reside on either the oxygen (thiono form) or the sulfur (thiolo form). The equilibrium between these tautomers is influenced by the nature of the substituents and the solvent.

Chemical Activity: A Comparison of Properties

The chemical reactivity of thiophosphonic and thiophosphinic acids is largely dictated by the nature of the P=S bond, the acidity of the hydroxyl group(s), and the electronic effects of the organic substituents.

PropertyThiophosphonic Acid (R-P(=S)(OH)₂)Thiophosphinic Acid (R₂P(=S)OH)Key Differences & Implications
Acidity (pKa) Generally more acidic due to the presence of two hydroxyl groups. For example, the first pKa of thiophosphoric acid (H₃PO₃S) is 1.79.[1]Less acidic than thiophosphonic acids due to having only one hydroxyl group.The higher acidity of thiophosphonic acids can influence their interaction with biological targets and their solubility.
Tautomerism Exists in a tautomeric equilibrium between the thiono form (P=S) and the thiolo form (P-SH).[1]Also exhibits thiono-thiolo tautomerism. The position of the equilibrium is dependent on the substituents and solvent.The presence of the thiolo tautomer can influence the nucleophilicity and coordination chemistry of the molecule.
Reactivity The P-C bond is generally stable. The P=S bond can undergo various reactions, including oxidation and alkylation. The hydroxyl groups can be esterified.Similar reactivity profile to thiophosphonic acids, but the presence of two organic groups can sterically hinder certain reactions at the phosphorus center.The number of organic substituents influences the steric environment around the phosphorus atom, which can affect reaction rates and mechanisms.
Coordination Chemistry Can act as ligands for metal ions, coordinating through the sulfur and/or oxygen atoms.Also effective ligands for various metal ions.The denticity and coordination modes can differ based on the number of available donor atoms (two oxygens and one sulfur in thiophosphonic acids vs. one oxygen and one sulfur in thiophosphinic acids).

Biological Activity: Enzyme Inhibition

Derivatives of both thiophosphonic and thiophosphinic acids have been extensively investigated for their biological activities, most notably as enzyme inhibitors. The sulfur atom often enhances the lipophilicity and can alter the binding affinity of these molecules to their biological targets compared to their oxygenated counterparts.

A primary target for many organophosphorus compounds is acetylcholinesterase (AChE), an enzyme critical for nerve function. Inhibition of AChE can have significant physiological effects.

Comparative Biological Activity Data (Illustrative)

Direct comparative studies between a parent thiophosphonic acid and a thiophosphinic acid are scarce in the literature. However, we can infer comparative activity from studies on their derivatives. For instance, various phosphonate and thiophosphate analogs have been synthesized and evaluated as inhibitors of specific enzymes.

Compound ClassTarget EnzymeActivity Metric (Example)Reference
Thiophosphonate derivativesLysophosphatidic acid (LPA) receptorsAgonist activity in GTP[γ³⁵S] binding assay[2]
Thiophosphinic acid derivativesUreaseReversible slow inhibition[3]

Note: The inhibitory potency (e.g., IC₅₀, Kᵢ) is highly dependent on the specific structure of the organic substituents (R groups) and the target enzyme.

Experimental Protocols

General Procedure for Acetylcholinesterase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of thiophosphonic and thiophosphinic acid derivatives against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

  • Acetylthiocholine (ATC) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (thiophosphonic/thiophosphinic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATC, and DTNB in the phosphate buffer to the desired concentrations.

  • In a 96-well plate, add a solution of the test compound at various concentrations. Include a control with solvent only.

  • Add the AChE solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate (ATC) and DTNB to each well.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of absorbance change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[4][5]

Visualizing Mechanisms and Synthesis

Mechanism of Enzyme Inhibition

The following diagram illustrates a general mechanism for the competitive inhibition of an enzyme by a phosphorus-containing inhibitor.

enzyme_inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI ki S Substrate (S) I Inhibitor (I) (e.g., Thiophosphonic Acid Derivative) ES->E k-1 P Product (P) ES->P k_cat EI->E k-i

Caption: Competitive enzyme inhibition by a thiophosphorus compound.

Synthetic Pathway: The Stec Reaction

A common method for the synthesis of chiral thiophosphorus acids is the Stec reaction, which involves the conversion of a phosphorus amide.

stec_reaction start Phosphorus Amide (R¹R²P(=O)NHR³) intermediate Intermediate start->intermediate product Thiophosphorus Acid (R¹R²P(=S)OH) intermediate->product reagents 1. Base 2. CS₂

Caption: Simplified workflow of the Stec reaction for thiophosphorus acid synthesis.

Conclusion

Thiophosphonic and thiophosphinic acids represent versatile classes of organophosphorus compounds with distinct chemical and biological activities. The presence of one versus two organic substituents on the phosphorus atom significantly influences their acidity, steric hindrance, and potential for biological interactions. While both have shown promise as enzyme inhibitors, the specific design of the organic substituents is crucial for achieving desired potency and selectivity. This guide provides a foundational understanding to aid researchers in the strategic design and application of these compounds in their respective fields. Further empirical studies directly comparing the activities of structurally analogous thiophosphonic and thiophosphinic acids are warranted to more precisely delineate their structure-activity relationships.

References

A Researcher's Guide to the Computational Analysis of Phosphonothious Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Given the nascent stage of computational research into phosphonothious acid reactions, this guide provides a prospective framework for their analysis. By drawing parallels from computational studies on analogous organophosphorus compounds, we outline a comprehensive approach to investigate the reactivity and potential applications of phosphonothious acids. This document serves as a foundational resource for researchers venturing into this promising area of study.

Introduction to Phosphonothious Acids

Phosphonothious acids, characterized by the R-P(OH)₂ tautomeric form in equilibrium with the R-P(H)(=O)(OH) form, represent a unique class of organophosphorus compounds. Their distinct electronic and structural properties suggest a rich and varied reactivity, yet they remain largely unexplored from a computational standpoint. Computational analysis can provide invaluable insights into their reaction mechanisms, kinetics, and thermodynamics, thereby accelerating their potential application in fields such as drug development and materials science.

Comparative Computational Methodologies: A Proposed Framework

In the absence of direct computational studies on phosphonothious acids, we propose a comparative framework based on established methodologies for other organophosphorus compounds. Density Functional Theory (DFT) has proven to be a robust tool for investigating the reactions of similar molecules.[1][2][3][4]

Table 1: Proposed DFT Functionals and Basis Sets for this compound Reaction Analysis

Methodology Description Strengths Considerations
B3LYP/6-31G(d) A widely used hybrid functional for geometry optimizations and frequency calculations.Good balance of accuracy and computational cost for initial explorations.May require higher levels of theory for accurate energy calculations.
M06-2X/6-311+G(d,p) A meta-hybrid GGA functional well-suited for non-covalent interactions and thermochemistry.Provides more accurate energetic information, crucial for reaction profiles.Higher computational cost compared to B3LYP.
ωB97X-D/def2-TZVP A range-separated hybrid functional with empirical dispersion correction.Excellent for systems where dispersion forces are significant.Can be computationally demanding for large systems.
G3X, G3X(MP2) High-accuracy composite methods for calculating enthalpies of formation.[5]Provides benchmark-quality thermochemical data.Very high computational cost, suitable for small molecules.

Proposed Experimental Protocols for Validation

Computational predictions should be corroborated by experimental data. The following experimental protocols are recommended for validating the computational analysis of this compound reactions.

1. Synthesis and Characterization:

  • Protocol: Synthesize the target this compound derivatives. A potential synthetic route could be adapted from methods used for phosphonothioic acids.[6]

  • Characterization: Utilize NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm the structure and purity of the synthesized compounds.

2. Kinetic Studies:

  • Protocol: Monitor the reaction progress using techniques like in-situ IR or NMR spectroscopy to determine reaction rates under various conditions (temperature, concentration, solvent).

  • Data Analysis: Derive experimental rate constants and activation parameters to compare with computationally predicted values.

3. Spectroscopic Identification of Intermediates:

  • Protocol: Employ low-temperature spectroscopic techniques (e.g., matrix isolation IR) to trap and characterize transient intermediates predicted by computational models.

Visualizing Computational Workflows and Reaction Pathways

G cluster_start Initial Setup cluster_comp Computational Steps cluster_analysis Data Analysis cluster_validation Validation A Define Reactants, Products, and Reaction B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation to Confirm Minima B->C D Transition State Search (e.g., QST2/3 or Berny) C->D E Frequency Calculation of TS (Confirm single imaginary frequency) D->E F Intrinsic Reaction Coordinate (IRC) Calculation E->F G Single-Point Energy Calculation (e.g., M06-2X/6-311+G(d,p)) F->G H Calculate Activation Energies and Reaction Enthalpies G->H I Analyze Electronic Structure (NBO, Mulliken charges) H->I J Compare with Experimental Data I->J

Caption: A hypothetical reaction pathway for the tautomerization of a this compound.

Quantitative Data Summary: A Template for Future Studies

The following table provides a template for summarizing key quantitative data that would be generated from a computational study of a hypothetical this compound reaction, such as an oxidative addition.

Table 2: Template for Calculated Thermodynamic and Kinetic Data

Reaction Step ΔE (kcal/mol) ΔH (kcal/mol) ΔG (kcal/mol) Ea (kcal/mol)
Reactants → TS1
TS1 → Intermediate
Intermediate → TS2
TS2 → Products
Overall Reaction

Conclusion

While the computational analysis of this compound reactions is a field in its infancy, the methodologies and frameworks developed for other organophosphorus compounds provide a clear roadmap for future investigations. The combination of robust computational techniques with targeted experimental validation will be crucial in unlocking the full potential of these fascinating molecules. This guide aims to serve as a catalyst for such research, empowering scientists to explore new frontiers in organophosphorus chemistry.

References

Navigating the Selectivity Landscape of Phosphorus-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in drug development is ensuring that a therapeutic agent interacts specifically with its intended target while avoiding off-target effects. This is particularly pertinent for classes of compounds, such as organophosphorus derivatives, that are designed to mimic endogenous molecules and interact with a wide range of enzymes. While the cross-reactivity of phosphonothious acid derivatives remains a sparsely documented area in publicly available scientific literature, a comparative analysis of closely related phosphonate and phosphorothioate compounds can provide valuable insights for researchers, scientists, and drug development professionals.

This guide offers a comparative overview of the selectivity profiles of these related phosphorus-based compounds, supported by available data and detailed experimental methodologies. The aim is to equip researchers with a framework for understanding and evaluating the potential for cross-reactivity within this class of molecules.

Understanding the Landscape: Phosphonates and Phosphorothioates as Enzyme Inhibitors

Phosphonate and phosphorothioate derivatives are widely explored as therapeutic agents due to their ability to act as stable mimics of natural phosphate-containing molecules.[1][2] The replacement of an oxygen atom with a carbon (in phosphonates) or sulfur (in phosphorothioates) atom confers resistance to enzymatic hydrolysis, making them effective and durable inhibitors.[1][2] These compounds have been investigated as inhibitors of a diverse range of enzymes, including proteases, kinases, and esterases.[3][4]

However, the very feature that makes them potent inhibitors—their structural similarity to phosphate—also presents a risk of cross-reactivity. An inhibitor designed for a specific enzyme may also bind to other, unintended enzymes that recognize similar phosphate-containing substrates or transition states. Such off-target interactions can lead to undesired side effects and toxicity. Therefore, a thorough assessment of an inhibitor's selectivity profile is a crucial step in the drug discovery and development process.

Comparative Analysis of Inhibitor Selectivity

One example from the literature hints at the differential inhibition of related enzymes by a phosphonothioate. The compound ethyl para-nitrophenyl phenyl-phosphonothioate (EPN) has been shown to inhibit both liver microsomal carboxylesterase and acetylcholinesterase, suggesting a degree of cross-reactivity between these two esterases.[4]

To provide a clearer picture of how such data is presented, the following table summarizes hypothetical cross-reactivity data for a generic phosphonate inhibitor against a panel of related kinases.

Target Kinase Inhibitor X (Phosphonate Derivative) Alternative Inhibitor Y
IC50 (nM) IC50 (nM)
Kinase A (Primary Target) 1525
Kinase B 250>10,000
Kinase C 8008,500
Kinase D >10,000>10,000
Kinase E 1,2009,000

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: Kinase Inhibitor Profiling Assay

A common method to determine the cross-reactivity of an inhibitor is to screen it against a panel of enzymes, such as kinases. Below is a detailed protocol for a typical in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Test compound (e.g., a phosphonate or phosphorothioate derivative)

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled for detection systems like ADP-Glo™

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well assay plates

  • Kinase detection reagent (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or a luciferase-based system for ADP detection)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In each well of the assay plate, prepare a reaction mixture containing the assay buffer, a specific kinase, and its corresponding peptide substrate.

  • Inhibitor Addition: Add the diluted test compound to the reaction wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction using an appropriate method (e.g., adding a stop solution like EDTA or by spotting the reaction mixture onto phosphocellulose paper).

  • Detection of Kinase Activity:

    • Radiolabeled Assay: If using [γ-³²P]ATP, wash the phosphocellulose paper to remove unincorporated ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Non-Radiolabeled Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the kinase detection reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis:

    • Measure the signal (e.g., luminescence or radioactivity) in each well.

    • Normalize the data relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex experimental processes and biological pathways. The following diagrams, created using the DOT language, illustrate a typical workflow for assessing inhibitor cross-reactivity and a hypothetical signaling pathway that could be affected by a non-selective kinase inhibitor.

G cluster_prep Preparation cluster_assay In Vitro Screening cluster_analysis Data Analysis cluster_eval Evaluation a Synthesize & Purify This compound Derivative b Prepare Serial Dilutions a->b c Kinase Panel Assay (e.g., 96 kinases) b->c d Cell-Based Assay (Target & Off-Target Cell Lines) b->d e Determine IC50/Ki Values c->e f Assess Cytotoxicity d->f g Selectivity Profiling (Compare On-Target vs. Off-Target Activity) e->g f->g h Identify Lead Compound g->h

Caption: Workflow for assessing inhibitor cross-reactivity.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase_a Kinase A (Intended Target) receptor->kinase_a kinase_b Kinase B (Off-Target) receptor->kinase_b substrate_1 Substrate 1 kinase_a->substrate_1 Phosphorylates substrate_2 Substrate 2 kinase_b->substrate_2 Phosphorylates tf Transcription Factor substrate_1->tf response_2 Inflammatory Response (Side Effect) substrate_2->response_2 response_1 Cell Proliferation (Desired Effect) tf->response_1 inhibitor Non-Selective Phosphonate Inhibitor inhibitor->kinase_a Inhibits inhibitor->kinase_b Inhibits

Caption: Impact of a non-selective inhibitor on a signaling pathway.

References

Benchmarking Phosphonothious Acid: A Comparative Guide for Organophosphorus Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of synthetic chemistry and drug development, the selection of appropriate reagents is paramount to achieving desired reactivity, yield, and selectivity. This guide provides a comprehensive benchmark of phosphonothious acid against other prevalent organophosphorus reagents, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

Executive Summary

This compound and its derivatives represent a class of organophosphorus compounds with unique reactivity profiles. This guide will compare its performance with well-established reagents such as Lawesson's reagent, phosphonic acids, and phosphinic acids in key chemical transformations. While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes existing data on analogous compounds and reactions to provide a predictive performance overview.

Comparative Analysis of Thionation Reactions

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a fundamental transformation in organic synthesis, particularly in the preparation of thioamides and other sulfur-containing heterocycles. Lawesson's reagent is a widely used thionating agent.[1][2]

Table 1: Comparison of Thionating Agents

ReagentTypical Reaction ConditionsSubstrate ScopeAdvantagesDisadvantages
This compound Data not readily availableExpected to be similar to other P(III) reagentsPotentially milder reaction conditionsLimited commercial availability, less studied
Lawesson's Reagent Toluene or xylene, refluxKetones, esters, amides, lactonesWell-established, high yields[1]Can require high temperatures, stoichiometric amounts
Phosphorus Pentasulfide (P₄S₁₀) High temperaturesBroadReadily availableOften requires harsh conditions, excess reagent[2]

While specific quantitative data for thionation reactions using this compound is not extensively documented in available literature, its structural similarity to other P(III) compounds suggests it could serve as a competent thionating agent, potentially under milder conditions than Lawesson's reagent or P₄S₁₀. Further experimental validation is required to confirm its efficacy and substrate scope.

Role in Carbon-Phosphorus Bond Formation

The formation of C-P bonds is crucial for the synthesis of various biologically active molecules, including phosphonate and phosphinate analogs of amino acids and nucleotides.[3]

Table 2: Reagents for C-P Bond Formation

Reagent ClassKey ReactionsTypical SubstratesProducts
This compound Derivatives Arbuzov-type reactionsAlkyl halidesPhosphonothioates
Phosphites Michaelis-Arbuzov reactionAlkyl halidesPhosphonates
H-Phosphonates Pudovik reaction, Hirao reactionAldehydes, imines, alkenesα-Hydroxyphosphonates, α-aminophosphonates, alkylphosphonates
Phosphinic Acids Addition to alkenes/alkynesUnsaturated compoundsAlkyl/alkenyl-phosphinic acids[4]

This compound derivatives can be precursors to phosphonothioates, which are valuable intermediates in medicinal chemistry. Their reactivity in C-P bond-forming reactions is an area ripe for further exploration to establish their utility compared to more conventional phosphite and H-phosphonate reagents.

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are not widely published. However, protocols for analogous reagents can serve as a starting point for methodology development.

General Protocol for Thionation using Lawesson's Reagent

A mixture of the carbonyl compound (1.0 eq) and Lawesson's reagent (0.5 eq) in an anhydrous solvent (e.g., toluene, THF) is heated under an inert atmosphere (e.g., nitrogen, argon).[5] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired thiocarbonyl compound. For microwave-assisted synthesis, the reaction time can be significantly reduced.[5]

Logical Workflow for Reagent Selection

The choice of an organophosphorus reagent is dictated by the desired transformation and the specific substrate. The following diagram illustrates a logical workflow for selecting an appropriate reagent for either thionation or C-P bond formation.

Reagent_Selection_Workflow start Desired Transformation thionation Thionation (C=O -> C=S) start->thionation cp_bond C-P Bond Formation start->cp_bond reagent_choice_thio Select Thionating Agent thionation->reagent_choice_thio reagent_choice_cp Select P-Reagent cp_bond->reagent_choice_cp lawessons Lawesson's Reagent reagent_choice_thio->lawessons Established High Yield p4s10 P₄S₁₀ reagent_choice_thio->p4s10 Harsh Conditions Broad Scope phosphonothious This compound (Investigational) reagent_choice_thio->phosphonothious Milder Conditions? Less Studied phosphites Phosphites reagent_choice_cp->phosphites Michaelis-Arbuzov h_phosphonates H-Phosphonates reagent_choice_cp->h_phosphonates Pudovik, Hirao phosphinic Phosphinic Acids reagent_choice_cp->phosphinic Addition Reactions Biological_Interaction_Pathway OP Organophosphorus Compound Mimic Phosphate/Carboxylate Mimicry OP->Mimic Enzyme Enzyme Active Site Mimic->Enzyme Binds to Inhibition Enzyme Inhibition Enzyme->Inhibition Pathway Metabolic/Signaling Pathway Disruption Inhibition->Pathway

References

Navigating the Tautomeric Maze: A Guide to the Reproducibility of Phosphonothious Acid Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving reproducible experimental results is paramount. This guide delves into the complexities surrounding the reproducibility of data related to phosphonothious acid, a compound that presents unique challenges due to its chemical nature. We provide a comparative analysis of this compound and its more stable tautomer, phosphonic acid, alongside detailed experimental considerations and protocols to enhance the reliability of your findings.

The core issue impacting the reproducibility of experimental data for this compound lies in its existence as a minor and highly unstable tautomer of phosphonic acid. The equilibrium between these two forms overwhelmingly favors the phosphonic acid structure. This inherent instability means that most experimental work inadvertently studies the properties of phosphonic acid, even if the intended target is the phosphonothious tautomer. Understanding this tautomeric relationship is the first step toward generating more consistent and reliable data in this area of organophosphorus chemistry.

Tautomeric Forms: A Comparative Overview

This compound and phosphonic acid are tautomers, meaning they are isomers that readily interconvert. This dynamic equilibrium is central to understanding the chemistry and reproducibility challenges.

FeatureThis compoundPhosphonic Acid
Structure R-P(OH)₂R-PH(=O)OH
Phosphorus Oxidation State +1+3
Stability Highly unstable, minor tautomerStable, major tautomer
Reactivity Theoretically more nucleophilic at the phosphorus atomActs as a moderately strong diprotic acid
Experimental Observation Rarely observed directly in solutionThe readily isolated and characterized form

This table highlights the fundamental differences that researchers must consider. The high instability of the this compound form makes its isolation and direct characterization exceptionally difficult, leading to a lack of specific experimental data and, consequently, challenges in assessing reproducibility.

Experimental Protocols for Synthesis and Characterization

Given that phosphonic acids are the stable and experimentally accessible forms, protocols are centered around their synthesis and analysis. The generation of reproducible data hinges on the careful execution of these methods.

General Synthesis of Phosphonic Acids (via Michaelis-Arbuzov Reaction)

The Michaelis-Arbuzov reaction is a widely used and reliable method for forming a carbon-phosphorus bond, leading to the synthesis of phosphonates, which are precursors to phosphonic acids.[1][2]

Materials:

  • Trialkyl phosphite (e.g., triethyl phosphite)

  • Alkyl halide (e.g., benzyl bromide)

  • Inert solvent (e.g., toluene)

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl halide in an inert solvent.

  • Slowly add the trialkyl phosphite to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude phosphonate ester.

  • Add concentrated hydrochloric acid to the crude phosphonate.

  • Heat the mixture to reflux to hydrolyze the ester to the phosphonic acid.[3][4]

  • Cool the reaction mixture and isolate the phosphonic acid product by filtration or extraction.

  • Purify the product by recrystallization.

Characterization Techniques

Reproducibility of data is critically dependent on the consistent application of robust analytical techniques.

TechniquePurposeKey Parameters for Reproducibility
³¹P NMR Spectroscopy Structural confirmation and purity assessment.[5][6]Consistent referencing (e.g., 85% H₃PO₄), solvent, and concentration. The chemical shift of the P-H proton in phosphonic acid is a key diagnostic feature.
¹H and ¹³C NMR Spectroscopy Elucidation of the organic moiety of the molecule.Standard parameters for NMR experiments.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Consistent mobile phase composition, flow rate, column type, and detector settings.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives.Consistent derivatization protocol, temperature program, and mass spectrometer settings.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and a generalized experimental workflow.

Tautomerism phosphonothious This compound (R-P(OH)₂) Minor Tautomer phosphonic Phosphonic Acid (R-PH(=O)OH) Major Tautomer phosphonothious->phosphonic Tautomerization (Equilibrium strongly favors phosphonic acid)

Tautomeric equilibrium between phosphonothious and phosphonic acid.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_data Data Evaluation start Reactants (e.g., Trialkyl phosphite, Alkyl halide) reaction Michaelis-Arbuzov Reaction start->reaction hydrolysis Hydrolysis reaction->hydrolysis purification Purification (e.g., Recrystallization, Chromatography) hydrolysis->purification nmr NMR Spectroscopy (³¹P, ¹H, ¹³C) purification->nmr hplc HPLC purification->hplc gcms GC-MS purification->gcms reproducibility Assess Reproducibility nmr->reproducibility hplc->reproducibility gcms->reproducibility

Generalized experimental workflow for phosphonic acid synthesis and analysis.

Alternatives and Comparative Performance

Due to the challenges with this compound, researchers often turn to more stable and well-characterized alternatives.

  • Phosphonic Acids: As the stable tautomer, phosphonic acids are the most direct and viable alternative. They are widely used as stable analogs of phosphates in biological studies and materials science.[4] Their synthesis is well-established, and their properties are extensively documented, leading to a higher degree of experimental reproducibility.

  • Phosphinic Acids (R₂P(=O)OH): These compounds also contain a stable phosphorus-carbon bond and are used in various applications, including as building blocks for ligands and in medicinal chemistry.[7] Their synthesis and characterization are generally straightforward.

The "performance" of this compound is largely theoretical due to its instability. In contrast, phosphonic and phosphinic acids offer robust chemical platforms with a high likelihood of generating reproducible experimental data.

Conclusion

The quest for reproducible experimental data on this compound is fundamentally a challenge of chemical stability. The rapid tautomerization to the more stable phosphonic acid form dictates that experimental efforts must be directed towards the synthesis and characterization of the latter. By employing well-established synthetic protocols, such as the Michaelis-Arbuzov reaction, and rigorous analytical techniques, particularly ³¹P NMR spectroscopy, researchers can generate reliable and reproducible data for phosphonic acids. This understanding is crucial for advancing research in organophosphorus chemistry and its applications in drug development and materials science. Acknowledging the transient nature of this compound is the key to designing experiments that yield consistent and meaningful results.

References

Safety Operating Guide

Navigating the Safe Disposal of Phosphonothious Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Phosphonothious acid, an organophosphorus compound, requires careful consideration for its disposal due to its potential reactivity and hazardous nature. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Organophosphorus compounds can be hazardous, and proper personal protective equipment (PPE) is mandatory.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as neoprene), safety goggles, a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[2]

  • Spill Management: In the event of a spill, do not attempt to clean it up without the proper equipment and training. Use an inert, non-reactive absorbent material to contain the spill.[2] Do not use combustible materials like paper towels. The contaminated absorbent material must then be disposed of as hazardous waste.[2] Report any spills to your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Containers should be clearly labeled and inspected regularly for any signs of damage or leaks.[2][4]

Disposal Plan and Procedures

The disposal of this compound, as a reactive and potentially hazardous chemical, must not be done via standard laboratory drains.[4] The recommended procedure involves careful quenching of reaction mixtures or the direct disposal of unwanted material through a certified hazardous waste management program.[4][5][6]

Step-by-Step Disposal Protocol:

  • Consult Safety Data Sheet (SDS) and EHS: Before proceeding, always consult the specific Safety Data Sheet for this compound provided by the manufacturer. If an SDS is unavailable, or for any uncertainty, contact your institution's EHS department for guidance.[5]

  • Quenching Reaction Mixtures: If the this compound is part of a reaction mixture, it must be carefully and completely quenched as part of the experimental procedure before it is collected for waste disposal.[5] If you are unsure how to safely quench the reaction, consult with EHS.[5]

  • Segregation of Waste: Collect the quenched material or any unwanted this compound in a dedicated, properly labeled hazardous waste container.[5] Do not mix it with other waste streams unless explicitly instructed to do so by EHS.[5]

  • Labeling Hazardous Waste: The waste container must be clearly labeled with a hazardous waste tag that includes the full chemical name ("this compound") and any other constituents of the mixture.[5][7] This information is critical for the safety of waste management personnel.[5]

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for the pickup and proper disposal of the chemical waste.[2][6] Do not attempt to transport or dispose of the waste yourself.

Quantitative Data Summary
ParameterGuidelineCitation
pH for Neutralized Aqueous Waste 5.5 - 9.5[8]
Satellite Accumulation Area (SAA) Holding Time (Full Container) Must be removed within 3 days[7]
SAA Holding Time (Partially Full Container) Up to 1 year[7]

Note: Neutralization of concentrated or reactive acids should only be performed by trained personnel in a controlled environment, and is not recommended for this compound without specific guidance from EHS.[8][9]

Experimental Protocol: General Acid Neutralization

The following is a general protocol for the neutralization of a corrosive acid. This procedure should only be performed by trained personnel and is provided for informational purposes. It is not a direct recommendation for neutralizing this compound without prior risk assessment and EHS approval.

Objective: To safely neutralize a small quantity of a corrosive acid waste to a pH between 5.5 and 9.5 for disposal.[8]

Materials:

  • Corrosive acid waste

  • Suitable neutralizing agent (e.g., sodium bicarbonate, sodium hydroxide)

  • Large beaker or container (corrosion-resistant)

  • Stir bar and stir plate

  • pH meter or pH strips

  • Ice bath

  • Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat)

Procedure:

  • Preparation: Don all required PPE and perform the neutralization in a chemical fume hood.[8] Place the beaker containing the acid waste in an ice bath to control the temperature, as neutralization reactions can be exothermic.[8]

  • Dilution: Slowly dilute the acid by adding it to a large volume of cold water with stirring. Never add water to acid.

  • Neutralization: Slowly and carefully add the neutralizing agent to the diluted acid solution while continuously stirring. Monitor the pH of the solution frequently.

  • Completion: Continue adding the neutralizing agent until the pH is stable within the target range of 5.5 to 9.5.[8]

  • Disposal: Once neutralized, the solution may be eligible for drain disposal, followed by a large volume of water.[8] However, confirm this with your local regulations and EHS, as other components in the waste may prohibit drain disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal sds_check Consult Safety Data Sheet (SDS) start->sds_check ehs_consult Consult Environmental Health & Safety (EHS) sds_check->ehs_consult SDS Unavailable is_reaction_mixture Is it a reaction mixture? sds_check->is_reaction_mixture professional_disposal Arrange for professional disposal via EHS ehs_consult->professional_disposal quench Quench reaction mixture following established protocol is_reaction_mixture->quench Yes unwanted_reagent Unwanted/Expired Reagent is_reaction_mixture->unwanted_reagent No collect_waste Collect in a labeled hazardous waste container quench->collect_waste collect_waste->ehs_consult Confirm disposal route unwanted_reagent->collect_waste

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Phosphonothious acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Phosphonothious acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Adherence to proper PPE protocols is critical to mitigate these risks.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear chemical safety goggles and a face shield.[2]To protect against splashes that can cause severe eye damage.[1][3]
Skin Protection Wear chemical-resistant gloves (e.g., Nitrile Rubber, Neoprene), an impervious apron, and boots.[2][4]To prevent skin contact which can lead to severe burns.[1][3]
Respiratory Protection Use a NIOSH-approved respirator with appropriate cartridges for acid gases, especially in poorly ventilated areas or during spills.[2][3] For high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[1]To prevent irritation of the nose, throat, and respiratory tract from inhalation of dusts or mists.[4]
Body Protection Wear a lab coat or chemical protective clothing.[4][5]To provide an additional layer of protection against accidental contact.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety. The following workflow outlines the key procedural steps.

G Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Spill Management and Disposal receiving Receiving: Inspect container integrity storage Storage: Store in original, tightly closed container in a cool, dry, well-ventilated, corrosive-resistant area. receiving->storage Upon Arrival ppe Don Appropriate PPE storage->ppe Before Use fume_hood Work in a Fume Hood ppe->fume_hood handling Handle with care, avoiding dust and vapor generation. fume_hood->handling spill Spill Response: Evacuate, ventilate, and contain the spill. Use absorbent material. handling->spill In case of spill waste_collection Waste Collection: Collect in a labeled, sealed, and corrosion-resistant container. handling->waste_collection After Use neutralization Neutralization (for spills and waste): Slowly add a suitable base like sodium bicarbonate. spill->neutralization disposal Disposal: Dispose of as hazardous waste through a licensed facility. neutralization->disposal waste_collection->neutralization Prepare for Disposal

Caption: A diagram illustrating the procedural flow for safely handling this compound.

Detailed Experimental Protocols

Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.[6]

  • Containment: Cover liquid spills with a neutral absorbent material such as dry lime, sand, or soda ash.[4] For solid spills, carefully sweep to avoid raising dust.[6]

  • Neutralization: Slowly and carefully add a neutralizing agent like sodium bicarbonate to the contained spill.[7] Test the pH to ensure it is neutral (pH 7) before proceeding.[7]

  • Collection: Collect the neutralized material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.[5][8][7]

  • Decontamination: Thoroughly clean the spill area with water and decontaminate any tools used.[4]

  • Waste Disposal: Dispose of the sealed container and any contaminated materials through an approved hazardous waste disposal service.[9][10]

Disposal of Unused this compound:

  • Labeling: Ensure the waste container is clearly and accurately labeled as hazardous waste containing this compound.[5]

  • Storage: Store the waste in a designated, secure, and well-ventilated area, away from incompatible materials.[11]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company.[7][12] Do not attempt to dispose of it down the drain.[1][10]

First Aid Measures

Immediate action is critical in the event of exposure to this compound.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15-20 minutes. Seek immediate medical attention.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.